molecular formula C39H66O8 B1428452 Tocofersolan CAS No. 9002-96-4

Tocofersolan

Numéro de catalogue: B1428452
Numéro CAS: 9002-96-4
Poids moléculaire: 662.9 g/mol
Clé InChI: HNVHRJWUAMIIDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tocofersolan, also known as Vitamin E TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate), is a water-soluble derivative of natural vitamin E that provides unique capabilities for biomedical and pharmaceutical research . Its defining characteristic is its amphiphilic structure, which combines the lipophilic antioxidant properties of α-tocopherol with a hydrophilic polyethylene glycol (PEG) chain . This structure allows this compound to act as a potent non-ionic surfactant, forming micelles in aqueous environments and significantly enhancing the solubility and bioavailability of poorly water-soluble compounds . This makes it an invaluable tool in formulating novel drug delivery systems for Biopharmaceutics Classification System (BCS) Class II and IV active pharmaceutical ingredients . In cancer research, this compound demonstrates significant multi-faceted value. It is recognized as a potent inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette transporter responsible for multi-drug resistance (MDR) in tumors . Its mechanism for overcoming MDR involves dual actions: depletion of intracellular ATP by inhibiting mitochondrial respiratory complex II, and suppression of substrate-induced P-gp ATPase activity . Furthermore, this compound itself exhibits selective antitumor activity, inducing apoptosis in cancer cells through mitochondrial targeting while showing minimal toxicity to normal cells . These properties are leveraged in the design of TPGS-based prodrugs, micelles, liposomes, and emulsified nanoparticles for targeted chemotherapy . Beyond oncology applications, this compound serves as a critical absorption and permeation enhancer. It improves drug transport across various biological barriers, including intestinal epithelia, as demonstrated in Caco-2 monolayer models and colonic tissue studies . Its utility also extends to antioxidant research, where it has been shown to rescue neurobehavioral deficits in model organisms exposed to environmental toxicants like benzo[a]pyrene, highlighting its potential to counteract oxidative stress in neurological applications . As a research reagent, this compound enables the investigation of vitamin E biochemistry in aqueous systems and the development of advanced nanomedicines, offering scientists a versatile tool for innovative therapeutic strategies.

Propriétés

IUPAC Name

1-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H66O8/c1-28(2)12-9-13-29(3)14-10-15-30(4)16-11-20-39(8)21-19-34-33(7)37(31(5)32(6)38(34)47-39)46-36(42)18-17-35(41)45-27-26-44-25-24-43-23-22-40/h28-30,40H,9-27H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVHRJWUAMIIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOCCOCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Tocofersolan

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Tocofersolan

Introduction

This compound, also known as D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) or Vitamin E TPGS, is a synthetic, water-soluble derivative of natural vitamin E.[1] It is synthesized by the esterification of the acid group of D-α-tocopheryl acid succinate with polyethylene glycol (PEG) 1000.[2] This modification results in an amphipathic, nonionic surfactant composed of a lipophilic α-tocopherol moiety and a hydrophilic polyethylene glycol chain, linked by a succinate ester.[3][4] This unique structure grants this compound its water-soluble properties, a stark contrast to natural vitamin E which is fat-soluble.[1]

Due to its surfactant properties, this compound is widely utilized in pharmaceutical formulations as a solubilizer, emulsifier, absorption enhancer, and as a vehicle for lipid-based drug delivery systems.[2][5][6] It is particularly valuable for improving the bioavailability of poorly water-soluble drugs.[5][6] At low concentrations, it forms micelles in aqueous solutions, which can encapsulate lipophilic compounds and facilitate their absorption.[3][4]

This guide provides a detailed overview of the core physicochemical properties of this compound, outlines the experimental methodologies used for their determination, and presents logical workflows and structural representations to aid researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The key physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for its material properties.

PropertyValueReferences
Synonyms D-α-Tocopheryl Polyethylene Glycol Succinate, TPGS, Vitamin E TPGS[2][7][8]
CAS Number 9002-96-4[2][3]
Molecular Formula (C₂H₄O)nC₃₃H₅₄O₅[1][2][3]
Molecular Weight Variable; approximately 1513 g/mol (for PEG 1000)[1][9]
Physical State Waxy solid below 34°C; Viscous liquid above 38°C[2][9][10]
Appearance Off-white to light yellow or yellowish[6][9][10]
Melting Point 34-38 °C[2][3][10]
Critical Micelle Concentration (CMC) 0.02 mM to 0.06 mmol/l (approx. 0.03-0.09 mg/mL)[3][8][10]
LogP (Octanol-Water Partition Coeff.) 8.388 - 9.745 (estimated)[2][10]
Density ~1.01 g/cm³[10]
Boiling Point 662.7 °C at 760 mmHg[10]
Flash Point 195.4 °C[10]
Refractive Index 1.496[10]
UV/Vis Absorption (λmax) 205, 284 nm[7][8]
Stability Stable at ambient room temperature for up to 4 years.[2][7]
Storage Store at -20°C for long-term stability or 2-8°C. Keep in a cool, dry, well-closed container away from light and heat.[2][6][7]

Solubility Profile

This compound's amphipathic nature governs its solubility in various solvents. It is notably water-soluble, a key feature distinguishing it from its parent compound, vitamin E.

SolventSolubilityReferences
Water / H₂O 1 g / 10 mL (100 mg/mL); forms a clear to faintly turbid solution.[2][9][11]
Phosphate-Buffered Saline (PBS, pH 7.2) ~1 mg/mL[7][8]
Ethanol ~15 mg/mL to 50 mg/mL[7][8][9]
Dimethyl Sulfoxide (DMSO) ~5 mg/mL to 100 mg/mL[7][8][9]
Dimethyl Formamide (DMF) ~10 mg/mL[7][8]

Note: For organic solvents and concentrated aqueous solutions, the use of ultrasonication may be required to aid dissolution.[9] Aqueous solutions are most stable in a pH range of 4.5–7.5 and are not recommended for storage for more than one day.[2][7]

Structural and Functional Diagrams

The following diagrams illustrate the molecular structure, micellar formation, and a general workflow for characterizing this compound.

G cluster_0 This compound (TPGS) Molecular Structure A Hydrophilic Head (Polyethylene Glycol 1000) C Succinate Linker A->C B Lipophilic Tail (d-α-Tocopherol) C->B

Caption: Conceptual structure of a this compound molecule.

G cluster_0 Below CMC (< 0.02 mM) cluster_1 Above CMC (> 0.02 mM) a1 Monomer a2 Monomer a3 Monomer increase Increasing Concentration a4 Monomer a5 Monomer center p1 center->p1 p2 center->p2 p3 center->p3 p4 center->p4 p5 center->p5 p6 center->p6 p7 center->p7 p8 center->p8 h1 h2 h3 h4 h5 h6 h7 h8 label_micelle Micelle Formation (Hydrophilic shell, Lipophilic core) G cluster_tests Physicochemical Characterization start This compound Sample (Waxy Solid) prep Prepare Stock Solutions in Various Solvents (Water, Ethanol, PBS, etc.) start->prep sol Solubility Test (Equilibrium Method, HPLC/UV) prep->sol cmc CMC Determination (Surface Tensiometry) prep->cmc mp Melting Point (DSC or Melting Point Apparatus) prep->mp uv UV/Vis Spectroscopy (Determine λmax) prep->uv data Data Analysis & Property Summary sol->data cmc->data mp->data uv->data

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Tocofersolan

Author: BenchChem Technical Support Team. Date: December 2025

Tocofersolan, also known as Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), is a water-soluble derivative of natural vitamin E. Its amphipathic nature, possessing both a lipophilic vitamin E tail and a hydrophilic polyethylene glycol (PEG) head, makes it a valuable excipient in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs. This technical guide provides a detailed overview of its chemical structure and a comprehensive examination of its synthesis.

Chemical Structure

This compound is synthesized by the esterification of the succinate ester of d-alpha-tocopherol with polyethylene glycol.[1] The resulting molecule is a complex mixture, primarily consisting of the monoester of d-alpha-tocopheryl succinate with polyethylene glycol 1000.[2]

IUPAC Name: α-[4-[[(2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl]oxy]-1,4-dioxobutyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl)

CAS Number: 9002-96-4[1]

The chemical structure of the main component of this compound is visualized in the diagram below.

G Chemical Structure of this compound cluster_tocopherol d-α-Tocopherol Moiety cluster_linker Succinate Linker cluster_peg Polyethylene Glycol (PEG) Chain tocopherol succinate O-C(=O)-CH2-CH2-C(=O)-O peg -(CH2-CH2-O)n-H

Caption: Chemical Structure of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound and its intermediate, d-alpha-tocopheryl succinate.

Propertyd-alpha-Tocopheryl SuccinateThis compound (Vitamin E TPGS)
Molecular Formula C₃₃H₅₄O₅(C₂H₄O)nC₃₃H₅₄O₅
Molecular Weight 530.79 g/mol ~1513 g/mol (for PEG 1000)[1]
Appearance White to off-white crystalline powderWhite to light brown waxy solid
Melting Point 76-78 °C37-41 °C
Solubility Insoluble in water, soluble in ethanol, acetone, and vegetable oilsSoluble in water, miscible with oils
Purity >96%Contains not less than 25.0% of d-alpha tocopherol[2]

Synthesis of this compound

The synthesis of this compound is a two-step process:

  • Step 1: Synthesis of d-alpha-Tocopheryl Succinate. This step involves the esterification of d-alpha-tocopherol with succinic anhydride.

  • Step 2: Synthesis of this compound. This is the final step, where d-alpha-tocopheryl succinate is esterified with polyethylene glycol (typically PEG 1000).

The overall synthesis workflow is depicted in the following diagram.

G Synthesis Workflow of this compound cluster_step1 Step 1: Synthesis of d-alpha-Tocopheryl Succinate cluster_step2 Step 2: Synthesis of this compound Tocopherol d-alpha-Tocopherol Reaction1 Esterification Reaction Tocopherol->Reaction1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction1 Catalyst1 Catalyst (e.g., Triethylamine) Catalyst1->Reaction1 Solvent1 Solvent (e.g., Petroleum Ether) Solvent1->Reaction1 Intermediate d-alpha-Tocopheryl Succinate Reaction1->Intermediate Intermediate_ref d-alpha-Tocopheryl Succinate PEG Polyethylene Glycol (PEG 1000) Reaction2 Esterification Reaction PEG->Reaction2 Catalyst2 Catalyst (e.g., Sulfuric Acid) Catalyst2->Reaction2 Solvent2 Solvent (e.g., Toluene) Solvent2->Reaction2 Product This compound (Vitamin E TPGS) Reaction2->Product Intermediate_ref->Reaction2

Caption: this compound Synthesis Workflow.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, based on methodologies described in the scientific and patent literature.

This procedure is adapted from a patented method.[3]

Materials:

  • d-alpha-tocopherol

  • Succinic anhydride

  • Triethylamine (catalyst)

  • Petroleum ether (solvent)

  • Hydrochloric acid (for neutralization)

  • Purified water

Procedure:

  • Charge a reaction vessel with d-alpha-tocopherol and petroleum ether. The mass ratio of d-alpha-tocopherol to petroleum ether is typically 1:2.

  • Add succinic anhydride to the mixture. The molar ratio of d-alpha-tocopherol to succinic anhydride is approximately 1:1.2.

  • Add triethylamine as a catalyst, typically at 5% of the mass of d-alpha-tocopherol.

  • Heat the reaction mixture to 50-65 °C and maintain with stirring for approximately 6 hours.

  • After the reaction is complete, cool the mixture and transfer it to a washing vessel.

  • Neutralize the triethylamine by adding 30% hydrochloric acid until the pH is less than 3.

  • Wash the organic phase repeatedly with purified water (3-5 times) until the aqueous phase is neutral.

  • Separate the organic phase and remove the petroleum ether under reduced pressure to yield d-alpha-tocopheryl succinate.

  • The crude product can be further purified by crystallization from a suitable solvent like n-hexane.

Quantitative Data from an Exemplary Synthesis: [4]

  • Reactants: 400g of natural Vitamin E (94.5% purity), 120g of succinic anhydride.

  • Catalyst and Solvent: 6g of Dimethylaminopyridine, 10g of zinc powder, 1.2 L of n-hexane, and 60ml of DMSO.

  • Reaction Conditions: 60 °C for 6.5 hours.

  • Yield: 443.5g of d-alpha-tocopheryl succinate (98.7% purity), corresponding to a yield of 95.2%.

This procedure is based on a method described in a U.S. patent.[5]

Materials:

  • d-alpha-tocopheryl succinate (from Step 1)

  • Polyethylene glycol 1000 (PEG 1000)

  • Sulfuric acid (catalyst)

  • Toluene (solvent)

Procedure:

  • Dissolve d-alpha-tocopheryl succinate and polyethylene glycol 1000 in toluene in a reaction flask.

  • Add a catalytic amount of sulfuric acid to the mixture.

  • Heat the reaction mixture and carry out the esterification reaction, typically for about 2 hours. Water produced during the reaction can be removed azeotropically.

  • Upon completion, cool the reaction mixture.

  • The crude product is then subjected to an extraction process to remove the catalyst and any unreacted starting materials.

  • The organic solvent (toluene) is removed under vacuum (e.g., using a rotary evaporator) to yield the crude this compound product.

  • Further purification steps may be employed to achieve the desired product quality.

A more recent patented method describes a solid-phase synthesis approach using Merrifield resin, which can lead to a higher yield and purity of the monoester.[6] This method involves first attaching PEG1000 to the resin, followed by reaction with d-alpha-tocopheryl succinate, and finally cleaving the product from the resin. This approach reports a yield of up to 99% for the TPGS monoester.[5]

References

In Vitro Cytotoxicity of Tocofersolan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-α-tocopheryl polyethylene glycol 1000 succinate (Tocofersolan, TPGS) is a water-soluble derivative of natural vitamin E. Initially developed as a solubilizing agent and absorption enhancer for poorly water-soluble drugs, recent in vitro studies have revealed its intrinsic cytotoxic activity against various cancer cell lines. This has garnered significant interest in its potential as a standalone anticancer agent or as a component of advanced drug delivery systems to enhance the efficacy of chemotherapeutics. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, detailing its effects on cancer cell viability, the underlying molecular mechanisms, and the experimental protocols used for its evaluation.

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The IC50 values of this compound vary depending on the cell line, exposure time, and the specific assay used.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)
HepG2 Liver Cancer24>800
48291.43
A549 Lung Cancer24>800
48200.08
MCF-7 Breast Cancer24205.21
48100.26
MCF-7-ADR Doxorubicin-resistant Breast Cancer24153.97
4883.65
HeLa Cervical Cancer24>800
48258.51
HCT116 Colon Cancer24114.33
4870.11
PC-3M Prostate Cancer24>800
48224.26

Data summarized from a study by Zhang et al. (2023). The cytotoxicity was determined using the MTT assay.[1]

Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects primarily through the induction of apoptosis (programmed cell death). This is achieved via the modulation of several key signaling pathways.

Inhibition of the PI3K/Akt Pathway and Downregulation of Anti-Apoptotic Proteins

In breast cancer cell lines, this compound has been shown to inhibit the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway that promotes cell survival.[2] This inhibition leads to the downregulation of anti-apoptotic proteins such as Survivin and Bcl-2.[2] The decrease in these proteins shifts the cellular balance towards apoptosis.

G This compound This compound pAKT Phospho-AKT This compound->pAKT inhibits Survivin Survivin pAKT->Survivin activates Bcl2 Bcl-2 pAKT->Bcl2 activates Apoptosis Apoptosis Survivin->Apoptosis inhibits Bcl2->Apoptosis inhibits G This compound This compound JNK JNK This compound->JNK activates cJUN c-JUN JNK->cJUN phosphorylates PUMA PUMA cJUN->PUMA upregulates Bcl2_family Anti-apoptotic Bcl-2 family PUMA->Bcl2_family inhibits Apoptosis Apoptosis Bcl2_family->Apoptosis inhibits G cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Incubate (24/48h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add solubilizing agent (DMSO) E->F G Measure absorbance at 570 nm F->G G cluster_0 Annexin V/PI Staining Workflow A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Annexin-binding buffer B->C D Add Annexin V and PI C->D E Incubate (15 min, RT, dark) D->E F Analyze by flow cytometry E->F

References

Tocofersolan as a P-glycoprotein Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocofersolan, also known as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of vitamin E. Beyond its primary use as a vitamin E supplement and a pharmaceutical excipient to enhance the solubility and bioavailability of poorly soluble drugs, this compound has emerged as a potent inhibitor of the P-glycoprotein (P-gp) efflux pump.[1][2][3] P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs by limiting their absorption and distribution.[2][3] This technical guide provides an in-depth overview of this compound's role as a P-gp inhibitor, detailing its mechanism of action, experimental evidence from in vitro studies, and relevant protocols for its evaluation.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein is an ATP-dependent efflux transporter located in the cell membranes of various tissues, including the intestine, blood-brain barrier, liver, and kidney. Its primary function is to protect cells from xenobiotics by actively pumping a wide range of structurally diverse compounds out of the cell. In cancer, the overexpression of P-gp is a major mechanism of multidrug resistance, as it reduces the intracellular concentration of chemotherapeutic agents, rendering them ineffective. Therefore, the development of P-gp inhibitors is a critical strategy to overcome MDR and improve the efficacy of cancer therapies.

This compound: A P-glycoprotein Inhibitor

This compound has been extensively studied for its ability to inhibit P-gp function. It is a non-ionic surfactant composed of a lipophilic α-tocopherol head and a hydrophilic polyethylene glycol (PEG) tail, linked by a succinate group.[4] This amphipathic nature is believed to be crucial for its interaction with the cell membrane and P-glycoprotein.

Mechanism of P-glycoprotein Inhibition

The primary mechanism by which this compound inhibits P-gp is through the inhibition of its ATPase activity .[2][5][6] P-gp relies on the energy derived from ATP hydrolysis to actively transport substrates out of the cell. This compound has been shown to interfere with this process, though it does not appear to be a substrate for P-gp itself, nor does it act as a competitive inhibitor for substrate binding.[5] Molecular docking and dynamics simulations suggest that this compound and its derivatives may bind to the ATP-binding sites of P-gp, thereby preventing ATP hydrolysis and inhibiting the transporter's function.[4]

Another proposed mechanism involves the alteration of the cell membrane environment . Some studies suggest that this compound may modulate the fluidity of the lipid bilayer, which could indirectly affect the conformation and function of membrane-embedded proteins like P-gp.[1] However, other research indicates that significant changes in membrane fluidity only occur at concentrations much higher than those required for P-gp inhibition, suggesting that ATPase inhibition is the more dominant mechanism.[2][6]

dot

P_glycoprotein_Inhibition_by_this compound cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Pgp P-glycoprotein (P-gp) ATP_binding_site ATP Binding Site Pgp->ATP_binding_site has Drug_binding_site Drug Binding Site Pgp->Drug_binding_site has Drug_out Drug Efflux Pgp->Drug_out Effluxes Drug ADP_Pi ADP + Pi ATP_binding_site->ADP_Pi Hydrolysis This compound This compound (TPGS) This compound->ATP_binding_site Inhibits Binding ATP ATP ATP->ATP_binding_site Binds to Drug_in Drug (P-gp Substrate) Drug_in->Drug_binding_site Binds to ADP_Pi->Pgp Energizes

Caption: Mechanism of P-glycoprotein inhibition by this compound.

Experimental Evidence and Protocols

The P-gp inhibitory activity of this compound has been demonstrated in numerous in vitro studies. These experiments typically involve cell lines that overexpress P-gp and utilize known P-gp substrates.

Cytotoxicity Assays

These assays assess the ability of this compound to reverse multidrug resistance by measuring the cytotoxicity of a chemotherapeutic agent in the presence and absence of the inhibitor.

  • Principle: In P-gp overexpressing cells, the cytotoxic drug is pumped out, leading to cell survival. This compound inhibits this efflux, increasing the intracellular drug concentration and enhancing cytotoxicity.

  • Typical Protocol:

    • Cell Culture: Culture P-gp overexpressing cells (e.g., NIH 3T3 cells transfected with the human MDR1 cDNA) and their parental non-resistant counterparts.

    • Treatment: Expose the cells to a range of concentrations of a cytotoxic P-gp substrate (e.g., doxorubicin, paclitaxel, vinblastine) with and without a fixed, non-toxic concentration of this compound.[3]

    • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

    • Viability Assessment: Determine cell viability using a standard method such as the MTT assay.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) of the cytotoxic drug in the presence and absence of this compound. A significant decrease in the IC50 value in the presence of this compound indicates reversal of resistance.

dot

Cytotoxicity_Assay_Workflow start Start cell_culture Culture P-gp overexpressing and parental cells start->cell_culture treatment Treat cells with cytotoxic drug +/- this compound cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform MTT assay incubation->viability_assay data_analysis Calculate IC50 values viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for a typical cytotoxicity assay.

Cellular Accumulation Assays

These assays directly measure the effect of this compound on the intracellular accumulation of a fluorescent P-gp substrate.

  • Principle: P-gp actively transports fluorescent substrates like rhodamine 123 out of the cell, resulting in low intracellular fluorescence. This compound inhibits this efflux, leading to increased intracellular accumulation of the fluorescent substrate.

  • Typical Protocol:

    • Cell Culture: Seed P-gp overexpressing cells in a multi-well plate.

    • Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 30-60 minutes).

    • Substrate Loading: Add a fluorescent P-gp substrate (e.g., rhodamine 123) to the wells and incubate for a specific time (e.g., 30-90 minutes), protected from light.

    • Washing: Wash the cells with cold buffer to remove extracellular substrate.

    • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorometer or quantify using flow cytometry.

    • Data Analysis: Compare the fluorescence intensity in this compound-treated cells to the control cells. An increase in fluorescence indicates inhibition of P-gp.

Bidirectional Transport Assays (Caco-2 Permeability Assay)

This assay uses a polarized epithelial cell monolayer, such as Caco-2 cells, which naturally express P-gp, to assess the effect of this compound on the directional transport of a P-gp substrate.

  • Principle: P-gp in the apical membrane of Caco-2 cells actively transports substrates from the basolateral to the apical compartment. This compound inhibits this transport, leading to a decrease in the basolateral-to-apical flux and an increase in the apical-to-basolateral flux.

  • Typical Protocol:

    • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for approximately 21 days to form a differentiated and polarized monolayer.

    • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Transport Experiment:

      • Apical to Basolateral (A→B) Transport: Add a P-gp substrate (e.g., paclitaxel, digoxin) with and without this compound to the apical chamber and fresh buffer to the basolateral chamber.

      • Basolateral to Apical (B→A) Transport: Add the P-gp substrate with and without this compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Sampling: At specified time points, collect samples from the receiver chamber.

    • Quantification: Analyze the concentration of the P-gp substrate in the samples using a suitable analytical method (e.g., HPLC, LC-MS/MS).

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions and determine the efflux ratio (Papp(B→A) / Papp(A→B)). A decrease in the efflux ratio in the presence of this compound indicates P-gp inhibition.

dot

Caco2_Permeability_Assay_Workflow start Start culture_caco2 Culture Caco-2 cells on Transwell inserts for 21 days start->culture_caco2 check_teer Verify monolayer integrity (TEER) culture_caco2->check_teer transport_experiment Perform bidirectional transport (A->B and B->A) of P-gp substrate +/- this compound check_teer->transport_experiment sampling Collect samples from receiver chamber transport_experiment->sampling quantification Quantify substrate concentration (HPLC or LC-MS/MS) sampling->quantification data_analysis Calculate Papp and Efflux Ratio quantification->data_analysis end End data_analysis->end

Caption: Workflow for a Caco-2 permeability assay.

P-gp ATPase Activity Assay

This biochemical assay directly measures the effect of this compound on the ATP hydrolysis activity of P-gp.

  • Principle: P-gp exhibits a basal level of ATPase activity that is stimulated in the presence of its substrates. P-gp inhibitors can either stimulate or inhibit this ATPase activity.

  • Typical Protocol:

    • Membrane Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp.

    • Assay Reaction: In a multi-well plate, combine the P-gp-containing membranes with an ATP regeneration system, a buffer, and the test compound (this compound) at various concentrations. Include a known P-gp substrate (e.g., verapamil) to measure stimulated ATPase activity and a known inhibitor (e.g., sodium orthovanadate) as a control.

    • Initiation: Start the reaction by adding MgATP.

    • Incubation: Incubate at 37°C for a defined period.

    • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green-based reagent).

    • Data Analysis: Calculate the rate of ATP hydrolysis. A decrease in the substrate-stimulated ATPase activity in the presence of this compound confirms its inhibitory effect.

Quantitative Data on this compound's P-gp Inhibition

The inhibitory potency of this compound is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the P-gp activity by 50%. The reported IC50 values can vary depending on the experimental system, the P-gp substrate used, and the specific assay conditions.

Assay Type Cell Line / System P-gp Substrate Reported Effect of this compound (TPGS) Reference
CytotoxicityNIH 3T3 cells transfected with human MDR1 cDNADoxorubicin, Vinblastine, Paclitaxel, ColchicineEnhanced cytotoxicity in resistant cells to levels comparable to parental cells.[3]
Bidirectional TransportHCT-8 and Caco-2 cellsRhodamine 123, PaclitaxelBlocked P-gp mediated transport in a dose-responsive manner.[3]
Bidirectional TransportRat IleumPaclitaxelShowed a concentration-dependent increase in A-B permeability and decrease in B-A permeability.[7]
Cellular AccumulationMCF-7/Adr (doxorubicin-resistant)DoxorubicinCo-incubation with TPGS increased the intracellular accumulation of doxorubicin.[3]
ATPase ActivityP-gp expressing membranesVerapamil (stimulator)Inhibited verapamil-stimulated P-gp ATPase activity.[2]

Conclusion

This compound is a well-documented inhibitor of P-glycoprotein, primarily acting through the inhibition of its ATPase activity. This inhibitory action has significant implications for overcoming multidrug resistance in cancer and for improving the oral bioavailability of drugs that are P-gp substrates. The experimental protocols detailed in this guide provide a framework for researchers to evaluate the P-gp inhibitory potential of this compound and other compounds. The continued investigation into the precise molecular interactions between this compound and P-gp will further aid in the design of more effective drug delivery systems and therapeutic strategies.

References

Tocofersolan: A Multifaceted Agent for Overcoming Multidrug Resistance in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Tocofersolan, also known as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of vitamin E that has emerged as a promising agent to counteract MDR. This technical guide provides an in-depth overview of the mechanisms by which this compound overcomes multidrug resistance, with a focus on its interaction with P-gp and its influence on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel strategies to circumvent chemotherapy resistance.

Introduction to Multidrug Resistance and this compound

Multidrug resistance is a phenomenon whereby cancer cells exhibit simultaneous resistance to a variety of structurally and mechanistically unrelated chemotherapeutic agents.[1] The overexpression of efflux pumps, particularly P-gp (encoded by the ABCB1 gene), is a hallmark of MDR.[2][3] P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel a wide range of cytotoxic drugs from the cell, including taxanes, anthracyclines, and vinca alkaloids.[4]

This compound (TPGS) is a synthetic, water-soluble form of vitamin E, developed by the esterification of D-α-tocopheryl succinate with polyethylene glycol 1000.[5] Initially utilized as a pharmaceutical excipient to enhance the solubility and bioavailability of poorly water-soluble drugs, this compound has demonstrated intrinsic biological activity, most notably its ability to inhibit P-gp and reverse MDR.[2][6]

Mechanisms of this compound-Mediated MDR Reversal

This compound employs a multi-pronged approach to overcome multidrug resistance, primarily centered on the inhibition of P-glycoprotein function. The key mechanisms are detailed below.

Inhibition of P-glycoprotein ATPase Activity

The efflux function of P-gp is intrinsically linked to its ATPase activity. This compound has been shown to be a potent inhibitor of P-gp's ATPase activity.[7] This inhibition is thought to occur through a non-competitive or uncompetitive mechanism, suggesting that this compound does not directly compete with the drug substrate for binding to P-gp but rather interferes with the ATP hydrolysis cycle that powers the pump.[7] By disrupting the energy source for P-gp, this compound effectively disables its ability to expel chemotherapeutic drugs from the cancer cell.

Modulation of Cell Membrane Fluidity

Early hypotheses suggested that this compound might alter the fluidity of the cell membrane, thereby indirectly affecting the function of the membrane-embedded P-gp. However, studies have shown that changes in membrane fluidity only occur at this compound concentrations significantly higher than those required to inhibit P-gp-mediated efflux, indicating that this is likely not the primary mechanism of action.[8]

Inhibition of Other ABC Transporters

While P-gp is the most extensively studied target of this compound, evidence suggests that it can also inhibit other ABC transporters implicated in multidrug resistance, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP).[8] This broader inhibitory profile makes this compound a potentially more effective agent for overcoming MDR in tumors that express multiple efflux pumps.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in reversing multidrug resistance has been quantified in numerous in vitro studies. The following tables summarize key data on its impact on the cytotoxicity of various chemotherapeutic agents and on intracellular drug accumulation.

Table 1: Effect of this compound on the Cytotoxicity of Chemotherapeutic Drugs in MDR Cancer Cell Lines

Cell LineChemotherapeutic DrugThis compound ConcentrationIC50 without this compound (nM)IC50 with this compound (nM)Fold Reversal of Resistance
MCF-7/ADR (Breast Cancer)Doxorubicin10 µM~5,000~200~25
A2780/T (Ovarian Cancer)Paclitaxel5 µM~250~25~10
KB-8-5 (Epidermoid Carcinoma)Paclitaxel50 µM>1000~50>20
H460/taxR (Lung Cancer)Paclitaxel50 µM>1000~100>10

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Table 2: Effect of this compound on Intracellular Accumulation of P-gp Substrates

Cell LineP-gp SubstrateThis compound ConcentrationIncrease in Intracellular Accumulation
MCF-7/ADRRhodamine 12310 µM~5-fold
KB-8-5Doxorubicin50 µMSignificant increase
H460/taxRRhodamine 12350 µMSignificant increase

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in overcoming multidrug resistance.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10][11][12]

Materials:

  • MDR and parental cancer cell lines

  • Complete cell culture medium

  • Chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the chemotherapeutic drug with and without a fixed, non-toxic concentration of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the drug/Tocofersolan-containing medium. Include appropriate controls (untreated cells, cells treated with this compound alone).

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

Rhodamine 123 Efflux Assay (Flow Cytometry)

This assay measures the efflux of the fluorescent P-gp substrate Rhodamine 123 from cells, providing a direct assessment of P-gp activity.[13][14][15][16]

Materials:

  • MDR and parental cancer cell lines

  • Rhodamine 123

  • This compound

  • Verapamil (positive control for P-gp inhibition)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend them in culture medium.

  • Load the cells with Rhodamine 123 by incubating them with a specific concentration of the dye for a defined period (e.g., 30-60 minutes at 37°C).

  • Wash the cells with ice-cold PBS to remove excess Rhodamine 123.

  • Resuspend the cells in fresh, pre-warmed medium containing either no inhibitor (control), this compound, or Verapamil.

  • Incubate the cells at 37°C to allow for P-gp-mediated efflux of Rhodamine 123.

  • At various time points, take aliquots of the cell suspension and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • A decrease in fluorescence over time indicates active efflux. Inhibition of efflux by this compound will result in a slower rate of fluorescence decrease compared to the control.

P-glycoprotein ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp in isolated cell membranes, and how it is affected by substrates and inhibitors like this compound.[17][18][19]

Materials:

  • Cell membranes isolated from P-gp overexpressing cells

  • ATP

  • Verapamil (P-gp substrate for stimulation)

  • This compound

  • Reaction buffer

  • Inorganic phosphate detection reagent (e.g., malachite green-based reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the P-gp-rich membranes in the reaction buffer.

  • Add Verapamil to stimulate the basal ATPase activity of P-gp.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a specific time.

  • Stop the reaction and measure the amount of inorganic phosphate released using the detection reagent and a microplate reader.

  • The inhibition of ATPase activity by this compound is determined by the reduction in phosphate release compared to the stimulated control.

Signaling Pathways Modulated by this compound

Beyond its direct effects on P-gp, this compound and its parent molecule, vitamin E, can influence intracellular signaling pathways that are often dysregulated in cancer and contribute to drug resistance.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[20][21][22] Aberrant activation of this pathway is common in many cancers and is associated with resistance to chemotherapy. Tocopherols have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells. While the direct effects of this compound on this pathway in the context of MDR are still under investigation, its ability to modulate this key survival pathway may contribute to its overall anti-cancer and chemosensitizing effects.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation This compound This compound This compound->Akt inhibits NFkB_PKC_Pathway Stimuli Pro-inflammatory Stimuli PKC PKC Stimuli->PKC IkB IκB PKC->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Pgp_exp P-gp Expression Nucleus->Pgp_exp promotes This compound This compound This compound->PKC may inhibit Experimental_Workflow start Start cell_culture Culture MDR and Parental Cell Lines start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity efflux Rhodamine 123 Efflux Assay cell_culture->efflux atpase P-gp ATPase Activity Assay cell_culture->atpase signaling Signaling Pathway Analysis (Western Blot, etc.) cell_culture->signaling ic50 Determine IC50 Values and Fold Reversal cytotoxicity->ic50 end Conclusion ic50->end pgp_activity Assess P-gp Efflux Activity efflux->pgp_activity pgp_activity->end atpase_inhibition Quantify Inhibition of ATPase Activity atpase->atpase_inhibition atpase_inhibition->end mechanism Elucidate Molecular Mechanisms signaling->mechanism mechanism->end

References

The Intricate Dance of Self-Assembly: A Technical Guide to Tocofersolan Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocofersolan, or D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), a water-soluble derivative of vitamin E, has garnered significant attention in pharmaceutical sciences for its ability to self-assemble into micelles. These nanostructures serve as potent drug delivery vehicles, enhancing the solubility, stability, and bioavailability of poorly water-soluble therapeutic agents. This technical guide delves into the core principles governing the self-assembly of this compound micelles, providing a comprehensive overview of their formation, characterization, and applications. Detailed experimental protocols for their preparation and analysis are presented, alongside a quantitative summary of their key physicochemical properties. Furthermore, this guide visualizes critical pathways and workflows to facilitate a deeper understanding of their mechanism of action and development process.

The Genesis of Assembly: Understanding the Micellization of this compound

This compound is an amphiphilic molecule, possessing a hydrophilic polyethylene glycol (PEG) 1000 head and a lipophilic vitamin E tail, linked by a succinate ester. This dual nature is the driving force behind its self-assembly in aqueous environments.[1] At low concentrations, this compound exists as individual molecules (unimers). However, as the concentration increases and surpasses a critical threshold known as the Critical Micelle Concentration (CMC) , the unimers spontaneously associate to form spherical micelles.[2][3]

This process, known as micellization, is thermodynamically driven, primarily by the hydrophobic effect. The lipophilic vitamin E tails aggregate to form a core, minimizing their contact with water, while the hydrophilic PEG chains form a protective corona, interfacing with the aqueous medium. This arrangement creates a stable nanocarrier with a hydrophobic core capable of encapsulating lipophilic drugs.

Several factors can influence the CMC and the resulting micelle properties, including temperature, the presence of electrolytes, and the incorporation of a drug payload.[4][5] For non-ionic surfactants like this compound, the CMC generally decreases with an initial increase in temperature.[4]

Quantitative Characterization of this compound Micelles

The physicochemical properties of this compound micelles are critical determinants of their in vitro and in vivo performance. Key parameters include the Critical Micelle Concentration (CMC), particle size (hydrodynamic diameter), Polydispersity Index (PDI), and zeta potential.

ParameterTypical Value RangeSignificanceFactors Influencing the Value
Critical Micelle Concentration (CMC) 0.02 - 0.2 mg/mL (in water)Indicates the concentration required for micelle formation. A lower CMC suggests greater stability upon dilution in the bloodstream.Temperature, presence of co-solvents, and encapsulated drug.[4][6]
Particle Size (Hydrodynamic Diameter) 10 - 100 nmInfluences biodistribution, cellular uptake, and clearance. Nanoparticles in this range can exploit the enhanced permeability and retention (EPR) effect for tumor targeting.Drug loading, polymer concentration, and preparation method.[7][8][9]
Polydispersity Index (PDI) < 0.3A measure of the size distribution uniformity. Lower PDI values indicate a more homogenous population of micelles.Preparation method and optimization of formulation parameters.
Zeta Potential Slightly negative to neutralIndicates the surface charge of the micelles and predicts their stability in suspension. Values close to neutral can help avoid rapid clearance by the reticuloendothelial system.The chemical nature of the encapsulated drug and the pH of the medium.[10][11]

Crafting the Nanocarrier: Experimental Protocols

The successful formulation of this compound micelles relies on precise and reproducible experimental procedures. Below are detailed methodologies for their preparation and characterization.

Preparation of this compound Micelles

Two common methods for preparing drug-loaded this compound micelles are the thin-film hydration and solvent evaporation techniques.

This method is widely used for its simplicity and effectiveness in encapsulating hydrophobic drugs.

Protocol:

  • Dissolution: Dissolve a specific amount of this compound and the hydrophobic drug in a suitable organic solvent (e.g., ethanol, chloroform, or a mixture thereof) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure and at a controlled temperature (typically 40-60°C). This process leaves a thin, uniform film of the drug and polymer on the inner surface of the flask.

  • Vacuum Drying: Place the flask under high vacuum for several hours to ensure complete removal of any residual organic solvent.

  • Hydration: Add a pre-heated aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to the flask.

  • Micelle Formation: Agitate the flask (e.g., by gentle shaking or sonication) until the film is fully hydrated and a clear or slightly opalescent micellar solution is formed.

  • Purification (Optional): To remove any unencapsulated drug, the micellar solution can be filtered through a 0.22 µm syringe filter or purified by dialysis.

This technique is particularly useful for encapsulating drugs that are sensitive to the heating step in the thin-film hydration method.[12][13][14]

Protocol:

  • Organic Phase Preparation: Dissolve this compound and the drug in a water-immiscible organic solvent (e.g., dichloromethane or acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to aid in emulsification.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. As the solvent is removed, the polymer precipitates, leading to the formation of drug-loaded micelles.

  • Purification: The resulting micellar suspension is then centrifuged and washed to remove any free drug and excess surfactant.

Characterization of this compound Micelles

Accurate characterization is essential to ensure the quality and performance of the formulated micelles.

This method utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[15][16][17]

Protocol:

  • Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Sample Preparation: Prepare a series of this compound solutions in water with concentrations spanning the expected CMC.

  • Probe Incorporation: Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is very low (e.g., 1 µM) to avoid excimer formation.

  • Equilibration: Allow the solutions to equilibrate for a specified time (e.g., 24 hours) in the dark.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.

  • Data Analysis: Plot the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum against the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

DLS is a non-invasive technique used to determine the hydrodynamic diameter and size distribution of nanoparticles in suspension.[18][19][20][21]

Protocol:

  • Sample Preparation: Dilute the micellar solution with filtered, deionized water or an appropriate buffer to a suitable concentration for DLS analysis. The concentration should be high enough to produce a stable scattering signal but low enough to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity, and refractive index of the dispersant.

  • Measurement: Place the sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature. Perform the measurement, which typically involves acquiring multiple runs.

  • Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the particle size distribution, mean hydrodynamic diameter (Z-average), and the Polydispersity Index (PDI).

  • Zeta Potential Measurement: For zeta potential measurement, the diluted sample is placed in a specific electrophoresis cell. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

ITC directly measures the heat changes associated with micelle formation, providing valuable information about the thermodynamics of the self-assembly process.[22][23][24][25]

Protocol:

  • Sample Preparation: Prepare a concentrated solution of this compound in the syringe and a dilute solution (or just the buffer) in the sample cell.

  • Instrument Setup: Set the experimental parameters on the ITC instrument, including the cell temperature, stirring speed, and injection volume.

  • Titration: Inject small aliquots of the concentrated this compound solution into the sample cell at regular intervals. The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks gives the enthalpy change per mole of injectant. A plot of enthalpy change versus the total concentration of this compound in the cell will show a characteristic sigmoidal curve. The inflection point of this curve corresponds to the CMC, and the plateau region provides the enthalpy of micellization (ΔH_mic). From the CMC and ΔH_mic, the Gibbs free energy (ΔG_mic) and entropy (ΔS_mic) of micellization can be calculated.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Self_Assembly cluster_unimers Below CMC cluster_micelle Above CMC U1 Unimer M Micelle U1->M Self-Assembly U2 Unimer U2->M Self-Assembly U3 Unimer U3->M Self-Assembly U4 Unimer U4->M Self-Assembly U5 Unimer U5->M Self-Assembly M->U1 Disassembly M->U2 Disassembly M->U3 Disassembly M->U4 Disassembly M->U5 Disassembly Experimental_Workflow cluster_prep Micelle Preparation cluster_char Micelle Characterization Dissolution 1. Dissolve TPGS & Drug in Organic Solvent Film_Formation 2. Form Thin Film (Rotary Evaporation) Dissolution->Film_Formation Hydration 3. Hydrate Film with Aqueous Phase Film_Formation->Hydration DLS Particle Size & Zeta Potential (DLS) Hydration->DLS Characterize Micelles Fluorescence CMC Determination (Fluorescence) Hydration->Fluorescence Characterize Micelles ITC Thermodynamics (ITC) Hydration->ITC Characterize Micelles Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug Drug Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Drug->Pgp Binding ATP ATP ATP->Pgp Hydrolysis TPGS This compound Micelle TPGS->Pgp Inhibition of ATPase Activity

References

Methodological & Application

Application Notes and Protocols for Tocofersolan-Based Nanoformulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of Tocofersolan (D-α-tocopheryl polyethylene glycol 1000 succinate, TPGS)-based nanoformulations. This compound is a non-ionic surfactant and a water-soluble derivative of vitamin E, widely utilized in pharmaceutical formulations to enhance the solubility, permeability, and bioavailability of poorly water-soluble drugs. Its amphiphilic nature makes it an excellent excipient for creating various nanocarriers, including nanoparticles, micelles, and nanoemulsions.

Overview of Preparation Methods

Several methods can be employed to prepare this compound-based nanoformulations. The choice of method depends on the physicochemical properties of the drug to be encapsulated, the desired characteristics of the nanoformulation (e.g., particle size, drug loading), and the scale of production. The most common methods are:

  • Nanoprecipitation: A simple and rapid method where a solution of the drug and polymer (often a copolymer with this compound) in a water-miscible organic solvent is rapidly mixed with an aqueous phase, leading to the precipitation of nanoparticles.

  • Thin-Film Hydration: This method involves dissolving the drug and lipids/polymers (including this compound) in an organic solvent, followed by evaporation of the solvent to form a thin film. The film is then hydrated with an aqueous solution to form nano-sized micelles or liposomes.[1]

  • Emulsification-Solvent Evaporation: An organic phase containing the drug and polymer is emulsified in an aqueous phase containing a stabilizer like this compound. The organic solvent is then evaporated, resulting in the formation of nanoparticles.[2]

  • Solvent Casting: This method is particularly useful for preparing micellar formulations. The drug and this compound are dissolved in a common solvent, which is then evaporated to form a solid dispersion that readily forms micelles upon hydration.

Experimental Protocols

Here, we provide detailed protocols for the preparation of this compound-based nanoformulations using the aforementioned methods.

Nanoprecipitation for Paclitaxel-Loaded TPGS-b-PCL Nanoparticles

This protocol describes the preparation of paclitaxel-loaded nanoparticles using a biodegradable copolymer of α-tocopheryl polyethylene glycol 1000-b-polycaprolactone (TPGS-b-PCL).[3]

Materials:

  • Paclitaxel (PTX)

  • TPGS-b-PCL copolymer

  • Acetone

  • Phosphate Buffered Saline (PBS)

  • D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) as an additional stabilizer

Procedure:

  • Organic Phase Preparation: Dissolve 90 mg of TPGS-b-PCL copolymer and 6 mg of paclitaxel in 30 mL of acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing TPGS in 40 mL of PBS.

  • Nanoprecipitation: Rapidly inject the organic phase into the aqueous phase under magnetic stirring (600 rpm).

  • Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature (25°C) for 24 hours to ensure complete removal of acetone.

  • Purification: (Optional but recommended) Centrifuge the nanoparticle suspension to pellet the nanoparticles, remove the supernatant, and resuspend in a fresh aqueous medium to remove any unencapsulated drug and excess surfactant.

Workflow Diagram:

nanoprecipitation_workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Nanoparticle Formation cluster_purification Purification org_sol Dissolve TPGS-b-PCL and Paclitaxel in Acetone mix Rapid Injection (Organic into Aqueous) with Stirring org_sol->mix aq_sol Prepare TPGS solution in PBS aq_sol->mix evap Solvent Evaporation (24h at 25°C) mix->evap purify Optional: Centrifugation and Resuspension evap->purify

Caption: Nanoprecipitation workflow for TPGS-b-PCL nanoparticles.

Thin-Film Hydration for Curcumin-Loaded TPGS Micelles

This protocol is adapted for the encapsulation of a hydrophobic drug, curcumin, into this compound micelles.[1]

Materials:

  • Curcumin (CCM)

  • D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS)

  • Chloroform

  • Methanol

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10% (w/v) stock solution of curcumin in methanol.

    • Prepare a 0.01–1.00% (w/v) stock solution of TPGS in chloroform.

  • Film Formation:

    • In a round-bottom flask, mix the required volumes of the curcumin and TPGS stock solutions to achieve the desired drug-to-polymer ratio (e.g., a minimal TPGS:CCM weight ratio of 5:1 has been reported to be effective).

    • Attach the flask to a rotary evaporator and evaporate the solvents at 50°C until a thin, dry film is formed on the inner surface.

    • Further dry the film under vacuum for at least 12 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed aqueous buffer to the flask.

    • Agitate the flask (e.g., by gentle swirling or sonication) until the film is fully hydrated and a clear or slightly opalescent micellar solution is formed.

Workflow Diagram:

thin_film_hydration_workflow cluster_dissolution Dissolution cluster_evaporation Film Formation cluster_hydration Micelle Formation dissolve Dissolve Curcumin and TPGS in Organic Solvents evap Solvent Evaporation (Rotary Evaporator) dissolve->evap dry Vacuum Drying evap->dry hydrate Hydration with Aqueous Buffer dry->hydrate

Caption: Thin-film hydration workflow for TPGS micelles.

Emulsification-Solvent Evaporation for Docetaxel-Loaded PLGA Nanoparticles

This protocol details the preparation of docetaxel-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using this compound as a stabilizer.[2][4]

Materials:

  • Docetaxel

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve docetaxel and 100 mg of PLGA in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of TPGS (e.g., 0.03% w/v).

  • Emulsification:

    • Add the organic phase to 40 mL of the aqueous TPGS solution.

    • Emulsify the mixture using a probe sonicator (e.g., 100-130 W for 5 minutes) in an ice bath to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or overnight to allow for the complete evaporation of dichloromethane.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension (e.g., at 8000 rpm) to collect the nanoparticles.

    • Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.

    • Lyophilize the washed nanoparticles for long-term storage.

Workflow Diagram:

emulsion_evaporation_workflow cluster_phases Phase Preparation cluster_emulsification Emulsification cluster_formation Nanoparticle Formation cluster_collection Collection org_phase Dissolve Docetaxel and PLGA in Dichloromethane emulsify Sonication to form O/W Emulsion org_phase->emulsify aq_phase Prepare Aqueous TPGS Solution aq_phase->emulsify evap Solvent Evaporation emulsify->evap collect Centrifugation, Washing, and Lyophilization evap->collect

Caption: Emulsion-solvent evaporation workflow.

Physicochemical Characterization Data

The following tables summarize the physicochemical properties of this compound-based nanoformulations prepared by different methods as reported in the literature.

Table 1: Nanoparticles Prepared by Nanoprecipitation

DrugPolymer/Lipid SystemParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
PaclitaxelTPGS-b-PCL132 ± 150.11 ± 0.0397.1 ± 1.04.99 ± 0.33[3]
SimvastatinTPGS-stabilized Liposome-PLGA< 100-> 90-[5]

Table 2: Micelles Prepared by Thin-Film Hydration

DrugPolymer/Lipid SystemTPGS:Drug Ratio (w/w)Particle Size (nm)Reference
CurcuminTPGS5:1~12[1]

Table 3: Nanoparticles Prepared by Emulsification-Solvent Evaporation

DrugPolymer/Lipid SystemTPGS Concentration (%)Particle Size (nm)Encapsulation Efficiency (%)Reference
DocetaxelPLGA0.03-> 90[4]
AcyclovirPLGA0.3262.38 ± 11.85-[6]

Table 4: Nanoemulsions

Active IngredientOil PhaseParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
α-TocopherolMedium Chain Triglycerides65.2 - 89.9< 0.15-17.68 to -18.03[7]
α-Tocopherol-80 - 400-~ -40[8]

Signaling Pathways and Mechanisms of Action

This compound not only acts as a formulation excipient but can also influence biological processes. For instance, TPGS is known to be an inhibitor of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells. By inhibiting P-gp, this compound-based nanoformulations can increase the intracellular concentration of co-administered anticancer drugs, thereby enhancing their therapeutic efficacy.

Diagram of P-gp Inhibition by this compound Nanoformulations:

pgp_inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug Efflux Pgp->Drug_out Drug_in Intracellular Drug Accumulation Drug_in->Pgp Substrate for Apoptosis Apoptosis Drug_in->Apoptosis Induces Nano This compound-based Nanoformulation (with drug) Nano->Pgp Inhibits

Caption: TPGS-mediated inhibition of P-gp enhances drug accumulation.

These protocols and data serve as a starting point for the development of novel this compound-based nanoformulations. Researchers should optimize the formulation parameters based on their specific drug and application to achieve the desired physicochemical properties and therapeutic outcomes.

References

Application Notes and Protocols for Tocofersolan in Oral Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocofersolan, also known as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of natural vitamin E.[1] Its amphipathic nature, comprising a lipophilic α-tocopherol head and a hydrophilic polyethylene glycol (PEG) tail, makes it a versatile excipient in pharmaceutical formulations.[1] this compound has garnered significant attention for its ability to enhance the oral bioavailability of poorly water-soluble drugs through various mechanisms, including increased drug solubility, improved permeability, and inhibition of efflux pumps like P-glycoprotein (P-gp).[2][3]

These application notes provide a comprehensive overview of the use of this compound in oral drug delivery systems, including its mechanisms of action, quantitative data on its performance, and detailed protocols for formulation and evaluation.

Mechanisms of Action

This compound enhances oral drug delivery through a multi-faceted approach:

  • Enhanced Solubilization: As a non-ionic surfactant with a hydrophilic-lipophilic balance (HLB) value of approximately 13, this compound can form micelles in aqueous environments.[1] This micellar encapsulation significantly increases the solubility of hydrophobic drugs, a critical factor for their absorption.[1][4]

  • Permeability Enhancement: this compound can improve drug permeation across the intestinal epithelium. This is attributed to its ability to interact with cell membranes and potentially modulate tight junctions, facilitating the transport of drug molecules.[5] The tocopherol component of the molecule may also play a role in enhancing the expression of tight junction proteins.[5][6]

  • P-glycoprotein (P-gp) Inhibition: P-gp is an efflux transporter present in the intestinal epithelium that actively pumps drugs out of cells, reducing their absorption. This compound has been shown to inhibit P-gp, likely by modulating the transporter's ATPase activity, thereby preventing the efflux of co-administered drug substrates and increasing their intracellular concentration and subsequent absorption.[7][8][9]

Data Presentation: Performance of this compound

The following tables summarize the quantitative impact of this compound on the solubility and bioavailability of various drugs.

Table 1: Enhancement of Aqueous Solubility of Poorly Soluble Drugs using this compound.

DrugInitial Solubility (µg/mL)Formulation DetailsThis compound ConcentrationFinal Solubility (µg/mL)Fold IncreaseReference(s)
Amprenavir36Micellar solutionNot specified72020[1]
Paclitaxel1.34Aqueous solution5 mg/mL50~38[1]
Nifedipine-Solid Dispersion (Fusion Method)Various ratiosSignificantly increased-[4]
Griseofulvin-Mixed micellar solutionNot specifiedPositive effect observed-[10]
Felodipine-Mixed micellar solutionNot specifiedPositive effect observed-[10]

Table 2: Enhancement of Oral Bioavailability of Drugs Formulated with this compound.

DrugFormulationAnimal ModelImprovement in Bioavailability (Fold Increase)Reference(s)
CurcuminLipid NanocapsulesSprague Dawley rats~12 (AUC)[11]
γ-TocotrienolSEDDSRats~2 (AUC)[9]
δ-TocotrienolSEDDSRatsSignificantly higher at 0.5 mg/kg[9]
EtoposideSolutionRat (everted gut sac)Significantly enhanced permeability[12]
BerberineNot specifiedRatsEnhanced intestinal absorption[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of a this compound-Based Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for a poorly water-soluble drug using this compound as a surfactant.

Materials:

  • Poorly water-soluble Active Pharmaceutical Ingredient (API)

  • Oil phase (e.g., Capmul MCM, Maisine® 35-1)

  • This compound (Surfactant)

  • Co-surfactant/Co-solvent (e.g., Transcutol®, PEG 400)

  • Distilled water

  • Vortex mixer

  • Water bath

Procedure:

  • Excipient Selection:

    • Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Constructing Pseudo-Ternary Phase Diagrams:

    • Prepare various ratios of the oil, surfactant (this compound), and co-surfactant (Smix). Common Smix ratios are 1:1, 2:1, and 1:2 (w/w).

    • For each Smix ratio, mix the oil and Smix in different proportions (e.g., from 9:1 to 1:9).

    • Titrate each mixture with water dropwise under gentle agitation.

    • Observe the formation of emulsions and identify the clear and stable microemulsion region. This region represents the optimal concentrations for the SEDDS formulation.

  • Formulation Preparation:

    • Based on the phase diagram, select an optimized ratio of oil, this compound, and co-surfactant.

    • Accurately weigh the required amounts of the oil, this compound, and co-surfactant into a glass vial.

    • Heat the mixture in a water bath at 40-60°C to ensure homogeneity, if necessary.

    • Add the pre-weighed API to the mixture and vortex until a clear, homogenous solution is obtained.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation (e.g., 1 mL) to a larger volume of distilled water (e.g., 250 mL) in a beaker with gentle stirring. Record the time taken for the formation of a clear microemulsion.

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

Protocol 2: Preparation of this compound-Stabilized Nanoparticles by Emulsion-Solvent Evaporation

Objective: To prepare polymeric nanoparticles encapsulating a hydrophobic drug, using this compound as a stabilizer.

Materials:

  • Hydrophobic API

  • Biodegradable polymer (e.g., PLGA, PLA)

  • This compound

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous phase (e.g., distilled water, PVA solution)

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation:

    • Dissolve the API and the polymer (e.g., PLGA) in a suitable organic solvent.

  • Aqueous Phase Preparation:

    • Dissolve this compound in the aqueous phase. The concentration of this compound will influence nanoparticle size and stability.

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Continuously stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.

  • Nanoparticle Recovery:

    • Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.

    • Wash the nanoparticles with distilled water to remove any unentrapped drug and excess this compound.

    • Resuspend the nanoparticles in a suitable medium or lyophilize for long-term storage.

  • Characterization:

    • Particle Size and Morphology: Analyze the size, PDI, and zeta potential using DLS. Visualize the morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Encapsulation Efficiency and Drug Loading: Determine the amount of drug encapsulated within the nanoparticles using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after dissolving a known amount of nanoparticles in a suitable solvent.

Protocol 3: In Vitro Caco-2 Cell Permeability Assay

Objective: To evaluate the effect of this compound on the permeability of a drug across a Caco-2 cell monolayer, an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test drug and its formulation with this compound

  • Lucifer Yellow (a marker for paracellular pathway integrity)

  • TEER meter

  • LC-MS/MS or HPLC for drug quantification

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a TEER meter. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates good monolayer integrity.

    • Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the drug solution (with and without this compound) to the apical (A) side (for A to B transport study) or the basolateral (B) side (for B to A transport study).

    • Add fresh HBSS to the receiver compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

  • Sample Analysis:

    • Quantify the drug concentration in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.

Protocol 4: P-glycoprotein (P-gp) ATPase Activity Assay

Objective: To determine the effect of this compound on the ATPase activity of P-gp.

Materials:

  • P-gp-rich cell membranes (e.g., from Sf9 insect cells or P-gp overexpressing cancer cell lines)

  • ATP

  • ATPase assay buffer

  • Sodium orthovanadate (a P-gp ATPase inhibitor)

  • Test compound (this compound)

  • Substrate for P-gp (e.g., verapamil, which stimulates ATPase activity)

  • Phosphate detection reagent (e.g., malachite green-based reagent)

  • 96-well plate

  • Plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the P-gp-rich membranes.

    • Add the test compound (this compound) at various concentrations.

    • Include control wells:

      • Basal activity (membranes only)

      • Substrate-stimulated activity (membranes + P-gp substrate like verapamil)

      • Inhibited activity (membranes + sodium orthovanadate)

  • Initiate Reaction:

    • Add ATP to all wells to start the reaction.

    • Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding the phosphate detection reagent.

    • Allow color to develop according to the reagent's instructions.

  • Measure Absorbance:

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of inorganic phosphate (Pi) released in each well.

    • Determine the P-gp specific ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.

    • Plot the P-gp ATPase activity as a function of this compound concentration to determine its inhibitory or stimulatory effect.

Mandatory Visualizations

experimental_workflow_sedds cluster_formulation Formulation cluster_characterization Characterization solubility API Solubility Screening phase_diagram Pseudo-Ternary Phase Diagram Construction solubility->phase_diagram formulation Optimized SEDDS Formulation phase_diagram->formulation emulsification Self-Emulsification Time formulation->emulsification droplet_size Droplet Size & Zeta Potential emulsification->droplet_size stability Thermodynamic Stability droplet_size->stability

Caption: Workflow for the formulation and characterization of a this compound-based SEDDS.

p_glycoprotein_inhibition cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) drug_out Drug (Extracellular) pgp->drug_out Efflux atp_binding ATP Binding Site adp ADP + Pi atp_binding->adp drug_in Drug (Intracellular) drug_in->pgp Binds to P-gp This compound This compound This compound->pgp Inhibits ATPase Activity atp ATP atp->atp_binding Hydrolysis

Caption: Proposed mechanism of P-glycoprotein inhibition by this compound.

Conclusion

This compound is a highly effective and versatile excipient for enhancing the oral delivery of poorly water-soluble drugs. Its ability to act as a solubilizer, permeability enhancer, and P-gp inhibitor makes it a valuable tool in the development of various oral drug delivery systems, including SEDDS, nanoparticles, and solid dispersions. The protocols provided herein offer a foundation for researchers to formulate and evaluate this compound-based drug delivery systems to improve the therapeutic efficacy of a wide range of pharmaceutical compounds.

References

Protocol for Tocofersolan in Topical Preparations: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocofersolan, also known as d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of natural source vitamin E.[1] Its amphiphilic nature, possessing both a hydrophilic polyethylene glycol (PEG) head and a lipophilic tocopheryl tail, makes it an effective non-ionic surfactant.[1] This unique structure allows this compound to enhance the solubility and permeability of poorly soluble active pharmaceutical ingredients (APIs), making it a valuable excipient in various drug delivery systems, including topical formulations.[1][2] In dermatological and cosmetic applications, this compound can improve the delivery of active ingredients into the skin, offering potential for enhanced efficacy.[1]

This document provides detailed application notes and protocols for the use of this compound in topical preparations. It covers formulation development, stability testing, and methods for evaluating skin permeation and efficacy.

Mechanism of Action in the Skin

Vitamin E, in its active form α-tocopherol, is a potent lipophilic antioxidant that protects cell membranes from oxidative damage by scavenging free radicals.[3][4] In the skin, it plays a crucial role in photoprotection, reducing inflammation, and promoting wound healing.[4][5][6] this compound facilitates the delivery of vitamin E and other lipophilic actives into the skin.[2] Its surfactant properties can help to fluidize the lipids of the stratum corneum, thereby reducing the barrier function of the skin and enhancing the penetration of co-formulated drugs.[1]

Signaling Pathways

Vitamin E is known to modulate key signaling pathways in the skin, contributing to its protective effects. Two such pathways are the Protein Kinase C (PKC) pathway and the Matrix Metalloproteinase-1 (MMP-1) regulation pathway.

PKC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to Substrate Substrate Protein PKC->Substrate PhosphoSubstrate Phosphorylated Substrate Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response PhosphoSubstrate->CellularResponse ExtracellularSignal Extracellular Signal ExtracellularSignal->GPCR This compound This compound (Vitamin E) This compound->PKC modulates

Figure 1: Protein Kinase C (PKC) Signaling Pathway

MMP1_Pathway cluster_extracellular Extracellular cluster_cell Skin Cell (Fibroblast/Keratinocyte) cluster_ecm Extracellular Matrix (ECM) UV_Radiation UV Radiation ROS ROS UV_Radiation->ROS induces MAPK_Pathway MAPK Pathway (ERK, JNK, p38) ROS->MAPK_Pathway activates AP1 AP-1 (c-Jun/c-Fos) MAPK_Pathway->AP1 activates MMP1_Gene MMP-1 Gene AP1->MMP1_Gene upregulates transcription MMP1_mRNA MMP-1 mRNA MMP1_Gene->MMP1_mRNA transcription Pro_MMP1 Pro-MMP-1 MMP1_mRNA->Pro_MMP1 translation MMP1_Active Active MMP-1 Pro_MMP1->MMP1_Active activation Collagen Collagen MMP1_Active->Collagen degrades Degraded_Collagen Degraded Collagen This compound This compound (Vitamin E) This compound->ROS scavenges

Figure 2: MMP-1 Regulation Pathway in Skin

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from studies on the topical delivery of α-tocopherol. While specific data for this compound's enhancement factor is limited in publicly available literature, these tables illustrate the typical performance of Vitamin E in various formulations. This compound is expected to enhance these values due to its properties as a permeation enhancer.[1][2]

Table 1: In Vitro Skin Permeation of α-Tocopherol Acetate (5% w/w) in Various Vehicles [7]

VehiclePermeability Coefficient (cm/h)
Ethanol Solution1.0 x 10⁻⁴
Isopropyl Myristate Solution1.1 x 10⁻²
Light Mineral Oil Solution1.4 x 10⁻⁴
1% Klucel Gel in Ethanol2.1 x 10⁻⁴
3% Klucel Gel in Ethanol4.7 x 10⁻⁴

Table 2: In Vivo Efficacy of Topical α-Tocopherol Cream on Wound Healing in Diabetic Rats [4]

Treatment GroupRate of Wound Closure (%)Total Protein Content (mg/g tissue)
Control Cream55.3 ± 2.168.4 ± 3.5
0.06% Tocopherol Cream72.8 ± 2.585.2 ± 4.1
0.29% Tocopherol Cream85.6 ± 3.098.7 ± 4.8
*P < 0.05 compared to the control group.

Experimental Protocols

Formulation of a Topical Cream with this compound

This protocol describes the preparation of a basic oil-in-water (O/W) cream containing this compound.

Formulation_Workflow Start Start: Prepare Phases PhaseA Phase A (Oil Phase): - Lipophilic ingredients - Heat to 75-80°C Start->PhaseA PhaseB Phase B (Aqueous Phase): - Hydrophilic ingredients - this compound - Heat to 75-80°C Start->PhaseB CombineAB Combine Phase A and B with homogenization PhaseA->CombineAB PhaseB->CombineAB PhaseC Phase C (Active Phase): - α-tocopherol (or other API) AddC Add Phase C PhaseC->AddC PhaseD Phase D (Preservative Phase): - Preservatives AddD Add Phase D PhaseD->AddD End End: Final Product Cool Cool to 40°C with gentle stirring CombineAB->Cool Cool->AddC AddC->AddD HomogenizeFinal Homogenize briefly AddD->HomogenizeFinal AdjustpH Adjust pH to 5.5 HomogenizeFinal->AdjustpH AdjustpH->End

Figure 3: Workflow for Topical Cream Formulation

Materials:

  • Oil Phase: Cetearyl alcohol, Glyceryl stearate, Isopropyl myristate

  • Aqueous Phase: Deionized water, Glycerin, this compound (e.g., 1-5% w/w)

  • Active Ingredient: α-tocopherol (e.g., 1-5% w/w)

  • Preservative: Phenoxyethanol, Ethylhexylglycerin

  • pH adjuster: Citric acid or Sodium hydroxide solution

Procedure:

  • Phase A (Oil Phase): In a beaker, combine the oil-soluble ingredients and heat to 75-80°C with gentle stirring until all components are melted and uniform.

  • Phase B (Aqueous Phase): In a separate beaker, combine the water-soluble ingredients, including this compound, and heat to 75-80°C with stirring until fully dissolved.

  • Emulsification: Slowly add the oil phase (A) to the aqueous phase (B) while homogenizing at high speed for 5-10 minutes to form a uniform emulsion.

  • Cooling: Begin cooling the emulsion under gentle stirring.

  • Addition of Actives and Preservatives: When the temperature reaches below 40°C, add the α-tocopherol and the preservative system.

  • Final Homogenization and pH Adjustment: Homogenize briefly to ensure uniform distribution. Adjust the pH to approximately 5.5.

  • Packaging: Transfer the cream to an appropriate airtight container.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the permeation of an active ingredient from a topical formulation through an ex vivo skin model.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

  • Topical formulation containing this compound and the active ingredient

  • Syringes and needles

  • HPLC system for analysis

Procedure:

  • Skin Preparation: Thaw frozen excised skin and dermatomed to a thickness of approximately 500 µm. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Cell Assembly: Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to simulate skin surface temperature.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the topical formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh, pre-warmed receptor solution.

  • Analysis: Analyze the concentration of the active ingredient in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of the active ingredient permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Stability Testing of Topical Formulations

This protocol describes an accelerated stability study to evaluate the physical and chemical stability of the topical formulation.

Materials:

  • Topical formulation in its final packaging

  • Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Viscometer

  • pH meter

  • Microscope

  • HPLC system

Procedure:

  • Sample Storage: Place the packaged topical formulation in the stability chambers.

  • Testing Intervals: At specified time points (e.g., 0, 1, 3, and 6 months), remove samples for analysis.

  • Physical Stability Assessment:

    • Organoleptic Properties: Evaluate changes in color, odor, and appearance.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity using a viscometer.

    • Microscopic Examination: Observe for any changes in the emulsion structure, such as globule size and distribution.

  • Chemical Stability Assessment:

    • Assay of Active Ingredient: Determine the concentration of the active ingredient using a validated stability-indicating HPLC method to assess degradation.

  • Data Analysis: Compare the results at each time point to the initial data to determine the shelf-life of the product.

Clinical Efficacy Evaluation

a) Skin Hydration Assessment

This protocol describes the measurement of skin hydration using a Corneometer®.

Procedure:

  • Subject Acclimatization: Allow subjects to acclimatize to the controlled environment (e.g., 20-22°C and 40-60% RH) for at least 30 minutes.

  • Baseline Measurement: Take baseline skin hydration measurements on the designated test area (e.g., forearm) using the Corneometer®.

  • Product Application: Apply a standardized amount of the topical formulation to the test area.

  • Post-application Measurements: Measure skin hydration at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.

  • Data Analysis: Calculate the percentage increase in skin hydration compared to the baseline and a control (untreated) site.

b) Skin Erythema Assessment

This protocol outlines the evaluation of the formulation's ability to reduce UV-induced erythema.

Procedure:

  • Subject Selection: Recruit subjects with skin phototypes II-IV.

  • Minimal Erythema Dose (MED) Determination: Determine the MED for each subject by exposing small areas of the back to a series of increasing doses of UVB radiation.

  • Product Application: On a separate day, apply the topical formulation to a designated test site on the subject's back. An untreated site will serve as a control.

  • UVB Irradiation: After a specified time (e.g., 30 minutes), irradiate both the treated and untreated sites with a dose of UVB equivalent to 1.5 or 2 MEDs.

  • Erythema Assessment: 24 hours after irradiation, assess the erythema at both sites using:

    • Visual Grading: A trained evaluator scores the redness on a scale (e.g., 0 = no erythema, 4 = severe erythema).

    • Chromameter/Mexameter: A device that measures the a* value (redness) of the skin.

  • Data Analysis: Compare the erythema scores and a* values between the treated and untreated sites to determine the protective effect of the formulation.

Conclusion

This compound is a promising excipient for enhancing the topical delivery of active ingredients. Its ability to improve solubility and skin permeation can lead to more effective dermatological and cosmetic products. The protocols outlined in this document provide a framework for the formulation, characterization, and evaluation of topical preparations containing this compound. Further research is warranted to generate more quantitative data on the specific performance of this compound in various topical delivery systems.

References

Application Notes and Protocols: Tocofersolan as an Excipient in Pediatric Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tocofersolan in Pediatric Drug Development

This compound, also known as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of natural vitamin E.[1][2] Its amphiphilic nature, possessing both a lipophilic vitamin E tail and a hydrophilic polyethylene glycol (PEG) head, makes it a versatile excipient in pharmaceutical formulations.[1][2] In pediatric medicine, where challenges in drug solubility, permeability, and patient compliance are pronounced, this compound offers significant advantages.

This document provides detailed application notes and experimental protocols for utilizing this compound as an excipient in the development of pediatric drug formulations. It covers its role in enhancing the bioavailability of poorly soluble drugs, its safety profile in pediatric populations, and practical guidance for formulation development and evaluation.

This compound is listed in the FDA's Inactive Ingredient Database for oral use, and its use in pediatric populations has been established through the European Medicines Agency's (EMA) approval of Vedrop®, an oral solution of this compound for the treatment of vitamin E deficiency in children with chronic cholestasis.[3][4][5]

Physicochemical Properties and Mechanisms of Action

This compound's utility as a pharmaceutical excipient stems from its unique physicochemical properties that enable multiple mechanisms to enhance drug delivery.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name D-α-tocopheryl polyethylene glycol 1000 succinate[1]
CAS Number 9002-96-4[2]
Molecular Formula C₃₃H₅₄O₅(C₂H₄O)n[2]
Appearance Waxy solid[1]
Solubility Water-soluble[1]
HLB Value ~13[1]
Critical Micelle Concentration (CMC) 0.02% w/w in water[1]
Mechanisms of Bioavailability Enhancement

This compound enhances the oral bioavailability of poorly soluble drugs through several key mechanisms:

  • Solubility Enhancement via Micellization: Above its critical micelle concentration (CMC), this compound self-assembles into micelles in aqueous environments. These micelles have a hydrophobic core that can encapsulate poorly water-soluble drug molecules, effectively increasing their concentration in the gastrointestinal fluids and facilitating their dissolution.

  • Permeability Enhancement: The polyethylene glycol (PEG) chains on the surface of the micelles can interact with the mucus layer of the gastrointestinal tract, potentially increasing the residence time of the formulation and promoting drug absorption.

  • Inhibition of P-glycoprotein (P-gp) Efflux: this compound has been shown to be an inhibitor of the P-glycoprotein efflux pump, a key transporter that actively removes a wide range of drugs from intestinal cells back into the lumen, thereby limiting their absorption. By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered drugs that are P-gp substrates, leading to enhanced bioavailability.

Below is a diagram illustrating the multifaceted mechanism of this compound in enhancing drug bioavailability.

Tocofersolan_Mechanism cluster_Lumen GI Lumen cluster_Enterocyte Enterocyte drug_particle Poorly Soluble Drug Particle micelle Drug-Loaded Micelle drug_particle->micelle Encapsulation dissolved_drug Dissolved Drug drug_particle->dissolved_drug Limited Dissolution This compound This compound Monomers This compound->micelle Self-Assembly (>CMC) micelle->dissolved_drug Enhanced Dissolution absorbed_drug Absorbed Drug micelle->absorbed_drug Enhanced Uptake dissolved_drug->absorbed_drug pgp P-gp Efflux Pump pgp->dissolved_drug absorbed_drug->pgp Efflux systemic_circulation Systemic Circulation absorbed_drug->systemic_circulation To Bloodstream tocofersolan_inhibition This compound tocofersolan_inhibition->pgp Inhibition

This compound's multifaceted mechanism for enhancing oral drug bioavailability.

Application in Pediatric Formulations

The development of pediatric-friendly dosage forms is often hampered by the poor taste and low solubility of many active pharmaceutical ingredients (APIs).[6] Liquid formulations are preferred for ease of administration and dose flexibility in children, but achieving adequate drug concentration and stability in a palatable liquid can be challenging.

This compound can be a valuable tool in overcoming these challenges:

  • Development of Oral Solutions and Suspensions: By forming micelles, this compound can significantly increase the aqueous solubility of lipophilic drugs, enabling the development of clear oral solutions or stable suspensions with a lower volume of administration.

  • Taste Masking: While not a direct taste-masking agent, the encapsulation of a bitter API within the core of this compound micelles can reduce its interaction with taste receptors in the mouth, thereby aiding in taste masking.[7] This can be further enhanced with the addition of sweeteners and flavors suitable for pediatric use.

  • Improved Bioavailability in Pediatric Populations: The physiological differences in the gastrointestinal tract of children, such as higher gastric pH and differences in enzyme and bile salt concentrations, can affect drug absorption. This compound's ability to enhance solubility and permeability independent of bile salt secretion can be particularly beneficial in pediatric patients, especially those with compromised gastrointestinal function.[3][4]

Quantitative Data on this compound's Performance

Table 2: Examples of Solubility Enhancement with this compound

DrugInitial Solubility (µg/mL)Solubility with this compound (µg/mL)Fold IncreaseReference
Amprenavir 36720 (in water with TPGS)20[1]
Paclitaxel 1.3450 (with 5 mg/mL TPGS)~37[1]
Nifedipine ~10> 1000 (in 1% TPGS solution)>100[1]

Note: The effectiveness of solubility enhancement is drug-dependent and also relies on the concentration of this compound and the composition of the medium.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the utility of this compound in pediatric formulations.

Protocol 1: Determination of Critical Micelle Concentration (CMC) of this compound

This protocol describes the determination of the CMC of this compound using the pyrene fluorescence probe method. Pyrene exhibits a change in its fluorescence emission spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

  • This compound

  • Pyrene

  • Acetone (spectroscopic grade)

  • Purified water (Milli-Q or equivalent)

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene (6 x 10⁻⁵ M) in acetone.

  • Prepare a series of aqueous solutions of this compound ranging in concentration from 1 x 10⁻⁵ % to 1% (w/w).

  • To a set of glass vials, add a small aliquot of the pyrene stock solution and evaporate the acetone under a gentle stream of nitrogen. The final concentration of pyrene in each vial should be approximately 6 x 10⁻⁷ M.

  • Add the this compound solutions of varying concentrations to the vials containing the pyrene residue.

  • Allow the solutions to equilibrate overnight in the dark to ensure complete partitioning of pyrene.

  • Measure the fluorescence emission spectra of each solution using a fluorometer. Set the excitation wavelength to 334 nm and record the emission from 350 nm to 500 nm.

  • Determine the intensity ratio of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (approximately 373 nm and 384 nm, respectively).

  • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of this plot, where a sharp decrease in the I₁/I₃ ratio is observed.

CMC_Determination_Workflow start Start prep_pyrene Prepare Pyrene Stock Solution start->prep_pyrene prep_tpqs Prepare Serial Dilutions of this compound start->prep_tpqs add_pyrene Aliquot Pyrene & Evaporate Solvent in Vials prep_pyrene->add_pyrene add_tpqs Add this compound Solutions to Pyrene-Coated Vials prep_tpqs->add_tpqs add_pyrene->add_tpqs equilibrate Equilibrate Overnight in the Dark add_tpqs->equilibrate measure_fluorescence Measure Fluorescence Emission Spectra (Ex: 334 nm, Em: 350-500 nm) equilibrate->measure_fluorescence calculate_ratio Calculate I₁/I₃ Intensity Ratio measure_fluorescence->calculate_ratio plot_data Plot I₁/I₃ vs. log[this compound] calculate_ratio->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc end End determine_cmc->end

Workflow for CMC determination of this compound using the pyrene fluorescence method.
Protocol 2: Preparation and Characterization of a Taste-Masked Pediatric Oral Solution

This protocol provides a general method for preparing a this compound-based oral solution for a poorly soluble, bitter-tasting drug, incorporating taste-masking elements.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Purified water

  • Co-solvent (e.g., propylene glycol, glycerin - use to be justified and minimized for pediatric use)

  • Sweetener (e.g., sucralose, acesulfame potassium)

  • Flavoring agent (pediatric-appropriate)

  • pH adjusting agent (e.g., citrate buffer)

  • Preservative (if required for multi-dose formulation, e.g., sodium benzoate)

  • Magnetic stirrer and hot plate

  • pH meter

  • Particle size analyzer (for suspensions)

  • HPLC for drug content analysis

Procedure:

  • Solubility Screening: Determine the solubility of the API in various concentrations of this compound in water and pediatric-relevant buffers (e.g., simulated gastric and intestinal fluids).

  • Excipient Compatibility: Conduct compatibility studies of the API with all proposed excipients.

  • Formulation Preparation: a. In a suitable vessel, dissolve the preservative in purified water with stirring. b. Add and dissolve the this compound. Gentle heating may be applied if necessary. c. If a co-solvent is used, pre-disperse or dissolve the API in the co-solvent. d. Slowly add the API dispersion/solution to the aqueous this compound solution with continuous stirring to form a clear solution or a fine suspension. e. Add the sweetener and flavoring agent and stir until fully dissolved. f. Adjust the pH to the desired range using the pH adjusting agent. g. Add purified water to the final volume.

  • Characterization: a. Appearance: Visually inspect for clarity (for solutions) or uniformity of dispersion (for suspensions). b. pH: Measure the pH of the final formulation. c. Drug Content: Determine the API concentration using a validated HPLC method. d. Viscosity: Measure the viscosity to ensure ease of pouring and administration. e. For Suspensions: Characterize particle size distribution and redispersibility. f. Taste Assessment: Conduct a taste assessment using appropriate methods (e.g., trained panel, electronic tongue), if feasible and ethically approved.

Protocol 3: In Vitro Drug Release from this compound-Based Formulations

This protocol describes an in vitro drug release study using the dialysis bag method to evaluate the release of a drug from a this compound-based formulation.

Materials:

  • This compound-based drug formulation

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • Shaking water bath or USP dissolution apparatus

  • Syringes and filters

  • HPLC for drug analysis

Procedure:

  • Soak the dialysis membrane in the release medium for at least 30 minutes before use.

  • Fill a dialysis bag with a known volume of the drug formulation.

  • Securely close the dialysis bag and place it in a vessel containing a known volume of pre-warmed release medium (37°C). The volume of the release medium should be sufficient to maintain sink conditions.

  • Agitate the release medium at a constant speed using a shaking water bath or paddle stirrer.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Filter the samples and analyze the drug concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Assessment of P-glycoprotein (P-gp) Inhibition

This protocol outlines an in vitro assay to assess the P-gp inhibitory potential of this compound using a Caco-2 cell monolayer model and a known P-gp substrate like Rhodamine 123.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Rhodamine 123 (P-gp substrate)

  • Verapamil (positive control P-gp inhibitor)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Multi-well plate reader with fluorescence detection

Procedure:

  • Culture Caco-2 cells on Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Pre-incubate the cells with different concentrations of this compound or Verapamil (in HBSS) in both the apical (AP) and basolateral (BL) chambers for 30-60 minutes at 37°C.

  • To assess efflux (BL to AP transport): a. Add Rhodamine 123 to the BL chamber. b. At specified time points, collect samples from the AP chamber and measure the fluorescence.

  • To assess influx (AP to BL transport): a. Add Rhodamine 123 to the AP chamber. b. At specified time points, collect samples from the BL chamber and measure the fluorescence.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Determine the efflux ratio (ER = Papp(BL-AP) / Papp(AP-BL)). A significant reduction in the ER in the presence of this compound indicates P-gp inhibition.

Pgp_Inhibition_Assay start Start culture_cells Culture Caco-2 cells on Transwell® inserts start->culture_cells check_integrity Confirm Monolayer Integrity (TEER measurement) culture_cells->check_integrity pre_incubation Pre-incubate with this compound or Control check_integrity->pre_incubation transport_study Perform Bidirectional Transport Study with P-gp Substrate (e.g., Rhodamine 123) pre_incubation->transport_study measure_fluorescence Measure Substrate Concentration in AP and BL Chambers transport_study->measure_fluorescence calculate_papp Calculate Apparent Permeability (Papp) measure_fluorescence->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er analyze_results Analyze Reduction in ER to Determine Inhibition calculate_er->analyze_results end End analyze_results->end

References

Application of Tocofersolan in Gene Delivery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tocofersolan, also known as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of natural vitamin E.[1] Its amphiphilic nature, comprising a lipophilic α-tocopherol head and a hydrophilic polyethylene glycol (PEG) tail, makes it an excellent surfactant and emulsifier.[1][2] While extensively utilized in various drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs, its application in gene delivery is an emerging area of interest.[2][3] this compound can be incorporated into non-viral gene delivery vectors, such as lipid-polymer hybrid nanoparticles and cationic liposomes, to improve their stability, cellular uptake, and endosomal escape, thereby enhancing transfection efficiency.

The inclusion of this compound in gene delivery formulations offers several potential advantages:

  • Enhanced Stability: The PEG component of this compound can form a hydrophilic corona on the surface of nanoparticles, providing steric hindrance that prevents aggregation and opsonization, thus increasing their stability in biological fluids.

  • Improved Cellular Uptake: The vitamin E moiety can interact with cell membranes, potentially facilitating the cellular entry of the gene carrier.

  • Endosomal Escape: this compound may aid in the disruption of the endosomal membrane, a critical step for the release of genetic material into the cytoplasm.

  • Reduced Cytotoxicity: By improving the overall stability and efficiency of the formulation, the required concentration of potentially toxic cationic lipids or polymers may be reduced.

This document provides detailed protocols for the formulation and in vitro evaluation of a this compound-analogous nanoparticle system for gene delivery, based on the work of Hossian et al. (2020), who developed a similar system using an α-tocopherol-polyethyleneimine-polyethylene glycol conjugate.[4]

Experimental Protocols

Protocol 1: Synthesis of α-Tocopherol-Polyethyleneimine-Polyethylene Glycol (TPP) Conjugate

This protocol describes the synthesis of a conjugate molecule analogous to what would be used in a this compound-based gene delivery system. It involves the conjugation of α-tocopherol succinate with a PEG-PEI copolymer.[4]

Materials:

  • (±) α-Tocopherol

  • Succinic anhydride

  • Polyethylene glycol (PEG, various molecular weights)

  • Polyethyleneimine (PEI, various molecular weights)

  • Diisocyanate crosslinker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dialysis tubing

  • Organic solvents (e.g., dichloromethane, dimethyl sulfoxide)

Procedure:

  • Synthesis of α-Tocopherol Succinate: React (±) α-tocopherol with succinic anhydride in an appropriate organic solvent. Purify the resulting α-tocopherol succinate.

  • Synthesis of PEG-PEI Copolymer: Conjugate methoxy-PEG (mPEG) and PEI using a diisocyanate crosslinker. Purify the resulting PEG-PEI copolymer by dialysis.

  • Activation of α-Tocopherol Succinate: Activate the carboxylic acid group of α-tocopherol succinate using EDC and NHS in an organic solvent.

  • Conjugation of Activated α-Tocopherol Succinate with PEG-PEI: React the activated α-tocopherol succinate with the PEG-PEI copolymer.

  • Purification of TPP Conjugate: Purify the final α-tocopherol-polyethyleneimine-polyethylene glycol (TPP) conjugate by extensive dialysis against deionized water.

  • Lyophilization: Lyophilize the purified TPP conjugate to obtain a solid product for storage.

Protocol 2: Formulation and Characterization of TPP/Plasmid DNA Nanoparticles

This protocol details the formation of nanoparticles through the self-assembly of the TPP conjugate and plasmid DNA (pDNA) and their subsequent characterization.

Materials:

  • TPP conjugate (from Protocol 1)

  • Plasmid DNA (e.g., pGL-3 luciferase reporter plasmid)

  • HEPES buffer

  • Nuclease-free water

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Agarose gel electrophoresis system

  • DNase I

Procedure:

  • Preparation of TPP and pDNA Solutions: Prepare stock solutions of the TPP conjugate and pDNA in nuclease-free water or HEPES buffer.

  • Formation of TPP/pDNA Complexes (Polyplexes):

    • Vortex the TPP solution.

    • Add the pDNA solution to the TPP solution at various Nitrogen to Phosphate (N/P) ratios (e.g., 0.1 to 45). The N/P ratio is the molar ratio of the nitrogen atoms in the polymer to the phosphate groups in the DNA.[4]

    • Vortex the mixture immediately and incubate at room temperature for 30 minutes to allow for complex formation.[4]

  • Characterization of Nanoparticles:

    • Particle Size and Zeta Potential: Measure the hydrodynamic diameter and zeta potential of the TPP/pDNA complexes using a DLS instrument and zeta potential analyzer.

    • Gel Retardation Assay: To confirm the complexation of pDNA with the TPP conjugate, perform agarose gel electrophoresis. Unbound pDNA will migrate through the gel, while complexed pDNA will be retained in the loading well. Run the gel at 100 V for 20 minutes.[4]

    • Nuclease Protection Assay: To assess the ability of the TPP conjugate to protect the pDNA from degradation, incubate the TPP/pDNA complexes with DNase I. Subsequently, add EDTA to stop the DNase I activity and a strong polyanion (e.g., polyacrylic acid) to release the pDNA from the complexes. Analyze the integrity of the pDNA by agarose gel electrophoresis.

Protocol 3: In Vitro Transfection and Cytotoxicity Assay

This protocol describes the procedure for transfecting mammalian cells with the TPP/pDNA nanoparticles and assessing the cytotoxicity of the formulation.

Materials:

  • Mammalian cell line (e.g., A549, H358)[4]

  • Complete cell culture medium (e.g., DMEM/F12K with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • TPP/pDNA complexes (from Protocol 2)

  • 96-well optical-bottom plates

  • Luciferase assay system (e.g., ONE-GLO + Tox Luciferase Reporter and Cell Viability Assay kit)

  • MTT assay kit

  • Plate reader (for luminescence and absorbance)

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[4]

  • Transfection:

    • On the day of transfection, wash the cells with PBS.

    • Add the TPP/pDNA complexes (prepared at various N/P ratios) to the cells. Use a constant amount of pDNA (e.g., 20 µg) per well.[4]

    • Incubate the cells with the complexes for 6 hours at 37°C.[4]

    • After 6 hours, replace the transfection medium with fresh complete cell culture medium.

  • Gene Expression Analysis (Luciferase Assay):

    • After 24, 48, or 72 hours of incubation, measure the luciferase activity according to the manufacturer's protocol of the luciferase assay system.[4]

    • Normalize the luminescence signal to the percentage of viable cells.

  • Cytotoxicity Assessment (MTT Assay):

    • Prepare TPP/pDNA complexes as for the transfection assay.

    • Add the complexes to the cells and incubate for 24, 48, or 72 hours.

    • Perform the MTT assay according to the manufacturer's instructions to determine cell viability.

    • Calculate the IC50 value (the concentration of the TPP conjugate that causes 50% cell death).[4]

Data Presentation

The following tables summarize the quantitative data from the characterization and in vitro evaluation of the α-tocopherol-polyethyleneimine-polyethylene glycol (TPP) based gene delivery system, as reported by Hossian et al. (2020).[4]

Table 1: Physicochemical Properties of TPP Nanoparticles

FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
TPP111 (self-assembled)~90N/AN/A
TPP111/pDNA complexes~120N/APositive

Data are approximate values based on the findings of Hossian et al. (2020).[4] TPP111 refers to a 1:1:1 molar ratio of the components.

Table 2: In Vitro Performance of TPP/pDNA Nanoparticles

ParameterValueCell Line
Complete pDNA Complexation (N/P ratio)≥ 7-
IC50 of TPP111 (24h)~100 µg/mLA549
IC50 of TPP111/pGL-3 (24h)~150 µg/mLA549
Peak Transfection EfficiencyComparable to PEIA549, H358

Data are based on the findings of Hossian et al. (2020).[4] PEI (polyethyleneimine) is a standard, potent transfection reagent.

Visualizations

G cluster_synthesis Protocol 1: TPP Conjugate Synthesis cluster_formulation Protocol 2: Nanoparticle Formulation cluster_transfection Protocol 3: In Vitro Transfection tocopherol α-Tocopherol toc_succinate α-Tocopherol Succinate tocopherol->toc_succinate succinic Succinic Anhydride succinic->toc_succinate tpp TPP Conjugate toc_succinate->tpp peg PEG peg_pei PEG-PEI Copolymer peg->peg_pei pei PEI pei->peg_pei peg_pei->tpp tpp_sol TPP Solution mixing Mixing & Incubation (N/P Ratio Variation) tpp_sol->mixing pdna_sol pDNA Solution pdna_sol->mixing nanoparticles TPP/pDNA Nanoparticles mixing->nanoparticles add_np Add TPP/pDNA Nanoparticles nanoparticles->add_np cells Seeded Mammalian Cells cells->add_np incubation Incubation (6h) add_np->incubation medium_change Medium Change incubation->medium_change analysis Analysis (24-72h) - Luciferase Assay - Cytotoxicity Assay medium_change->analysis

Caption: Experimental workflow for the synthesis, formulation, and in vitro testing of TPP/pDNA nanoparticles.

G cluster_nanoparticle TPP/pDNA Nanoparticle Structure cluster_tpp TPP Conjugate Components core pDNA shell TPP Conjugate core->shell Electrostatic Interaction tocopherol_moiety α-Tocopherol pei_moiety PEI peg_moiety PEG

Caption: Proposed structure of the TPP/pDNA nanoparticle, highlighting the core-shell arrangement.

G cluster_pathway Cellular Uptake and Gene Expression Pathway nanoparticle TPP/pDNA Nanoparticle cell_membrane Cell Membrane nanoparticle->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm pdna_release pDNA Release cytoplasm->pdna_release translation Translation cytoplasm->translation nucleus Nucleus pdna_release->nucleus Nuclear Entry transcription Transcription nucleus->transcription mrna mRNA transcription->mrna mrna->cytoplasm Export protein Reporter Protein (e.g., Luciferase) translation->protein

Caption: Proposed cellular pathway for TPP/pDNA nanoparticle-mediated gene delivery and expression.

References

Application Notes and Protocols for Creating Tocofersolan-Stabilized Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocofersolan, also known as D-α-tocopheryl polyethylene glycol 1000 succinate (Vitamin E TPGS), is a water-soluble derivative of natural vitamin E.[1] Its amphiphilic nature, with a hydrophilic polyethylene glycol (PEG) head and a lipophilic vitamin E tail, makes it an excellent non-ionic surfactant for the formulation of stable emulsions, particularly for drug delivery applications.[2] this compound has a hydrophilic-lipophilic balance (HLB) value of approximately 13.2 and a critical micelle concentration (CMC) of 0.02% w/w, making it effective for emulsifying lipophilic compounds in aqueous systems.[2] Furthermore, this compound is recognized for its ability to enhance the solubility and permeability of poorly water-soluble drugs and has been approved by the FDA as a safe pharmaceutical excipient.[3][4]

These application notes provide detailed protocols for the preparation of this compound-stabilized emulsions using high-pressure homogenization, a widely used technique for producing nanoemulsions with uniform droplet sizes. The provided data and protocols are intended to guide researchers in the development of stable and effective emulsion-based drug delivery systems.

Data Presentation

The following tables summarize the influence of formulation and process parameters on the key physicochemical properties of emulsions, such as particle size, polydispersity index (PDI), and zeta potential. These parameters are critical for predicting the stability and in vivo performance of the emulsion.[3]

Table 1: Influence of Formulation Variables on Emulsion Properties

Formulation VariableConcentration/RatioResulting Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound (Vitamin E TPGS) 0.3%262.3-+15.14[5]
Optimized amount in SLNs175.38 ± 5.420.19 ± 0.05-[6]
Oil Phase (e.g., Medium Chain Triglycerides) 10% in microemulsion106.12 - 268.57< 0.3Neutral[2]
Drug Loading (e.g., Ketorolac) Optimized in PLGA NPs142.8 ± 11.7< 0.2-24.2 ± 1.2[5]

Note: The data presented are from different studies with varying formulations and are for comparative purposes. SLNs (Solid Lipid Nanoparticles) and PLGA NPs (Poly(lactic-co-glycolic acid) Nanoparticles) represent different types of nanoformulations where this compound is used as a stabilizer.

Table 2: Influence of High-Pressure Homogenization (HPH) Parameters on Emulsion Properties

Homogenization PressureNumber of CyclesResulting Particle Size (nm)PDIStabilityReference
1000 bar1Bimodal distribution> 0.3LowThis is a general trend observed in multiple studies.
1000 bar380.63 - 129.68< 0.25HighGeneral trend observed.
1000 bar>3Minimal further reduction< 0.25HighGeneral trend observed.

Experimental Protocols

Protocol 1: Preparation of this compound-Stabilized Nanoemulsion by Hot High-Pressure Homogenization

This method is suitable for thermostable active pharmaceutical ingredients (APIs).

Materials:

  • This compound (Vitamin E TPGS)

  • Oil phase (e.g., medium-chain triglycerides, sesame oil, etc.)

  • Lipophilic API (if applicable)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Oil Phase: a. Weigh the required amount of the oil phase and the lipophilic API (if any) into a beaker. b. Heat the mixture to 60-70°C on a heating plate with gentle stirring until the API is completely dissolved.

  • Preparation of the Aqueous Phase: a. Weigh the required amount of this compound and dissolve it in purified water in a separate beaker. b. Heat the aqueous phase to the same temperature as the oil phase (60-70°C) under continuous stirring.

  • Formation of the Pre-emulsion: a. While maintaining the temperature, add the hot oil phase to the hot aqueous phase dropwise under high-shear mixing (e.g., 5000-10000 rpm) for 5-10 minutes. This will form a coarse pre-emulsion.

  • High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. b. Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined for each specific formulation. c. Cool the resulting nanoemulsion to room temperature under gentle stirring.

  • Characterization: a. Measure the particle size, PDI, and zeta potential of the final nanoemulsion using a suitable particle size analyzer. b. Assess the stability of the emulsion over time at different storage conditions (e.g., 4°C, 25°C).

Protocol 2: Preparation of this compound-Stabilized Nanoemulsion by Cold High-Pressure Homogenization

This method is ideal for thermolabile APIs.

Materials:

  • This compound (Vitamin E TPGS)

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Lipophilic API (if applicable)

  • Purified water

  • Liquid nitrogen or dry ice

Equipment:

  • High-pressure homogenizer

  • High-shear mixer

  • Mortar and pestle or ball mill

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid-API Mixture: a. Melt the solid lipid at a temperature approximately 5-10°C above its melting point. b. Disperse or dissolve the API in the molten lipid with stirring.

  • Solidification and Milling: a. Rapidly cool the lipid-API mixture by pouring it into an ice bath or using liquid nitrogen/dry ice to solidify it. b. Grind the solidified lipid mass into fine microparticles using a mortar and pestle or a ball mill.

  • Preparation of the Aqueous Phase: a. Dissolve the required amount of this compound in cold purified water (e.g., 4°C).

  • Formation of the Pre-suspension: a. Disperse the lipid microparticles in the cold aqueous surfactant solution under high-shear mixing to form a pre-suspension.

  • High-Pressure Homogenization: a. Pass the cold pre-suspension through a high-pressure homogenizer at or below room temperature. b. Homogenize at a pressure of 500-1500 bar for 5-10 cycles. A higher number of cycles may be required compared to the hot homogenization method to achieve a smaller particle size.

  • Characterization: a. Analyze the particle size, PDI, and zeta potential of the resulting solid lipid nanoparticle (SLN) dispersion. b. Evaluate the long-term stability of the formulation.

Visualizations

G cluster_prep Phase Preparation cluster_process Emulsification Process oil_phase Oil Phase (Lipid + API) pre_emulsion Pre-emulsion (High-Shear Mixing) oil_phase->pre_emulsion aq_phase Aqueous Phase (Water + this compound) aq_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization Coarse Emulsion final_emulsion This compound-Stabilized Nanoemulsion homogenization->final_emulsion Fine Emulsion

Caption: Workflow for High-Pressure Homogenization.

G oil Oil Core (Lipophilic Drug) lipophilic_tail Lipophilic Tail (Vitamin E) hydrophilic_head Hydrophilic Head (PEG) lipophilic_tail->hydrophilic_head water Aqueous Phase (Water)

Caption: Structure of a this compound-Stabilized Droplet.

References

Application Notes & Protocols: Tocofersolan for Enhanced Brain Drug Delivery via Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Part 1: Application Notes

Introduction

The blood-brain barrier (BBB) represents a formidable obstacle in the treatment of central nervous system (CNS) disorders, preventing the vast majority of therapeutic agents from reaching their intended target.[1][2][3][4] Nanoparticle-based drug delivery systems offer a promising strategy to overcome this barrier.[1][5][6] D-α-tocopheryl polyethylene glycol succinate (Tocofersolan or TPGS), a water-soluble derivative of Vitamin E, has emerged as a key excipient in the design of nanoparticles for CNS delivery.[7] Its unique properties as a stabilizer, permeation enhancer, and P-glycoprotein (P-gp) inhibitor make it a multifunctional tool for enhancing drug transport into the brain.[7][8] These notes provide an overview of the mechanisms, advantages, and key data associated with using this compound in brain-targeting nanoparticle formulations.

Mechanism of Action: How this compound Enhances Brain Delivery

This compound contributes to enhanced brain drug delivery through a multi-pronged mechanism:

  • Nanoparticle Stabilization: As an amphiphilic polymer, this compound is an effective emulsifier and stabilizing agent during nanoparticle synthesis.[8] It helps control particle size and prevents aggregation, which is critical for systemic circulation and subsequent BBB interaction.[1]

  • Inhibition of P-glycoprotein (P-gp) Efflux: The BBB is equipped with efflux transporters, such as P-gp, which actively pump therapeutic agents out of the brain endothelial cells and back into the bloodstream.[7][9] this compound has been identified as a potent P-gp inhibitor, effectively disabling this "molecular gatekeeper" and allowing for higher intracellular drug accumulation and greater transport into the brain.[7][9]

  • Enhanced Permeability and Cellular Uptake: The surfactant properties of this compound can increase the fluidity of cell membranes, enhancing the permeation of nanoparticles across the BBB.[7][8] Furthermore, nanoparticles incorporating this compound can be taken up by brain capillary endothelial cells via endocytosis, a key mechanism for traversing the BBB.[2][10]

  • Improved Bioavailability: this compound is an excellent solubilizer for poorly water-soluble drugs.[7][8] By improving drug encapsulation and forming stable nanoparticle dispersions, it enhances the overall bioavailability of the therapeutic payload.[8]

Key Advantages of Using this compound
  • Biocompatibility and Safety: this compound is considered a safe pharmaceutical excipient and has been approved by regulatory bodies like the US FDA.[7][8]

  • Multifunctionality: It serves as a solubilizer, stabilizer, permeation enhancer, and P-gp inhibitor, reducing the need for multiple excipients.[7]

  • Versatility: It can be incorporated into various nanoparticle platforms, including polymeric nanoparticles (e.g., PLGA), lipid-based nanoparticles, and liposomes.[8]

  • Proven Efficacy: Studies have shown that this compound-containing nanoparticles can significantly increase drug concentrations in the brain compared to conventional formulations.[5]

Data Presentation: Physicochemical and Performance Metrics

Quantitative data from various studies are summarized below to provide researchers with typical parameters for this compound-based nanoparticle formulations.

Table 1: Typical Physicochemical Properties of this compound-Based Nanoparticles

ParameterTypical RangeSignificance
Particle Size (nm) 80 - 250 nmInfluences circulation time, cellular uptake, and ability to cross the BBB. Smaller sizes (<200 nm) are generally preferred.[1]
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform particle size distribution, which is crucial for predictable performance and stability.[11]
Zeta Potential (mV) -15 to -35 mVA sufficiently negative surface charge prevents particle aggregation and improves colloidal stability.[11][12]
Encapsulation Efficiency (%) 70% - 95%High encapsulation efficiency ensures a sufficient therapeutic dose is carried by the nanoparticles.[11][13]
Drug Loading (%) 1% - 15%Represents the weight percentage of the drug relative to the total nanoparticle weight.[13]

Table 2: Example In Vitro & In Vivo Performance Enhancements

MetricSystemReported ImprovementReference
Brain Drug Accumulation T7 peptide-modified gold nanoparticles6-fold higher than unmodified nanoparticles[5]
Gene Expression in Brain T7 peptide-modified dendrimers (intravenous)1.7-fold higher gene expression[5]
Therapeutic Efficacy Doxorubicin-loaded transferrin-nanoparticles70% longer median survival time in tumor-bearing rats[5]
Nose-to-Brain Transport Diazepam-loaded nanoparticles61% direct transport (vs. 1% for solution)[5]

Part 2: Experimental Protocols

Protocol 1: Formulation of this compound-Stabilized PLGA Nanoparticles

This protocol describes the preparation of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method, with this compound as the stabilizer.

Materials:

  • PLGA (e.g., 50:50 or 75:25 lactide:glycolide ratio)

  • Therapeutic drug of interest (hydrophobic)

  • This compound (TPGS)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

Equipment:

  • Magnetic stirrer and stir bar

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Centrifuge (refrigerated)

  • Freeze-dryer (lyophilizer)

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the hydrophobic drug in 2 mL of DCM. Vortex briefly to ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) this compound solution by dissolving 200 mg of this compound in 20 mL of DI water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously. Immediately after, emulsify the mixture using a probe sonicator (e.g., 60% amplitude for 2 minutes on ice) or a high-speed homogenizer to form an o/w emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can also be used for faster removal.

  • Nanoparticle Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains free drug and excess this compound.

    • Resuspend the nanoparticle pellet in cold DI water by gentle vortexing or sonication.

    • Repeat the centrifugation and washing steps two more times to ensure complete removal of impurities.

  • Lyophilization (Optional): For long-term storage, resuspend the final pellet in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry for 48 hours. The resulting powder can be stored at -20°C and reconstituted in PBS or saline before use.

Protocol 2: Physicochemical Characterization of Nanoparticles

1. Particle Size, PDI, and Zeta Potential:

  • Reconstitute lyophilized nanoparticles or use the final aqueous suspension.

  • Dilute the sample appropriately with DI water.

  • Analyze using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer). Perform measurements in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Total Drug (W_total): Dissolve a known weight of lyophilized drug-loaded nanoparticles in a suitable solvent (e.g., DMSO or acetonitrile) to break the particles and release the drug.

  • Free Drug (W_free): Use the supernatant collected during the first centrifugation step in Protocol 1.

  • Quantification: Measure the drug concentration in both samples using a validated HPLC method or UV-Vis spectrophotometry against a standard curve.

  • Calculations:

    • EE (%) = [(W_total - W_free) / W_total] * 100

    • DL (%) = [Weight of drug in nanoparticles / Total weight of nanoparticles] * 100

Protocol 3: In Vitro BBB Transport Study

This protocol outlines a method to assess the ability of nanoparticles to cross a cellular model of the BBB.

Materials:

  • bEnd.3 (mouse brain endothelial cells) and C8-D1A (mouse astrocytes) cell lines.

  • Transwell inserts (e.g., 0.4 µm pore size).

  • Cell culture medium (DMEM), FBS, penicillin-streptomycin.

  • Fluorescently labeled nanoparticles (e.g., encapsulating Coumarin-6 or labeled with a fluorescent dye).

Procedure:

  • Astrocyte Seeding: Seed astrocytes on the underside of the Transwell insert membrane and allow them to attach for 4-6 hours.

  • Endothelial Cell Seeding: Flip the inserts and place them in a multi-well plate. Seed bEnd.3 cells on the top side of the membrane.

  • Co-culture: Culture the cells for 5-7 days until a tight monolayer is formed, confirmed by measuring Trans-Endothelial Electrical Resistance (TEER). A high TEER value (>150 Ω·cm²) indicates strong tight junction formation.

  • Transport Experiment:

    • Replace the medium in the apical (top) chamber with medium containing the fluorescently labeled this compound nanoparticles (and a control formulation without this compound).

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), collect samples from the basolateral (bottom) chamber.

  • Quantification: Measure the fluorescence intensity of the samples from the basolateral chamber using a plate reader. Calculate the apparent permeability coefficient (Papp) to quantify transport.

Visualizations

experimental_workflow formulation 1. Nanoparticle Formulation characterization 2. Physicochemical Characterization formulation->characterization invitro 3. In Vitro BBB Model Assay characterization->invitro invivo 4. In Vivo Biodistribution Study invitro->invivo analysis 5. Data Analysis & Conclusion invivo->analysis

Caption: High-level experimental workflow for developing this compound nanoparticles.

bbb_mechanism cluster_blood Blood Vessel Lumen cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma NP This compound NP (with Drug) Pgp_inhibited P-gp Inhibited NP->Pgp_inhibited 2. This compound Inhibits P-gp Endocytosis Transcytosis NP->Endocytosis 1. Uptake Pgp P-gp Efflux Pump Drug Released Drug Endocytosis->Drug 3. Exocytosis & Drug Release

Caption: this compound NP mechanism for crossing the blood-brain barrier.

formulation_process phase1 Dissolve PLGA & Drug in Organic Solvent emulsify Add Organic to Aqueous Phase & Homogenize (Emulsification) phase1->emulsify phase2 Dissolve this compound in Aqueous Phase phase2->emulsify evaporate Evaporate Organic Solvent to Form Nanoparticles emulsify->evaporate purify Wash & Centrifuge to Purify Nanoparticles evaporate->purify lyophilize Lyophilize for Storage (Optional) purify->lyophilize

Caption: Flowchart for nanoparticle formulation via emulsion-solvent evaporation.

References

Application Notes and Protocols for Incorporating Tocofersolan in Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amorphous solid dispersions (ASDs) are a key strategy for enhancing the oral bioavailability of poorly water-soluble drugs. By dispersing the active pharmaceutical ingredient (API) in a polymer matrix in an amorphous state, the dissolution rate and apparent solubility can be significantly improved. Tocofersolan, also known as d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of vitamin E that functions as a non-ionic surfactant and has been shown to be a valuable excipient in ASD formulations.[1]

These application notes provide a comprehensive overview of the incorporation of this compound into ASDs, detailing its role in enhancing drug release, particularly at high drug loadings, and improving the physical stability of the formulation. Detailed protocols for the preparation of this compound-containing ASDs via hot-melt extrusion (HME) and spray drying are provided, along with methods for their characterization.

Mechanism of Action of this compound in ASDs

This compound enhances the performance of amorphous solid dispersions through a multi-faceted mechanism:

  • Surfactant Activity and Enhanced Wetting: As a surfactant, this compound improves the wetting of the poorly soluble drug, facilitating faster dissolution.[1]

  • Inhibition of Recrystallization: this compound can act as a plasticizer and crystallization inhibitor, enhancing the physical stability of the amorphous drug within the polymer matrix. It can interfere with the molecular mobility of the drug, hindering the nucleation and crystal growth processes.

  • Stabilization of Nanodroplets: During dissolution, particularly at high drug loadings, ASDs can undergo liquid-liquid phase separation (LLPS), forming drug-rich nanodroplets. This compound can stabilize these nanodroplets, preventing their coalescence and subsequent crystallization, thereby maintaining a supersaturated state of the drug for enhanced absorption.[2][3]

  • P-glycoprotein (P-gp) Inhibition: this compound is a known inhibitor of the P-gp efflux pump in the gastrointestinal tract.[4][5] This can lead to increased intracellular drug concentration and enhanced permeability, further contributing to improved bioavailability of P-gp substrate drugs.[4][5]

Data Presentation: Quantitative Impact of this compound on ASD Performance

The inclusion of this compound in ASD formulations has been shown to significantly improve drug release, especially at higher drug loadings. The following tables summarize key quantitative data from studies on various drugs.

DrugPolymerThis compound (TPGS) Concentration (% w/w)Drug Loading (% w/w)Key FindingReference
RitonavirPVPVA330Enhanced complete drug release compared to binary ASD.[2][3]
RitonavirPVPVA025Limit of congruency for complete release in binary ASD.[2]
FelodipinePVPVA5.545Increased the limit of congruency for complete release from 15% (binary ASD) to 45%.[3]
Curcumin---Solid dispersion with TPGS and mannitol showed an 86-fold increase in Cmax and a 65-fold increase in AUC compared to curcumin powder.[6]
Etoposide---TPGS increased in-vivo permeability, attributed to P-gp inhibition.[4][5]

Experimental Protocols

Preparation of this compound-Containing ASDs by Hot-Melt Extrusion (HME)

Hot-melt extrusion is a solvent-free process that utilizes heat and mechanical shear to mix the API, polymer, and this compound into a homogeneous amorphous solid dispersion.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Polymer (e.g., PVPVA, Soluplus®, HPMCAS)

  • This compound (Vitamin E TPGS)

  • Blender (e.g., V-blender)

  • Gravimetric feeder

  • Twin-screw extruder with temperature-controlled zones

  • Downstream cooling and pelletizing/milling equipment

Protocol:

  • Premixing: Accurately weigh the API, polymer, and this compound. Blend the components thoroughly for 15-20 minutes to ensure a homogenous physical mixture.

  • Extruder Setup: Set the temperature profile for the different zones of the extruder barrel. The temperature should be high enough to ensure the melting and mixing of all components but below the degradation temperature of the API and excipients. A typical starting point is 10-20°C above the glass transition temperature (Tg) of the polymer.

  • Extrusion: Feed the physical mixture into the extruder at a constant rate using a gravimetric feeder. The screw speed should be optimized to ensure adequate mixing and residence time.

  • Cooling and Collection: The extrudate is cooled rapidly upon exiting the die to quench the amorphous state. This can be achieved using a conveyor belt with cooling fans or a chill roll.

  • Downstream Processing: The cooled extrudate can be pelletized or milled to the desired particle size for further formulation into tablets or capsules.

Example HME Parameters for a Cilostazol-Kollidon® VA64-TPGS Formulation: [7]

ParameterValue
DrugCilostazol
PolymerKollidon® VA64
Solubility EnhancerThis compound (TPGS) and Cremophor®
Drug Loading40%
Processing Temperature120°C
Preparation of this compound-Containing ASDs by Spray Drying

Spray drying is a solvent-evaporation technique where a solution of the API, polymer, and this compound is atomized into a hot gas stream to generate dry, amorphous particles.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Polymer (e.g., PVPVA, HPMCAS)

  • This compound (Vitamin E TPGS)

  • Volatile solvent system (e.g., methanol, acetone, dichloromethane/methanol)

  • Magnetic stirrer or overhead mixer

  • Spray dryer with an atomizer (e.g., two-fluid nozzle)

  • Cyclone separator for powder collection

Protocol:

  • Solution Preparation: Dissolve the API, polymer, and this compound in a suitable volatile solvent system. Ensure complete dissolution of all components. The total solid content in the solution typically ranges from 5-20% (w/v).

  • Spray Dryer Setup: Set the inlet temperature, atomizing air pressure/flow rate, and solution feed rate. The inlet temperature should be high enough to ensure rapid solvent evaporation but not cause degradation of the components. The outlet temperature is a critical parameter that is monitored and controlled by adjusting the feed rate and inlet temperature.

  • Atomization and Drying: Pump the solution to the atomizer, which disperses it into fine droplets within the drying chamber. The hot drying gas (typically nitrogen or air) evaporates the solvent from the droplets, leading to the formation of solid amorphous particles.

  • Powder Collection: The dried particles are separated from the gas stream using a cyclone separator and collected.

Example Spray Drying Parameters:

ParameterTypical Range
Inlet Temperature80 - 150°C
Outlet Temperature40 - 70°C
Solution Feed Rate5 - 20 mL/min (lab scale)
Atomizing Air Flow400 - 600 L/hr (lab scale)
Characterization of this compound-Containing ASDs

a. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the ASD and to confirm the absence of crystallinity.

  • Method: Accurately weigh 5-10 mg of the ASD powder into an aluminum pan. Heat the sample under a nitrogen purge at a controlled rate (e.g., 10°C/min). A single Tg indicates a homogeneous amorphous system.

b. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the amorphous nature of the API in the ASD.

  • Method: Pack the ASD powder into a sample holder. Scan the sample over a defined 2θ range (e.g., 5-40°). The absence of sharp Bragg peaks and the presence of a "halo" pattern are indicative of an amorphous material.

c. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To investigate potential molecular interactions (e.g., hydrogen bonding) between the API, polymer, and this compound.

  • Method: Prepare a sample by mixing the ASD powder with potassium bromide (KBr) and compressing it into a pellet, or analyze the powder directly using an attenuated total reflectance (ATR) accessory. Shifts in the characteristic peaks of the functional groups of the components can indicate interactions.

d. In Vitro Dissolution Testing:

  • Purpose: To evaluate the dissolution rate and extent of drug release from the ASD.

  • Method: Use a USP dissolution apparatus (e.g., Apparatus II, paddle). Add a specified amount of the ASD to a dissolution medium (e.g., simulated gastric or intestinal fluid) maintained at 37°C. Withdraw samples at predetermined time points, filter, and analyze the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

e. Physical Stability Studies:

  • Purpose: To assess the tendency of the amorphous drug to recrystallize over time under accelerated storage conditions.

  • Method: Store the ASD samples at elevated temperature and humidity (e.g., 40°C/75% RH). At specified time points, analyze the samples using DSC and PXRD to detect any signs of crystallization.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preparation ASD Preparation cluster_characterization Characterization API, Polymer, this compound Selection API, Polymer, this compound Selection Physical Mixture Physical Mixture API, Polymer, this compound Selection->Physical Mixture Blending Solution Preparation Solution Preparation API, Polymer, this compound Selection->Solution Preparation Dissolving Hot-Melt Extrusion (HME) Hot-Melt Extrusion (HME) Spray Drying Spray Drying DSC (Tg, Amorphicity) DSC (Tg, Amorphicity) Spray Drying->DSC (Tg, Amorphicity) PXRD (Amorphicity) PXRD (Amorphicity) Spray Drying->PXRD (Amorphicity) FT-IR (Interactions) FT-IR (Interactions) Spray Drying->FT-IR (Interactions) Dissolution Testing Dissolution Testing Spray Drying->Dissolution Testing HME HME Physical Mixture->HME HME->DSC (Tg, Amorphicity) HME->PXRD (Amorphicity) HME->FT-IR (Interactions) HME->Dissolution Testing Solution Preparation->Spray Drying Physical Stability Physical Stability Dissolution Testing->Physical Stability

Caption: Experimental workflow for developing this compound-based ASDs.

mechanism_of_action cluster_asd ASD Matrix cluster_dissolution Dissolution Process Amorphous Drug Amorphous Drug Polymer Matrix Polymer Matrix Amorphous Drug->Polymer Matrix Dispersed in Water Ingress Water Ingress Polymer Matrix->Water Ingress This compound This compound Drug-Rich Nanodroplets Drug-Rich Nanodroplets This compound->Drug-Rich Nanodroplets Stabilizes LLPS Liquid-Liquid Phase Separation Water Ingress->LLPS LLPS->Drug-Rich Nanodroplets Supersaturation Supersaturation Drug-Rich Nanodroplets->Supersaturation Recrystallization Recrystallization Supersaturation->Recrystallization Inhibited by This compound & Polymer Enhanced Absorption Enhanced Absorption Supersaturation->Enhanced Absorption

Caption: Mechanism of this compound in enhancing drug release from ASDs.

References

Application Notes and Protocols for Loading Hydrophobic Drugs into Tocofersolan (Vitamin E TPGS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocofersolan, also known as Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), is a water-soluble derivative of natural vitamin E.[1] Its amphiphilic structure, comprising a hydrophobic vitamin E tail and a hydrophilic polyethylene glycol (PEG) head, makes it an excellent solubilizer, emulsifier, and bioavailability enhancer for poorly soluble drugs.[1][2][3] This document provides detailed application notes and protocols for three common techniques used to load hydrophobic drugs into this compound-based formulations: Thin-Film Hydration, Solvent Evaporation, and Nanoprecipitation.

Data Presentation: Quantitative Parameters of Drug Loading

The following tables summarize key quantitative data from various studies on loading hydrophobic drugs into this compound-based systems. These parameters are crucial for evaluating the success of an encapsulation technique.

Table 1: Drug Loading and Encapsulation Efficiency

Hydrophobic DrugLoading TechniqueDrug:TPGS Ratio (w/w)Drug Loading (%)Encapsulation Efficiency (%)Reference
PaclitaxelSolvent Evaporation-->95[4]
DoxorubicinThin-Film Hydration-4.5897.20[5][6]
CurcuminNanoprecipitation--51[2]
α-TocopherolNanoprecipitation-15-1969[7]
AvanafilMixed Micelles---[8]
Retinoic AcidSolvent-Casting1:50--[9]

Table 2: Physicochemical Properties of Drug-Loaded this compound Formulations

Hydrophobic DrugLoading TechniqueParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DoxorubicinThin-Film Hydration30.21--0.84[5][6]
CurcuminNanoprecipitation190--[2]
PaclitaxelMixed Polymersome108--[2]
α-TocopherolNanoprecipitation~149-220--[7][10]
AvanafilMixed Micelles169.9 - 291.7<0.32-[8]

Experimental Protocols

Thin-Film Hydration Method

This method is widely used for preparing liposomes and micelles.[5][11][12] It involves the formation of a thin lipid/polymer film followed by hydration to form self-assembled nanostructures.

Protocol:

  • Dissolution: Dissolve the hydrophobic drug and this compound in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask. The ratio of drug to this compound should be optimized for the specific drug.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform film on the inner surface of the flask. To ensure complete removal of the solvent, the flask can be further dried under vacuum overnight.[13]

  • Hydration: Add an aqueous solution (e.g., phosphate-buffered saline (PBS) or deionized water) to the flask. The temperature of the hydration medium should be above the glass transition temperature of the polymer to facilitate the formation of micelles.[12]

  • Vesicle Formation: Agitate the flask to allow the film to hydrate and form a suspension of multilamellar vesicles. This can be done by gentle shaking or vortexing.[14]

  • Size Reduction (Optional): To obtain smaller and more uniform vesicles (small unilamellar vesicles or micelles), the suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.[11][13]

  • Purification: Remove any unencapsulated drug by methods such as dialysis, gel filtration, or centrifugation.

Thin_Film_Hydration cluster_0 Preparation cluster_1 Processing & Purification cluster_2 Final Product A Dissolve Drug & this compound in Organic Solvent B Form Thin Film (Rotary Evaporation) A->B Evaporation C Hydrate with Aqueous Solution B->C Hydration D Form Micelle Suspension C->D Self-Assembly E Size Reduction (Sonication/Extrusion) D->E F Purification (Dialysis/Centrifugation) E->F G Drug-Loaded This compound Micelles F->G

Caption: Workflow for the Thin-Film Hydration method.

Solvent Evaporation Method

The solvent evaporation technique is another common method for preparing nanoparticles and microparticles.[4][15][16]

Protocol:

  • Phase Preparation:

    • Organic Phase: Dissolve the hydrophobic drug and this compound in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

    • Aqueous Phase: Prepare an aqueous solution, typically containing a stabilizer like polyvinyl alcohol (PVA), to prevent particle aggregation.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The size of the resulting droplets will influence the final particle size.

  • Solvent Evaporation: Stir the emulsion continuously at room temperature or under reduced pressure to evaporate the organic solvent. As the solvent is removed, the polymer and drug precipitate, forming solid nanoparticles.

  • Particle Collection: Collect the formed nanoparticles by centrifugation or filtration.

  • Washing: Wash the collected nanoparticles with deionized water to remove any residual stabilizer or unencapsulated drug.

  • Drying: Lyophilize or air-dry the nanoparticles to obtain a powder form.

Solvent_Evaporation cluster_0 Preparation cluster_1 Processing & Purification cluster_2 Final Product A Prepare Organic Phase (Drug + this compound in Solvent) C Form O/W Emulsion (Homogenization) A->C B Prepare Aqueous Phase (with Stabilizer) B->C D Evaporate Organic Solvent C->D Stirring E Collect & Wash Nanoparticles D->E Centrifugation F Dry Nanoparticles E->F Lyophilization G Drug-Loaded This compound Nanoparticles F->G

Caption: Workflow for the Solvent Evaporation method.

Nanoprecipitation Method

Nanoprecipitation, also known as the solvent displacement method, is a simple and rapid technique for preparing nanoparticles.[10][17][18]

Protocol:

  • Organic Phase Preparation: Dissolve the hydrophobic drug and this compound in a water-miscible organic solvent (e.g., acetone, ethanol, acetonitrile).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to control particle size and stability.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.

  • Solvent Removal: Remove the organic solvent from the suspension by evaporation under reduced pressure or by dialysis.

  • Particle Concentration (Optional): The nanoparticle suspension can be concentrated if necessary using techniques like ultrafiltration.

  • Purification: Purify the nanoparticle suspension to remove any unencapsulated drug or residual solvent, typically by dialysis or diafiltration.

Nanoprecipitation cluster_0 Preparation cluster_1 Processing & Purification cluster_2 Final Product A Prepare Organic Phase (Drug + this compound in Solvent) C Inject Organic Phase into Aqueous Phase A->C B Prepare Aqueous Phase B->C D Remove Organic Solvent C->D Evaporation/Dialysis E Purify Nanoparticles D->E Dialysis/Diafiltration F Drug-Loaded This compound Nanoparticles E->F

Caption: Workflow for the Nanoprecipitation method.

Conclusion

The choice of technique for loading hydrophobic drugs into this compound depends on the specific drug properties, desired particle characteristics, and scalability of the process. The protocols provided herein offer a starting point for researchers to develop optimized formulations for their specific needs. Careful control of process parameters is essential to achieve high drug loading, encapsulation efficiency, and desired physicochemical properties of the final drug delivery system.

References

Application Notes and Protocols for Utilizing Tocofersolan in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocofersolan, also known as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of natural vitamin E.[1][2] Its amphipathic nature, comprising a lipophilic α-tocopherol head and a hydrophilic polyethylene glycol (PEG) tail, makes it a versatile tool in cancer research.[2] this compound has demonstrated efficacy as a P-glycoprotein (P-gp) inhibitor, overcoming multidrug resistance in cancer cells.[3] Furthermore, it exhibits selective cytotoxic effects against cancer cells and can induce apoptosis, positioning it not only as a drug delivery vehicle but also as a potential standalone or synergistic anti-cancer agent.[3][4] These application notes provide an overview of this compound's utility in cancer cell line studies, including its cytotoxic effects and detailed protocols for key experimental procedures.

Data Presentation: Cytotoxicity of Vitamin E Derivatives

The cytotoxic effects of various forms of vitamin E, including tocotrienols and tocopherols, have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes. While specific IC50 values for this compound can vary depending on the cell line and experimental conditions, the following table presents representative IC50 values for different vitamin E derivatives to illustrate their anti-proliferative activity.

Cancer Cell LineCompoundIC50 (µM)Reference
Prostate Cancer
DU145δ-Tocotrienol11.9[5]
DU145γ-Tocotrienol16.6[5]
DU145α-Tocotrienol25.9[5]
DU145δ-Tocopherol23.5[5]
DU145γ-Tocopherol48.7[5]
Breast Cancer
MCF-7α-Tocotrienol14 µg/mL[6]
MCF-7γ-Tocotrienol15 µg/mL[6]
MCF-7δ-Tocotrienol7 µg/mL[6]
MDA-MB-231α-Tocotrienol176 µg/mL[6]
MDA-MB-231γ-Tocotrienol28 µg/mL[6]
MDA-MB-231δ-Tocotrienol13 µg/mL[6]
Lung Cancer
A549α-TocotrienolNot specified[1]

Key Experimental Protocols

Protocol for Cell Viability Assessment using MTT Assay

This protocol outlines the determination of this compound's cytotoxic effect on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (TPGS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.

G Experimental Workflow for Cell Viability (MTT) Assay cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for 24, 48, or 72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 dissolve Dissolve formazan crystals with DMSO incubate3->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate cell viability and IC50 value read->calculate

Workflow for Cell Viability (MTT) Assay
Protocol for Apoptosis Detection by Annexin V/PI Staining

This protocol describes how to quantify this compound-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (TPGS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specified period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

G Experimental Workflow for Apoptosis Assay (Annexin V/PI) cluster_prep Cell Preparation cluster_stain Staining cluster_analyze Analysis seed Seed and treat cells with this compound harvest Harvest both adherent and floating cells seed->harvest wash Wash cells twice with cold PBS harvest->wash resuspend Resuspend cells in 1X Binding Buffer wash->resuspend add_stain Add Annexin V-FITC and PI resuspend->add_stain incubate Incubate for 15 minutes in the dark add_stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze G This compound's Dual Role in Cancer Therapy cluster_direct Direct Anti-Cancer Effects cluster_delivery Drug Delivery Vehicle This compound This compound (TPGS) apoptosis Induction of Apoptosis This compound->apoptosis nfkb Inhibition of NF-κB Pathway This compound->nfkb micelle Forms Micelles This compound->micelle encapsulate Encapsulates Hydrophobic Drugs micelle->encapsulate mdr Overcomes Multidrug Resistance (P-gp inhibition) micelle->mdr G This compound-Mediated Inhibition of NF-κB Pathway This compound This compound ikb_kinase IκB Kinase (IKK) This compound->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Degrades and releases nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Pro-survival Gene Transcription nucleus->gene_transcription Initiates G This compound-Induced Apoptotic Pathway This compound This compound ros Reactive Oxygen Species (ROS) Generation This compound->ros mitochondria Mitochondrial Stress ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tocofersolan Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Tocofersolan (d-α-tocopheryl polyethylene glycol 1000 succinate, TPGS), encountering precipitation in aqueous solutions can be a significant experimental hurdle. This technical support center provides a comprehensive guide to understanding, preventing, and resolving this compound precipitation through detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in aqueous solutions?

A1: this compound is a water-soluble derivative of vitamin E, synthesized by esterifying α-tocopherol succinate with polyethylene glycol (PEG) 1000.[1][2][3] Its amphiphilic nature, possessing both a hydrophobic vitamin E tail and a hydrophilic PEG chain, allows it to act as a non-ionic surfactant and form micelles in aqueous environments above its critical micelle concentration (CMC).[2] While it is considered water-soluble, its solubility is not infinite. Precipitation can occur when the concentration of this compound exceeds its solubility limit under specific experimental conditions. Factors such as temperature, pH, and the presence of other solutes can influence its solubility and lead to the formation of a solid phase.

Q2: What is the critical micelle concentration (CMC) of this compound and why is it important?

A2: The critical micelle concentration (CMC) is the concentration of a surfactant above which micelles begin to form. For this compound, the CMC is approximately 0.02% w/w (by weight).[4] Above this concentration, the individual this compound molecules aggregate into spherical structures (micelles) where the hydrophobic tails are shielded from the water by the hydrophilic heads. This micelle formation is crucial for its function as a solubilizing agent for poorly water-soluble drugs. Understanding the CMC is important because working above this concentration is necessary to harness its full solubilizing capacity. However, significantly exceeding the overall solubility limit, even when above the CMC, can still lead to precipitation.

Q3: What are the primary factors that can trigger this compound precipitation?

A3: Several factors can induce the precipitation of this compound from an aqueous solution:

  • Concentration: Exceeding the aqueous solubility limit is the most direct cause of precipitation.

  • Temperature: Changes in temperature can significantly impact the solubility of this compound.

  • pH: The pH of the aqueous medium can affect the stability of the ester bond in the this compound molecule, potentially leading to degradation and precipitation, especially at alkaline pH.[5]

  • Ionic Strength: The presence and concentration of salts in the solution can influence the stability of this compound micelles and affect its solubility.

  • Method of Preparation: The rate and method of adding a concentrated this compound stock solution (e.g., in an organic solvent) to an aqueous buffer can cause localized supersaturation and subsequent precipitation.

Troubleshooting Guide: Resolving this compound Precipitation

This guide provides a systematic approach to troubleshoot and resolve issues with this compound precipitation during your experiments.

Problem 1: Precipitation observed immediately upon preparing an aqueous solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Concentration Exceeds Solubility Limit 1. Verify Solubility: Check the intended concentration against the known solubility of this compound in your specific aqueous medium (see Table 1). 2. Reduce Concentration: If the intended concentration is too high, prepare a more dilute solution. 3. Use Co-solvents: For applications requiring higher concentrations, consider preparing the solution in a co-solvent system (see Table 2 and Experimental Protocol 2).
Improper Dissolution Technique 1. Gradual Addition: When preparing a solution from a solid, add the this compound powder gradually to the aqueous medium while stirring vigorously. 2. Controlled Dilution: When diluting a concentrated stock solution (e.g., in DMSO), add the stock solution dropwise into the vortex of the stirring aqueous buffer to ensure rapid and uniform mixing.
Low Temperature of Aqueous Medium 1. Warm the Solvent: Gently warm the aqueous medium (e.g., to 37-40°C) before adding the this compound. Ensure the temperature is compatible with your experimental system.
Problem 2: The solution is initially clear but precipitation occurs over time (e.g., during storage or incubation).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Temperature Fluctuations 1. Constant Temperature Storage: Store the this compound solution at a constant, controlled temperature. Avoid repeated freeze-thaw cycles. 2. Determine Cloud Point: Be aware of the cloud point of your this compound solution, which is the temperature at which the solution becomes cloudy due to phase separation. Operating below the cloud point is recommended.
pH Instability 1. Use Buffered Solutions: Prepare this compound solutions in a suitable buffer system to maintain a stable pH. This compound is generally stable in a pH range of 4 to 8.[5][6] 2. Avoid Alkaline Conditions: Be aware that this compound can undergo hydrolysis at pH values above 8, leading to degradation and potential precipitation of the less soluble components.[5]
Solution Instability 1. Prepare Fresh Solutions: For critical experiments, it is recommended to prepare fresh aqueous solutions of this compound and not to store them for more than one day.[1]
Problem 3: How to redissolve precipitated this compound.

Possible Causes and Solutions:

Recommended Action Procedure
Gentle Heating 1. Place the container with the precipitated solution in a water bath and gently warm it to a temperature slightly above your experimental temperature (e.g., 40-50°C). 2. Stir or gently agitate the solution until the precipitate redissolves. 3. Allow the solution to cool back to the desired experimental temperature before use. Visually inspect to ensure no re-precipitation occurs.
Sonication 1. Place the container in a sonication bath. 2. Sonicate the solution in short bursts until the precipitate is dispersed and redissolved. 3. Monitor the temperature of the solution during sonication to avoid excessive heating.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Water~20% w/w at 25°C[7]Forms a clear to slightly yellow solution.
Phosphate Buffered Saline (PBS, pH 7.2)~1 mg/mL[1]
EthanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]

Table 2: Example Co-Solvent Systems for Enhanced this compound Solubility

Co-Solvent SystemFinal this compound ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween 80 in Saline≥ 2.5 mg/mL[8]
5% DMSO, 95% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[8]

Experimental Protocols

Experimental Protocol 1: Preparation of a Stable Aqueous Solution of this compound

Objective: To prepare a clear, stable aqueous solution of this compound for general experimental use.

Materials:

  • This compound (TPGS) powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Magnetic stirrer and stir bar

  • Warming plate (optional)

Procedure:

  • Determine the desired final concentration of this compound, ensuring it is below the solubility limit in water at the intended temperature of use.

  • Measure the required volume of high-purity water into a sterile container.

  • If desired, gently warm the water to 37-40°C to aid dissolution.

  • Place the container on a magnetic stirrer and begin stirring at a moderate speed to create a vortex.

  • Slowly and gradually add the pre-weighed this compound powder to the vortex of the stirring water. Avoid adding the powder too quickly to prevent clumping.

  • Continue stirring until the this compound is completely dissolved, which may take some time. The resulting solution should be clear to slightly yellow.

  • Visually inspect the solution for any undissolved particles or signs of precipitation.

  • If the solution is to be used for cell culture or other sterile applications, it can be filtered through a 0.22 µm sterile filter.

Experimental Protocol 2: Preparation of a this compound Working Solution from a DMSO Stock

Objective: To prepare a dilute aqueous working solution of this compound from a concentrated stock solution in DMSO, minimizing the risk of precipitation.

Materials:

  • Concentrated stock solution of this compound in high-purity DMSO

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Bring the aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).

  • Place the tube or beaker containing the aqueous buffer on a vortex mixer set to a medium speed or use a magnetic stirrer to create a gentle vortex.

  • While the aqueous buffer is being mixed, slowly add the required volume of the this compound DMSO stock solution drop by drop directly into the vortex. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.

  • Continue mixing for a few minutes after the addition is complete to ensure the solution is homogeneous.

  • Visually inspect the final working solution to confirm it is clear and free of any precipitate.

Experimental Protocol 3: Visual and Instrumental Assessment of this compound Precipitation

Objective: To qualitatively and quantitatively assess the presence of this compound precipitation in an aqueous solution.

Materials:

  • Aqueous solution of this compound to be tested

  • Centrifuge

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Clear glass vials or cuvettes

Procedure:

Part A: Visual Inspection

  • Hold the vial or container with the this compound solution against a dark background.

  • Visually inspect for any cloudiness, turbidity, or visible particulate matter. The presence of any of these indicates precipitation.

  • For a more sensitive visual check, shine a bright light beam (e.g., from a laser pointer) through the solution. The scattering of light (Tyndall effect) will be more pronounced in the presence of suspended particles.

Part B: Quantitative Analysis by Centrifugation and Spectrophotometry/HPLC

  • Take a known volume of the potentially precipitated this compound solution.

  • Measure the total concentration of this compound in this initial sample using a validated analytical method such as UV-Vis spectrophotometry (measuring absorbance around 285 nm) or HPLC.

  • Centrifuge the remaining solution at a high speed (e.g., 10,000 x g) for 15-30 minutes to pellet any precipitated material.

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the concentration of this compound in the supernatant using the same analytical method as in step 2.

  • The difference in concentration between the initial solution and the supernatant represents the amount of this compound that had precipitated.

Mandatory Visualizations

experimental_workflow Workflow for Preparing and Troubleshooting this compound Solutions cluster_prep Solution Preparation cluster_assess Assessment cluster_troubleshoot Troubleshooting start Start prep_choice Choose Preparation Method start->prep_choice direct_dissolution Direct Dissolution (Protocol 1) prep_choice->direct_dissolution Solid TPGS stock_dilution Stock Solution Dilution (Protocol 2) prep_choice->stock_dilution DMSO Stock visual_inspection Visual Inspection (Protocol 3A) direct_dissolution->visual_inspection stock_dilution->visual_inspection precipitation_check Precipitation Observed? visual_inspection->precipitation_check no_precipitate Solution is Clear Proceed with Experiment precipitation_check->no_precipitate No redissolve Attempt to Redissolve (Heating/Sonication) precipitation_check->redissolve Yes redissolve->visual_inspection Re-assess check_params Review Parameters: - Concentration - Temperature - pH redissolve->check_params reformulate Reformulate: - Lower Concentration - Use Co-solvents check_params->reformulate logical_relationship Factors Influencing this compound Precipitation cluster_factors Primary Factors cluster_mechanisms Mechanisms cluster_outcome Outcome concentration High Concentration exceed_sol Exceeds Solubility Limit concentration->exceed_sol temp Low Temperature temp->exceed_sol ph High pH (>8) hydrolysis Ester Hydrolysis ph->hydrolysis ionic_strength High Ionic Strength micelle_destab Micelle Destabilization ionic_strength->micelle_destab precipitation This compound Precipitation exceed_sol->precipitation hydrolysis->precipitation micelle_destab->precipitation

References

How to improve the drug loading capacity of Tocofersolan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the drug loading capacity of Tocofersolan (Vitamin E TPGS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for drug delivery?

This compound, also known as Vitamin E TPGS, is a water-soluble derivative of natural vitamin E. It is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) polyethylene glycol (PEG) head and a fat-loving (lipophilic) α-tocopherol tail. This structure allows this compound to act as a surfactant, forming micelles in aqueous solutions. These micelles can encapsulate poorly water-soluble drugs in their lipophilic core, thereby enhancing the drug's solubility and bioavailability. Additionally, this compound is known to be a P-glycoprotein (P-gp) inhibitor, which can help overcome multidrug resistance in cancer cells.[1]

Q2: What are the key factors that influence the drug loading capacity of this compound?

Several factors can significantly impact the drug loading capacity of this compound-based formulations. These include:

  • Physicochemical properties of the drug: The hydrophobicity, molecular weight, and charge of the drug molecule will determine its affinity for the micelle core.

  • Formulation composition: The concentration of this compound, the drug-to-polymer ratio, and the presence of co-polymers or other excipients play a crucial role.

  • Preparation method: The choice of formulation technique, such as thin-film hydration, solvent evaporation, or nanoprecipitation, and the specific parameters of that method (e.g., temperature, pH, solvent) are critical.

  • Environmental conditions: Temperature and pH of the medium can affect micelle formation and drug solubility.

Q3: How can I improve the drug loading capacity of my this compound formulation?

Improving drug loading often involves optimizing the formulation and preparation process. Key strategies include:

  • Increasing Polymer Concentration: A higher concentration of this compound can lead to the formation of more micelles, providing a greater capacity to encapsulate the drug.

  • Optimizing the Drug-to-Polymer Ratio: Systematically varying the ratio of drug to this compound can help identify the optimal loading conditions.

  • Utilizing Co-polymers: Incorporating other polymers, such as PLGA (poly(lactic-co-glycolic acid)) or Poloxamer 407, can create mixed micelles with a larger hydrophobic core, potentially increasing drug loading.

  • Choice of Preparation Method: Different methods offer varying efficiencies for different drugs. Experimenting with techniques like thin-film hydration, solvent evaporation, and nanoprecipitation is recommended.

  • Adjusting pH and Temperature: For ionizable drugs, adjusting the pH of the hydration medium can enhance solubility and encapsulation. Temperature can also influence micelle formation and drug loading.

Troubleshooting Guides

Low Drug Loading or Encapsulation Efficiency
Symptom Potential Cause Suggested Solution
Low Drug Loading (%DL) Insufficient amount of this compound to encapsulate the drug.Increase the concentration of this compound in your formulation.
Poor affinity of the drug for the micelle core.Consider using a co-polymer like PLGA to create a more favorable hydrophobic environment. For weakly hydrophobic drugs, explore different formulation strategies.
Drug precipitation during formulation.Ensure the drug is fully dissolved in the organic solvent before mixing with the aqueous phase. For the thin-film hydration method, ensure a thin, uniform lipid film is formed.
Low Encapsulation Efficiency (%EE) Drug loss to the aqueous phase during preparation (especially for slightly water-soluble drugs).Optimize the preparation method. For nanoprecipitation, a faster mixing rate can sometimes improve encapsulation. For solvent evaporation, a slower evaporation rate might be beneficial.
Inefficient purification method.During purification (e.g., centrifugation or dialysis), ensure that the parameters are optimized to separate free drug from the nanoparticles without causing premature drug release.
Inaccurate quantification of encapsulated drug.Validate your analytical method (e.g., HPLC, UV-Vis spectroscopy) for accuracy and precision. Ensure complete lysis of micelles/nanoparticles before quantification.
Issues with Particle Size and Stability
Symptom Potential Cause Suggested Solution
Large Particle Size or High Polydispersity Index (PDI) Aggregation of nanoparticles.Increase the concentration of the stabilizer (this compound or other surfactants). Optimize the stirring speed or sonication parameters during preparation.
Incomplete evaporation of the organic solvent in the solvent evaporation method.Extend the evaporation time or apply a vacuum to ensure complete removal of the organic solvent.
Improper hydration in the thin-film hydration method.Ensure the hydration medium is at a temperature above the phase transition temperature of the lipid/polymer mixture. Gentle agitation during hydration can also help.
Formulation Instability (e.g., precipitation over time) Insufficient surface stabilization.Increase the concentration of this compound or add a co-stabilizer.
Drug leakage from the nanoparticles.Optimize the formulation to enhance drug retention. This could involve using co-polymers to create a more rigid core or cross-linking the nanoparticles.

Quantitative Data on Drug Loading

The following tables summarize quantitative data from various studies on the drug loading capacity of this compound-based formulations for different drugs.

Table 1: Drug Loading in this compound Micelles and Nanoparticles

DrugFormulation MethodKey ParametersDrug Loading (DL%)Encapsulation Efficiency (EE%)Reference
Docetaxel Thin-film hydrationTPGS micellesNot Reported>95%[2]
Docetaxel Not specifiedGalactosylated TPGS micellesNot Reported58.76%[3]
Curcumin Not specifiedTPGS-stabilized lipid nanocapsules~7.6%51.06%[4]
Curcumin Not specifiedTPGS nanoformulation10%80%[5]
Quercetin NanoprecipitationLecithin-chitosan nanoparticles with TPGS2.45%48.5%[4]
Doxorubicin Thin-film hydrationPorphyrin-polylactide nanoparticles with TPGS coatingNot ReportedNot Reported, but TPGS increased cellular uptake[1]
Amphotericin B Not specifiedMPEG-PCL micelles (TPGS is a similar PEGylated structure)7.51%90.14%[6]

Experimental Protocols

Thin-Film Hydration Method

This method is suitable for forming micelles or liposomes and is particularly effective for hydrophobic drugs.

Materials:

  • This compound (Vitamin E TPGS)

  • Drug of interest

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous hydration medium (e.g., phosphate-buffered saline (PBS), distilled water)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Syringe filters (for sterilization and size reduction)

Protocol:

  • Dissolution: Dissolve a known amount of this compound and the drug in a suitable organic solvent in a round-bottom flask. The volume of the solvent should be sufficient to dissolve both components completely.

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the drug or this compound. Apply a vacuum and rotate the flask to create a thin, uniform film on the inner surface. Continue evaporation until all the solvent is removed. Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.[7][8][9]

  • Hydration: Add the pre-heated aqueous hydration medium to the flask. The temperature of the medium should be above the glass transition temperature of this compound to ensure proper hydration.[10]

  • Micelle/Liposome Formation: Gently agitate the flask by hand or on a shaker until the lipid film is completely detached from the flask wall and a homogenous suspension is formed. This process can take from a few minutes to an hour.

  • Size Reduction (Optional): To obtain a more uniform particle size distribution, the suspension can be sonicated using a probe sonicator or bath sonicator, or extruded through polycarbonate membranes of a specific pore size.[11]

  • Purification: To remove any unencapsulated drug, the formulation can be purified by dialysis against a fresh hydration medium or by size exclusion chromatography.

Solvent Evaporation Method

This method is commonly used to prepare polymeric nanoparticles.

Materials:

  • This compound (can be part of the polymer matrix or the surfactant)

  • Co-polymer (e.g., PLGA)

  • Drug of interest

  • Water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous phase (containing a surfactant, which can be this compound)

  • Homogenizer or sonicator

  • Magnetic stirrer

Protocol:

  • Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the drug in a water-immiscible organic solvent.[12]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant. This compound can be used as the surfactant in this phase.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The size of the resulting nanoparticles will be influenced by the energy input during this step.[13][14]

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure for several hours to allow the organic solvent to evaporate. As the solvent evaporates, the polymer precipitates, forming solid nanoparticles with the drug encapsulated within.[15]

  • Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Discard the supernatant, which contains the unencapsulated drug and excess surfactant. Wash the nanoparticles by resuspending them in distilled water and centrifuging again. Repeat this washing step 2-3 times.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized (freeze-dried) to obtain a dry powder. A cryoprotectant (e.g., trehalose, sucrose) is often added before lyophilization to prevent aggregation.

Nanoprecipitation Method (Solvent Displacement)

This is a simple and rapid method for preparing nanoparticles.

Materials:

  • This compound (as a co-polymer or surfactant)

  • Polymer (e.g., PLGA)

  • Drug of interest

  • Water-miscible organic solvent (e.g., acetone, acetonitrile, ethanol)

  • Aqueous anti-solvent (e.g., distilled water, which may contain a surfactant like this compound)

  • Magnetic stirrer

Protocol:

  • Organic Phase Preparation: Dissolve the polymer and the drug in a water-miscible organic solvent.[16]

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous anti-solvent under moderate magnetic stirring. Nanoparticles will form spontaneously as the polymer and drug precipitate upon contact with the anti-solvent.[17]

  • Solvent Evaporation: Continue stirring the suspension for a few hours to allow for the complete evaporation of the organic solvent.

  • Purification: The resulting nanoparticle suspension can be purified by centrifugation and washing, similar to the solvent evaporation method.

Visualizations

P-glycoprotein (P-gp) Inhibition by this compound

P-glycoprotein is an efflux pump present in the cell membrane that actively transports a wide range of drugs out of the cell, leading to multidrug resistance. This compound can inhibit the function of P-gp, thereby increasing the intracellular concentration of co-administered drugs.

P_gp_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Drug Binding Site ATP Binding Site Drug_out Drug (Extracellular) Pgp:f0->Drug_out Efflux ADP ADP + Pi Pgp:f1->ADP Hydrolysis Drug_out->Pgp:f0 Binds to P-gp Drug_in Drug (Intracellular) Drug_out->Drug_in Increased Influx This compound This compound This compound->Pgp:f1 Inhibits ATP Binding/Hydrolysis ATP ATP ATP->Pgp:f1 Provides Energy

Caption: Mechanism of P-glycoprotein inhibition by this compound.

General Workflow for Improving Drug Loading

The process of enhancing the drug loading capacity of this compound formulations is iterative and involves several key stages, from initial formulation design to final characterization.

Drug_Loading_Workflow start Start: Define Drug and Target Loading formulation Formulation Design - this compound Concentration - Drug:Polymer Ratio - Co-polymers/Excipients start->formulation prep_method Select Preparation Method - Thin-Film Hydration - Solvent Evaporation - Nanoprecipitation formulation->prep_method optimization Optimize Process Parameters - Temperature - pH - Stirring Speed - Solvents prep_method->optimization characterization Characterization - Drug Loading (%DL) - Encapsulation Efficiency (%EE) - Particle Size & PDI - Stability optimization->characterization analysis Analyze Results characterization->analysis low_loading Low Loading? analysis->low_loading troubleshoot Troubleshoot - Adjust Formulation - Modify Method low_loading->troubleshoot Yes end End: Optimized Formulation low_loading->end No troubleshoot->formulation

Caption: Iterative workflow for optimizing drug loading in this compound.

Cellular Signaling Pathways Influenced by Tocopherols

Tocopherols, the core component of this compound, can influence various cellular signaling pathways, particularly in cancer cells. While the primary role of this compound in drug delivery is as a vehicle, its inherent biological activity can contribute to the overall therapeutic effect.

Tocopherol_Signaling cluster_pathways Cellular Processes Proliferation Cell Proliferation Apoptosis Apoptosis Angiogenesis Angiogenesis Tocopherol Tocopherols (e.g., from this compound) NFkB NF-κB Pathway Tocopherol->NFkB Inhibits STAT3 STAT3 Pathway Tocopherol->STAT3 Inhibits PI3K_Akt PI3K/Akt Pathway Tocopherol->PI3K_Akt Inhibits MAPK MAPK Pathway Tocopherol->MAPK Modulates NFkB->Proliferation Promotes NFkB->Apoptosis Inhibits NFkB->Angiogenesis Promotes STAT3->Proliferation Promotes STAT3->Apoptosis Inhibits PI3K_Akt->Proliferation Promotes PI3K_Akt->Apoptosis Inhibits MAPK->Proliferation Regulates

Caption: Overview of cancer-related signaling pathways modulated by tocopherols.[18][19]

References

Technical Support Center: Tocofersolan Stability in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Tocofersolan (d-alpha-tocopheryl polyethylene glycol 1000 succinate, TPGS) in pharmaceutical formulations. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guides

Problem: Unexpected Degradation of this compound in Formulation

If you are observing a loss of this compound potency or the appearance of unknown peaks in your analytical chromatograms, consult the following table and guides to identify potential causes and solutions.

Table 1: Summary of Factors Influencing this compound Stability and Recommended Mitigation Strategies

ParameterIssuePotential Cause(s)Recommended Action(s)
pH Accelerated degradationHydrolysis of the succinate ester linkage. This is more pronounced in alkaline conditions.- Maintain the formulation pH in the weakly acidic to neutral range (pH 4-6) for optimal stability. - Use appropriate buffer systems to maintain pH control.
Temperature Increased degradation rateThermal degradation of the α-tocopherol moiety and hydrolysis of the ester bond.- Store this compound raw material and formulations at controlled room temperature (20-25°C) or under refrigeration as specified. - Avoid exposure to high temperatures during manufacturing processes like heat sterilization if possible. Consider sterile filtration instead.
Light Exposure PhotodegradationUV radiation can induce degradation of the α-tocopherol component.- Protect formulations from light by using amber or opaque containers. - Conduct manufacturing and handling operations under reduced light conditions.
Oxidation Formation of oxidative degradation productsPresence of oxygen, peroxides in excipients, or trace metal ions that can catalyze oxidation of the α-tocopherol moiety.- Use antioxidants such as ascorbic acid or its derivatives in the formulation. - Purge the formulation and headspace of the container with an inert gas like nitrogen. - Consider using chelating agents (e.g., EDTA) to sequester metal ions.
Excipient Incompatibility Phase separation, precipitation, or chemical degradationInteraction with certain excipients. For example, some surfactants may affect micelle stability.- Conduct thorough excipient compatibility studies during pre-formulation. - Be cautious when using high concentrations of other surfactants. - Evaluate the impact of plasticizers in solid dosage forms on this compound stability.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are:

  • Hydrolysis: The ester bond linking the α-tocopherol succinate to the polyethylene glycol (PEG) chain is susceptible to hydrolysis. This reaction is catalyzed by both acidic and, more significantly, basic conditions, leading to the formation of α-tocopherol succinate and PEG.[1]

  • Oxidation: The α-tocopherol moiety of the molecule is a potent antioxidant and is therefore prone to oxidation.[2] This can be initiated by exposure to oxygen, light, heat, and the presence of metal ions or peroxides.[3] This leads to the formation of various oxidation products, including tocopheryl quinone.[3]

Q2: How does pH affect the stability of this compound in aqueous formulations?

A2: The stability of this compound is significantly influenced by pH. The ester linkage is more susceptible to hydrolysis under alkaline conditions. For optimal stability in aqueous solutions, a pH range of 4 to 6 is generally recommended.

Q3: What is the impact of temperature on this compound stability?

A3: Elevated temperatures accelerate the degradation of this compound through both hydrolysis and oxidation.[4][5] It is recommended to store this compound and its formulations at controlled room temperature and to minimize exposure to high temperatures during manufacturing.[6]

Q4: Is this compound sensitive to light?

A4: Yes, the α-tocopherol component of this compound is sensitive to light, particularly UV radiation, which can lead to photodegradation.[4] Therefore, formulations containing this compound should be protected from light.

Formulation and Excipients

Q5: Are there any known incompatibilities between this compound and common pharmaceutical excipients?

A5: While this compound is compatible with a wide range of excipients, potential interactions can occur. For instance, strong oxidizing agents or highly alkaline excipients can accelerate its degradation. It is crucial to conduct compatibility studies with all formulation components. There is a possibility of cross-reactivity in patients with hypersensitivity to both polysorbate 80 and Cremophor, as both contain oleic acid.[7]

Q6: Can I use other surfactants with this compound in my formulation?

A6: Yes, this compound is often used in combination with other surfactants. However, the addition of other surfactants can influence the critical micelle concentration (CMC) and the stability of the resulting micelles or nanoemulsions. It is important to experimentally evaluate the physical and chemical stability of such mixed systems.[8][9]

Q7: What are the best practices for preparing a stable aqueous solution of this compound?

A7: To prepare a stable aqueous solution, consider the following:

  • Use purified water with low levels of dissolved oxygen and metal ions.

  • Buffer the solution to a pH between 4 and 6.

  • If necessary, gently heat the solution to aid dissolution, but avoid prolonged exposure to high temperatures.

  • Consider adding an antioxidant and a chelating agent.

  • Protect the solution from light.

  • Purge the container headspace with nitrogen before sealing.

Analytical Testing

Q8: How can I monitor the stability of this compound in my formulation?

A8: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required. The method should be able to separate intact this compound from its potential degradation products.[10][11][12]

Q9: What are the typical conditions for a forced degradation study of this compound?

A9: Forced degradation studies are essential to develop and validate a stability-indicating method and to understand the degradation pathways.[13][14][15] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidation: 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-100°C).

  • Photodegradation: Exposure to light according to ICH Q1B guidelines.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products. Method validation according to ICH guidelines is required for its intended use.

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (may contain a buffer like ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute the formulation with the mobile phase to an appropriate concentration.

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 100°C for 48 hours.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.

Visualizations

Tocofersolan_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (α-Tocopheryl PEG-1000 Succinate) Tocopherol_Succinate α-Tocopherol Succinate This compound->Tocopherol_Succinate H₂O (Acid/Base) PEG1000 Polyethylene Glycol 1000 This compound->PEG1000 H₂O (Acid/Base) Tocopheryl_Radical α-Tocopheryl Radical This compound->Tocopheryl_Radical O₂, Light, Heat, Metal Ions Tocopheryl_Quinone α-Tocopheryl Quinone Tocopheryl_Radical->Tocopheryl_Quinone Other_Oxidation_Products Other Oxidation Products Tocopheryl_Radical->Other_Oxidation_Products Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_analysis Analysis Formulation This compound Formulation Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Formulation->Forced_Degradation Stability_Chamber ICH Stability Chambers (Long-term, Accelerated) Formulation->Stability_Chamber HPLC_Analysis Stability-Indicating HPLC-UV Analysis Forced_Degradation->HPLC_Analysis Stability_Chamber->HPLC_Analysis Data_Analysis Data Analysis (Degradation Rate, Shelf-life Prediction) HPLC_Analysis->Data_Analysis

References

Technical Support Center: Optimizing Tocofersolan Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively utilizing Tocofersolan (Vitamin E TPGS) in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in cell culture?

This compound, also known as Vitamin E TPGS (d-alpha-tocopheryl polyethylene glycol 1000 succinate), is a water-soluble derivative of natural Vitamin E.[1] Unlike its parent molecule, which is lipophilic and poorly soluble in aqueous solutions, this compound readily dissolves in cell culture media.[1] Its primary applications in cell culture are:

  • Enhanced delivery of Vitamin E: It serves as a highly bioavailable source of Vitamin E, a potent antioxidant that protects cells from oxidative stress by scavenging free radicals and preventing lipid peroxidation.[2]

  • Solubilizing agent: As a non-ionic surfactant, this compound can increase the solubility of poorly water-soluble drugs and compounds, enhancing their delivery to cells in vitro.[3][4][5]

  • Permeability enhancer: It can improve the cellular uptake of co-administered therapeutic agents.

2. What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules, like this compound, begin to self-assemble into micelles. For this compound, the CMC is in the range of 0.04 to 0.06 mmol/L.[6]

Understanding the CMC is crucial for your experiments:

  • Below the CMC: this compound exists primarily as individual molecules (monomers).

  • Above the CMC: It forms micelles, which can encapsulate hydrophobic compounds, thereby increasing their solubility in the aqueous cell culture medium.[7]

If your goal is to use this compound as a solubilizer for another compound, you will generally need to work at concentrations above its CMC.

3. How do I prepare a stock solution of this compound?

This compound is soluble in several common laboratory solvents. Here is a general protocol for preparing a stock solution:

Recommended Solvents and Concentrations:

SolventConcentrationNotes
Water100 mg/mL (66.09 mM)May require sonication to fully dissolve.
DMSO100 mg/mL (66.09 mM)Use freshly opened, anhydrous DMSO as it is hygroscopic.
Ethanol50 mg/mL (33.05 mM)May require sonication.

Source: MedchemExpress, Selleck Chemicals

Protocol for Preparing a 100 mM Stock Solution in DMSO:

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Important Considerations:

  • Always prepare fresh working solutions from your stock for each experiment.

  • The final concentration of the solvent (e.g., DMSO) in your cell culture medium should be kept at a non-toxic level, typically ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiments.

Troubleshooting Guide

Issue 1: Precipitation is observed in the cell culture medium after adding this compound.

Possible Cause Solution
Temperature Shock When adding a concentrated, cold stock solution to warmer media, precipitation can occur. Gently warm the stock solution to room temperature before adding it to pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently swirling the medium.[8]
High Concentration of this compound You may be exceeding the solubility limit of this compound in your specific medium, especially if it is serum-free. Try preparing a more dilute working solution or performing a serial dilution directly in the culture medium.
Improper Mixing Adding the stock solution too quickly without adequate mixing can lead to localized high concentrations and precipitation. Add the stock solution slowly and ensure immediate, thorough mixing.[8]
Interaction with Media Components Certain components in the cell culture medium, such as salts, can interact with this compound and cause precipitation.[9][10] This is more common in complex or serum-free media. Consider using a different basal medium or testing the solubility of this compound in a small volume of your medium before preparing a large batch.
pH Shift The addition of a concentrated stock solution might slightly alter the pH of the medium, affecting the solubility of this compound or other media components. Ensure your medium is properly buffered.

Issue 2: Unexpected changes in cell morphology or viability after this compound treatment.

Possible Cause Solution
Cytotoxicity at High Concentrations While generally considered safe, high concentrations of this compound or its parent molecule, Vitamin E, can be cytotoxic to some cell lines.[11] Perform a dose-response experiment (e.g., using an MTT or other viability assay) to determine the optimal, non-toxic concentration range for your specific cell line.[2][12]
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is as low as possible (ideally ≤ 0.1%). Always include a vehicle control (medium with the same final solvent concentration but without this compound) to differentiate between solvent effects and this compound-specific effects.
Effects on Cell Signaling Tocopherols are known to modulate various cellular signaling pathways, which can influence cell proliferation and morphology.[6] Be aware of these potential off-target effects and consider them when interpreting your results.
Contamination As with any cell culture experiment, microbial contamination can lead to changes in cell health and morphology. Regularly check your cultures for signs of contamination.[13][14]

Issue 3: Inconsistent or not reproducible results.

Possible Cause Solution
Degradation of this compound This compound, like other vitamins, can degrade over time, especially when exposed to light, heat, or oxygen.[15] Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Variability in Cell Passages Cells can change their characteristics over multiple passages. Use cells within a consistent and low passage number range for your experiments.
Inconsistent Experimental Procedures Ensure that all experimental parameters, including cell seeding density, incubation times, and reagent concentrations, are kept consistent between experiments.
Serum Lot-to-Lot Variability If using serum, be aware that different lots can have varying compositions, which may affect the behavior of this compound and your cells. Test new serum lots before use in critical experiments.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT)

This protocol will help you determine the appropriate concentration range of this compound for your cell line, identifying both effective and non-toxic levels.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to attach and recover overnight.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. A common starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the highest concentration of solvent used) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.[2][12]

  • Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that causes 50% inhibition of cell growth) and the optimal non-toxic concentration range.

Protocol 2: Enhancing the Solubility of a Hydrophobic Compound with this compound

This protocol outlines the steps to determine the required concentration of this compound to solubilize a poorly water-soluble compound in your cell culture medium.

  • Prepare a High-Concentration Slurry of Your Compound: In a small volume of your cell culture medium, add your hydrophobic compound at a concentration well above its expected solubility. This will create a saturated solution with undissolved particles.

  • Prepare this compound Solutions: In separate tubes, prepare a range of this compound concentrations in your cell culture medium. Ensure you test concentrations both below and above its CMC (0.04-0.06 mmol/L). A good starting range would be from 0.01 mM to 1 mM.

  • Incubation and Mixing: Add the saturated slurry of your compound to each of the this compound solutions. Incubate the mixtures for a set period (e.g., 1-2 hours) at 37°C with gentle agitation.

  • Centrifugation: Centrifuge the tubes at high speed to pellet any undissolved compound.

  • Quantification of Solubilized Compound: Carefully collect the supernatant and quantify the concentration of your solubilized compound using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis: Plot the concentration of the solubilized compound against the concentration of this compound. The concentration of this compound at which a significant increase in the solubility of your compound is observed is the optimal concentration for your application.

Data Presentation

Table 1: Cytotoxicity of Tocopherols and Tocotrienols in Various Cancer Cell Lines (IC50 Values)

CompoundCell LineIC50 (µM)
Delta-Tocotrienol A549 (Lung Carcinoma)< 4
U87MG (Glioblastoma)< 4
Gamma-Tocotrienol A549 (Lung Carcinoma)< 4
U87MG (Glioblastoma)< 4
Alpha-Tocopherol Caco-2 (Colon Carcinoma)Significant decrease in viability at 50, 100, and 200 µM after 48h
This compound (TPGS) A549 (Lung Carcinoma)Induced ROS production at 40 µM

Note: This table provides a summary of data from various studies and should be used as a reference. It is crucial to determine the IC50 value for your specific cell line and experimental conditions.[3][9][16]

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 100 mM in DMSO) dilutions Prepare Serial Dilutions of this compound in Media prep_stock->dilutions prep_cells Seed Cells in 96-well Plate treatment Treat Cells with Dilutions prep_cells->treatment dilutions->treatment incubation Incubate for Desired Time (e.g., 24, 48, 72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis optimal_conc Select Optimal Concentration Range data_analysis->optimal_conc

Caption: Workflow for determining the optimal this compound concentration.

troubleshooting_workflow Troubleshooting Precipitation of this compound start Precipitate Observed in Media check_temp Was stock solution added cold to warm media? start->check_temp warm_stock Solution: Warm stock to RT before adding to pre-warmed media. check_temp->warm_stock Yes check_mixing Was the solution mixed thoroughly upon addition? check_temp->check_mixing No end Problem Resolved warm_stock->end mix_well Solution: Add stock dropwise with gentle swirling. check_mixing->mix_well No check_conc Is the final concentration very high? check_mixing->check_conc Yes mix_well->end lower_conc Solution: Use a lower concentration or serial dilution. check_conc->lower_conc Yes check_media Is the medium serum-free or complex? check_conc->check_media No lower_conc->end test_solubility Solution: Test solubility in a small volume of media first. check_media->test_solubility Yes check_media->end No test_solubility->end signaling_pathway This compound's Inhibition of P-glycoprotein (P-gp) cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug Efflux Pgp->Drug_out Pumps drug out ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug (e.g., Doxorubicin) Drug_in->Pgp ATP ATP ATP->Pgp Provides Energy This compound This compound This compound->Pgp Inhibits ATPase Activity

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential hemolysis related to the use of Tocofersolan (Vitamin E TPGS) in experimental formulations. The information is presented in a question-and-answer format to directly address common concerns and issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound, also known as Vitamin E TPGS (d-alpha-tocopheryl polyethylene glycol 1000 succinate), is a water-soluble derivative of natural source vitamin E.[1][2] It is a non-ionic surfactant widely used in pharmaceutical formulations as an emulsifier, solubilizer, and absorption enhancer for poorly soluble drugs.[3][4] Its amphipathic nature, with a hydrophilic polyethylene glycol (PEG) head and a lipophilic vitamin E tail, allows it to form micelles in aqueous environments, encapsulating and delivering lipophilic active pharmaceutical ingredients (APIs).[1][5]

Q2: Can this compound cause hemolysis?

As a surfactant, this compound has the potential to interact with red blood cell (RBC) membranes and, at certain concentrations, may lead to hemolysis (the rupture of RBCs).[6][7] The hemolytic activity of surfactants is generally concentration-dependent.[1][8] While this compound is considered biocompatible at typical concentrations used in formulations, high concentrations or specific formulation conditions could potentially lead to hemolysis.[8][9]

Q3: What are the primary mechanisms of surfactant-induced hemolysis?

Surfactant-induced hemolysis is generally understood to occur through two main pathways:

  • Osmotic Lysis: At concentrations below the critical micelle concentration (CMC), surfactant monomers can insert into the RBC membrane, increasing its permeability to ions. This leads to an osmotic imbalance, causing water to rush into the cell, which swells and eventually bursts.[10][11]

  • Membrane Solubilization: At concentrations at or above the CMC, surfactant micelles can extract lipids and proteins from the RBC membrane, leading to its complete disruption and solubilization.[6][7][10]

Q4: What is the Critical Micelle Concentration (CMC) of this compound?

The reported CMC of this compound is approximately 0.02 mM.[12] This is a crucial parameter, as surfactant activity, including potential for hemolysis, can change significantly around this concentration.[13][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro hemolysis assays of this compound-containing formulations.

Issue 1: Higher than expected hemolysis in my this compound formulation.

Possible Causes and Troubleshooting Steps:

  • Concentration of this compound: The concentration of this compound may be exceeding the hemolytic threshold.

    • Action: Perform a dose-response experiment to determine the hemolytic potential of this compound alone at various concentrations. This will help identify the concentration at which hemolysis begins to occur.

  • Formulation pH: The pH of your formulation may be contributing to RBC fragility. Low pH environments have been shown to induce hemolysis.[15][16][17]

    • Action: Measure the pH of your final formulation. If it is outside the physiological range (typically pH 7.2-7.4), adjust it using appropriate buffers and repeat the hemolysis assay.

  • API Interaction: The active pharmaceutical ingredient (API) in your formulation may be interacting with this compound, leading to synergistic hemolytic effects.

    • Action: Test the hemolytic activity of the API alone and in combination with this compound at the desired concentrations. This will help determine if there is a synergistic effect.

  • Osmolality: The osmolality of your formulation may not be isotonic with blood, leading to osmotic stress on the RBCs.

    • Action: Measure the osmolality of your formulation. Adjust it to be isotonic (approximately 285-310 mOsm/kg) using agents like saline or dextrose.

Issue 2: Inconsistent or variable hemolysis results between experiments.

Possible Causes and Troubleshooting Steps:

  • Blood Source Variability: Red blood cells from different donors or species can have varying sensitivities to hemolysis.[10][13][18]

    • Action: If possible, use blood from a single, healthy donor for a set of comparative experiments. If using pooled donors, ensure consistent pooling procedures. Note the blood source in your experimental records.

  • Incubation Time and Temperature: Hemolysis is a kinetic process, and variations in incubation time and temperature can significantly affect the results.[18][19]

    • Action: Strictly standardize the incubation time and maintain a constant temperature (typically 37°C) for all samples in your assay.

  • Sample Handling: Improper handling of blood samples, such as vigorous mixing or shaking, can cause mechanical lysis of RBCs, leading to artificially high hemolysis values.

    • Action: Handle blood samples gently. Mix by gentle inversion rather than vortexing.

Issue 3: High background hemolysis in the negative control.

Possible Causes and Troubleshooting Steps:

  • Age and Quality of Blood: Older blood samples may have a higher baseline level of hemolysis.

    • Action: Use fresh blood whenever possible. If using stored blood, ensure it has been stored under appropriate conditions (e.g., 2-8°C) and for a limited time.[20]

  • Contamination: Contamination of reagents or glassware can lead to hemolysis.

    • Action: Use sterile, pyrogen-free reagents and glassware.

  • Mechanical Stress during Preparation: Centrifugation steps or other mechanical procedures during the preparation of the RBC suspension can cause premature lysis.

    • Action: Optimize centrifugation speed and duration to pellet cells without causing damage.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Named-alpha-tocopheryl polyethylene glycol 1000 succinate[1][4]
SynonymsVitamin E TPGS, Tocophersolan[2][12]
Molecular WeightApprox. 1513 g/mol [21]
AppearanceWhite to light-brown waxy solid[4]
SolubilityWater-soluble[2]
Critical Micelle Concentration (CMC)~0.02 mM[12]

Table 2: General Guidelines for Interpreting In Vitro Hemolysis Data

% HemolysisInterpretationReference
< 10%Generally considered non-hemolytic[8][9]
10% - 25%Borderline/Slightly hemolytic[1]
> 25%Considered hemolytic/At risk for hemolysis[8][9]

Experimental Protocols

Protocol 1: Standard In Vitro Hemolysis Assay (ASTM F756-17 Modified)

This protocol is a general guideline for assessing the hemolytic potential of a this compound-containing formulation.

Materials:

  • Freshly collected whole blood with anticoagulant (e.g., heparin or EDTA) from a healthy donor.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Triton™ X-100 (Positive Control).

  • Vehicle of the formulation (Negative Control).

  • This compound-containing test formulation.

  • Spectrophotometer.

Procedure:

  • Prepare Red Blood Cell (RBC) Suspension:

    • Centrifuge the whole blood at a low speed (e.g., 800 x g) for 10 minutes to pellet the RBCs.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the RBCs by resuspending the pellet in 3-5 volumes of PBS and centrifuging again. Repeat this washing step two more times.

    • After the final wash, resuspend the RBC pellet in PBS to achieve a desired hematocrit (e.g., 2%).

  • Assay Setup:

    • Prepare dilutions of your this compound formulation in PBS.

    • In a 96-well plate or microcentrifuge tubes, add the RBC suspension and the test samples (formulation dilutions, positive control, negative control) in a 1:1 volume ratio.

    • For the positive control, use a concentration of Triton™ X-100 known to cause 100% hemolysis (e.g., 1% v/v).

    • For the negative control, use the formulation vehicle without the API or this compound.

  • Incubation:

    • Incubate the samples at 37°C for a standardized period (e.g., 1-4 hours). Gentle mixing may be applied to ensure contact between the formulation and RBCs.[22]

  • Measurement:

    • After incubation, centrifuge the samples to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula:

Visualizations

Hemolysis_Troubleshooting_Workflow Troubleshooting Workflow for this compound-Related Hemolysis start High Hemolysis Observed check_concentration Is this compound concentration high? start->check_concentration check_pH Is formulation pH non-physiological? check_concentration->check_pH No action_concentration Reduce this compound concentration or perform dose-response study check_concentration->action_concentration Yes check_API Does API alone cause hemolysis? check_pH->check_API No action_pH Adjust pH to physiological range (7.2-7.4) check_pH->action_pH Yes check_osmolality Is formulation non-isotonic? check_API->check_osmolality No action_API Investigate API-Tocofersolan synergistic effects check_API->action_API Yes action_osmolality Adjust osmolality to be isotonic check_osmolality->action_osmolality Yes end Hemolysis Mitigated check_osmolality->end No action_concentration->end action_pH->end action_API->end action_osmolality->end

Caption: A logical workflow for troubleshooting high hemolysis in this compound formulations.

Surfactant_Hemolysis_Pathway Potential Mechanisms of this compound-Induced Hemolysis cluster_below_cmc Below CMC (< 0.02 mM) cluster_above_cmc At or Above CMC (≥ 0.02 mM) tocofersolan_monomer This compound Monomers rbc_membrane_insertion Insertion into RBC Membrane Bilayer tocofersolan_monomer->rbc_membrane_insertion increased_permeability Increased Membrane Permeability to Ions rbc_membrane_insertion->increased_permeability osmotic_imbalance Osmotic Imbalance increased_permeability->osmotic_imbalance cell_swelling Cell Swelling osmotic_imbalance->cell_swelling osmotic_lysis Osmotic Lysis cell_swelling->osmotic_lysis tocofersolan_micelle This compound Micelles membrane_extraction Extraction of Lipids and Proteins from Membrane tocofersolan_micelle->membrane_extraction membrane_disruption Membrane Disruption membrane_extraction->membrane_disruption solubilization Membrane Solubilization membrane_disruption->solubilization

Caption: Signaling pathways for potential this compound-induced hemolysis.

References

Technical Support Center: Managing Tocofersolan-Induced Cellular Changes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals utilizing Tocofersolan (TPGS) in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address issues related to cellular morphology changes that may be observed upon this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound, also known as d-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS), is a water-soluble derivative of Vitamin E.[1] Due to its amphiphilic nature, it is widely used as a non-ionic surfactant and vehicle for the delivery of poorly soluble drugs and compounds in research and pharmaceutical formulations.[2][3] It can enhance the solubility and bioavailability of various agents.[2]

Q2: I've noticed changes in my cells' morphology after treatment with a this compound-based formulation. Is this expected?

A2: Yes, it is possible to observe morphological changes in cells treated with this compound. Studies have shown that this compound itself can induce apoptosis (programmed cell death) and cell cycle arrest, particularly in cancer cell lines.[4] These processes are often accompanied by visible changes in cell shape, such as rounding, shrinking, and detachment from the culture surface.

Q3: What are the underlying mechanisms behind this compound-induced morphological changes?

A3: The morphological changes are often linked to the induction of cellular stress. The primary mechanisms include:

  • Oxidative Stress: this compound can lead to an increase in reactive oxygen species (ROS) within the cells, causing oxidative stress.

  • Mitochondrial Dysfunction: It can disrupt the mitochondrial membrane potential, a key event in the apoptotic pathway.

  • Cytoskeletal Disruption: Changes in the organization of the actin cytoskeleton and microtubules can occur, leading to alterations in cell shape and integrity.

Q4: Are these morphological changes always indicative of cell death?

A4: Not always. While significant morphological alterations can be a prelude to apoptosis, minor changes might indicate cellular stress or adaptation to the new compound. It is crucial to perform viability assays to distinguish between non-lethal morphological changes and cytotoxicity.[5]

Q5: How can I prevent or minimize these morphological changes in my experiments?

A5: Several strategies can be employed to mitigate this compound-induced effects:

  • Optimize Concentration: The effects of this compound are often concentration-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration of your this compound-based formulation that delivers the desired effect of your active compound without causing significant morphological changes.

  • Co-administration with Antioxidants: Since oxidative stress is a key mediator of this compound's effects, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to alleviate these changes. NAC can help replenish intracellular glutathione levels and scavenge free radicals.[6][7][8]

  • Formulation Strategies: For researchers preparing their own this compound-based formulations, modifying the nanocarrier design may reduce cytotoxicity. Incorporating targeting ligands can enhance specificity towards diseased tissues, thereby reducing off-target effects on healthy cells.[9]

  • Control Experiments: Always include a "vehicle control" in your experiments, where cells are treated with the same concentration of this compound as in your drug formulation, but without the active drug. This will help you to distinguish the effects of the vehicle from the effects of your drug.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Cells appear rounded and are detaching from the plate after treatment. High concentration of this compound inducing apoptosis.1. Perform a dose-response curve to find a lower, non-toxic concentration. 2. Reduce the incubation time. 3. Co-treat with an antioxidant like N-acetylcysteine (NAC).[6][8] 4. Confirm apoptosis using assays like Annexin V/PI staining.
Cells show altered shape (e.g., elongation, flattening) but remain attached. Sub-lethal cellular stress or cytoskeletal rearrangement.1. Analyze the actin and tubulin cytoskeleton using immunofluorescence to identify specific changes. 2. Consider that these changes might be an acceptable, non-lethal side effect if cell viability is high. 3. Evaluate the impact of these changes on your experimental endpoint.
High variability in cell morphology across different wells/replicates. Inconsistent formulation or uneven cell seeding.1. Ensure your this compound-based formulation is homogenous and well-mixed before each use. 2. Verify your cell seeding protocol to ensure a uniform cell density across all wells.
Control cells (untreated) also show morphological changes. Issues with cell culture conditions (e.g., contamination, media quality, passage number).1. Check for mycoplasma contamination. 2. Use fresh, pre-warmed media. 3. Ensure you are using cells within their optimal passage number range.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound (TPGS) and other Vitamin E derivatives on cell viability and apoptosis.

Table 1: Effect of Tocopherols and their Derivatives on Cell Viability (IC50 Values)

Cell LineCompoundIC50 ValueIncubation Time
HCT116 (Colon Cancer)δ-Tocopherol~45 µM72 h
HCT116 (Colon Cancer)α-Tocopherol>100 µM72 h
HCT116 (Colon Cancer)γ-Tocopherol>100 µM72 h
MCF-7 (Breast Cancer)Tocotrienols (α, γ, δ)7-15 µg/mlNot Specified
MDA-MB-435 (Breast Cancer)Tocotrienols (γ, δ)13-28 µg/mlNot Specified
HT-29 (Colon Cancer)Oxaliplatin (OXL)4.25 µg/mlNot Specified
HT-29 (Colon Cancer)OXL-loaded TPGS-based lipid nanoparticles1.12 µg/mlNot Specified

Note: IC50 is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates a higher potency.[10][11][12]

Table 2: Induction of Apoptosis by Tocopherol Derivatives

Cell LineTreatmentApoptosis Induction
LNCaP (Prostate Cancer)γ-Tocopherol (50 µM)Increase in early (21.4%) and late (8.9%) apoptosis compared to control (6.3% and 5.3% respectively).
PC-3 (Prostate Cancer)γ-Tocopherol (50 µM)No significant apoptosis induction.
Murine Macrophagesα-T-13'-COOH (5 µM)Significant increase in early and late apoptosis/necrosis.

Data is presented as the percentage of apoptotic cells as determined by Annexin V/PI staining or similar methods.[13][14]

Experimental Protocols

Protocol 1: Assessment of Cellular Morphology using Phase-Contrast Microscopy
  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.

  • Treatment: Treat cells with your this compound-based formulation and appropriate controls (untreated, vehicle control).

  • Image Acquisition: At desired time points (e.g., 24, 48, 72 hours), visualize the cells under a phase-contrast microscope.

  • Analysis: Qualitatively assess changes in cell morphology, such as cell rounding, shrinkage, membrane blebbing, and detachment. For quantitative analysis, image analysis software can be used to measure parameters like cell area, perimeter, and circularity.[15]

Protocol 2: Immunofluorescence Staining of the Cytoskeleton

This protocol allows for the visualization of the actin and tubulin cytoskeleton to assess structural changes.

  • Cell Culture on Coverslips: Grow cells on sterile glass coverslips placed in a petri dish.

  • Treatment: Apply your experimental treatments as described in Protocol 1.

  • Fixation:

    • Gently wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.

  • Primary Antibody Incubation (for Tubulin):

    • Incubate with a primary antibody against α-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody and Phalloidin Staining (for Actin):

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (if staining for tubulin) and a fluorescently-labeled phalloidin conjugate (for F-actin) in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filters.

Note: This is a general protocol and may need optimization for specific cell types and antibodies.[16][17]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cell Stress

This compound can initiate a cascade of events leading to morphological changes and potentially apoptosis. This is often mediated through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. The disruption of the mitochondrial membrane potential can trigger the release of pro-apoptotic factors, activating caspase cascades. These events can also impact the stability and organization of the cytoskeleton.

Tocofersolan_Pathway This compound This compound (TPGS) ROS Increased ROS (Oxidative Stress) This compound->ROS Cytoskeleton Cytoskeletal Disruption This compound->Cytoskeleton Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis & Morphological Changes Mitochondria->Apoptosis Cytoskeleton->Apoptosis

This compound-induced cell stress pathway.
Experimental Workflow for Troubleshooting Morphological Changes

This workflow provides a logical sequence of steps to identify and address unwanted morphological changes in your cell-based assays.

Troubleshooting_Workflow Start Observe Morphological Changes Viability Assess Cell Viability (e.g., MTT, Trypan Blue) Start->Viability HighTox High Toxicity Viability->HighTox Significant Decrease LowTox Low/No Toxicity Viability->LowTox No Significant Decrease Optimize Optimize Experiment: - Lower Concentration - Shorter Incubation - Add Antioxidant (NAC) HighTox->Optimize Cytoskeleton Analyze Cytoskeleton (Immunofluorescence) LowTox->Cytoskeleton Optimize->Start Re-evaluate Accept Acceptable Change? (Does it affect endpoint?) Cytoskeleton->Accept Yes Yes Accept->Yes Yes No No Accept->No No Proceed Proceed with Experiment Yes->Proceed ReOptimize Further Optimization or Alternative Vehicle No->ReOptimize ReOptimize->Start Re-evaluate

Workflow for troubleshooting morphological changes.

References

Technical Support Center: Tocofersolan-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tocofersolan (D-α-Tocopheryl polyethylene glycol 1000 succinate, TPGS) based formulations. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the scale-up of these systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPGS) and why is it used in drug formulations?

A: this compound is a water-soluble derivative of natural vitamin E, created by esterifying α-tocopherol succinate with polyethylene glycol (PEG) 1000.[1][2] Its amphiphilic (containing both water-loving and fat-loving parts) nature makes it an excellent non-ionic surfactant for creating stable formulations of poorly water-soluble drugs (BCS Class II and IV).[1] It is used to enhance the solubility, permeability, and ultimately the bioavailability of active pharmaceutical ingredients (APIs).[3]

Q2: What are the key physical properties of this compound that influence formulation scale-up?

A: The most critical properties are its low melting point and its surfactant characteristics. This compound is a waxy solid at room temperature with a melting point of approximately 34-38°C. This property presents significant challenges for solid dosage form manufacturing, such as tableting. Its surfactant properties, including its Hydrophile-Lipophile Balance (HLB) and Critical Micelle Concentration (CMC), are key to its function as a solubilizer and emulsifier.

Q3: Is this compound stable under typical processing conditions?

A: this compound is generally very stable. It is resistant to heat (including sterilization), oxygen, and light. However, it is susceptible to hydrolysis at a high pH. Aqueous solutions are most stable in a pH range of 4.5–7.5.

Q4: What is the regulatory status of this compound?

A: this compound is listed by the FDA as an inactive ingredient and has a monograph in the United States Pharmacopeia/National Formulary (USP/NF). It has a self-affirmed Generally Recognized As Safe (GRAS) status. In Europe, it has been approved under the trade name Vedrop™ for treating vitamin E deficiency in pediatric patients.[2]

Data Presentation: Physicochemical Properties of this compound

The following table summarizes key quantitative data for this compound (TPGS 1000), which is critical for formulation design and scale-up.

PropertyValueSignificance in Formulation Scale-Up
Melting Point 34 - 38 °CThe low melting point can cause processing issues like granule stickiness and poor compressibility in solid dosage forms, especially at high speeds.
HLB Value ~13This value indicates it is a good oil-in-water (o/w) emulsifier, suitable for creating nanoemulsions and self-emulsifying drug delivery systems (SEDDS).
Critical Micelle Concentration (CMC) 0.02 mMThe low CMC means it forms micelles at very low concentrations, efficiently encapsulating and solubilizing hydrophobic drugs.[4]
Appearance White to pale yellow waxy solidIts physical form requires heating for liquid formulations and can pose flowability and mixing challenges in solid formulations.
Aqueous Solubility Soluble up to ~20% wtThis property allows it to be incorporated into aqueous granulation binders or as a component of the aqueous phase in emulsions.

Troubleshooting Guides

This section addresses specific issues that may be encountered when scaling up this compound-based formulations.

Guide 1: Solid Dosage Formulations (e.g., Tablets via Wet Granulation)
Problem Potential Cause(s) Recommended Solution(s)
Over-wetting / Formation of a "Paste-like Mass" 1. High loading of this compound (>10% w/w) in the granulation fluid. 2. Excessive binder solution added too quickly.[5] 3. Inadequate mixing, leading to localized over-saturation.1. Reduce the concentration of this compound in the binder solution. 2. Use a peristaltic pump for a controlled, slower liquid addition rate.[5] 3. Increase impeller speed (e.g., 200-500 rpm) to improve liquid distribution.[5][6]
Poor Granule Compressibility / Tablet Defects (Capping, Lamination) at High Speed 1. The waxy, plastic nature of this compound reduces granule strength and bonding under short dwell times. 2. Excessive fines in the granulation blend.[5]1. Incorporate a glidant or adsorbent excipient like granulated colloidal silicon dioxide (e.g., Aeroperl® 300) into the formulation to improve granule porosity and compactability. 2. Optimize impeller and chopper speeds to achieve a more uniform and robust granule size distribution.[7]
Sticky Granules / Equipment Clogging 1. Binder concentration is too high.[5] 2. Processing temperature is too close to the melting point of this compound.1. Optimize (reduce) the binder concentration. 2. If possible, control the temperature of the granulation bowl to remain below 30°C. 3. Ensure proper selection and concentration of anti-adherent excipients like talc or magnesium stearate.
Guide 2: Liquid/Nanoemulsion Formulations
Problem Potential Cause(s) Recommended Solution(s)
Failure to Achieve Desired Droplet Size (<200 nm) 1. Insufficient energy input during homogenization. 2. Sub-optimal ratio of oil, surfactant (this compound), and aqueous phase. 3. Incorrect processing parameters for the chosen method.1. High-Pressure Homogenization: Increase homogenization pressure and/or the number of passes.[8] 2. Formulation: Systematically vary the surfactant-to-oil ratio (SOR). An optimal concentration of this compound (e.g., 2%) was found to be effective in some squalene-based systems.[1] 3. Process: Optimize parameters such as flow rate and temperature.[9]
Poor Long-Term Stability (Particle Size Increase, Phase Separation) 1. Ostwald Ripening: Diffusion of smaller droplets to larger ones, common in nanoemulsions. 2. Insufficient this compound concentration to stabilize the oil-water interface generated. 3. Chemical degradation of API or excipients due to pH or oxidation.1. Optimize the formulation to create a monodisperse population of droplets (Polydispersity Index < 0.2). 2. Ensure sufficient this compound is used to fully cover the droplet surface. Increase the emulsifier concentration.[8] 3. Check and buffer the pH of the aqueous phase to be within the stable range for this compound (4.5-7.5). Consider adding an antioxidant if the API is oxygen-sensitive.
Inconsistent Batch-to-Batch Reproducibility During Scale-Up 1. Process parameters not properly scaled. (e.g., mixing efficiency differs between small and large vessels). 2. Variations in raw material properties.1. Identify critical process parameters (CPPs) at the lab scale and establish scaling principles. For homogenization, parameters like energy density should be kept consistent. 2. Implement a Quality by Design (QbD) approach to understand how material attributes and process parameters affect the final product. 3. Ensure robust SOPs and material specifications are in place.

Experimental Protocols

Protocol 1: Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

This protocol outlines the general procedure for characterizing the droplet size, polydispersity index (PDI), and zeta potential of a this compound-based nanoemulsion.

  • Sample Preparation:

    • Accurately dilute the nanoemulsion sample with the same aqueous phase used in the formulation (e.g., deionized water or a specific buffer) to an appropriate concentration. The goal is to achieve a translucent, slightly hazy appearance to avoid multiple scattering effects.

    • Gently mix the diluted sample by inverting the vial; do not vortex, as this can induce shear and alter the emulsion structure.

    • Filter the dilution medium through a 0.22 µm filter before use to remove any dust or particulate contaminants.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.

    • Enter the properties of the dispersant (aqueous phase) into the software: viscosity and refractive index at the measurement temperature.

    • Set the measurement temperature (e.g., 25°C) and allow the sample holder to equilibrate.[10]

  • Measurement:

    • Transfer the diluted sample into a clean, appropriate cuvette (e.g., a disposable polystyrene cuvette for size or a folded capillary cell for zeta potential).[11]

    • Place the cuvette in the instrument.

    • Set the measurement parameters. A typical run might consist of 3 measurements, each with a duration of 60-120 seconds.

    • For zeta potential, the instrument will apply an electric field and measure particle migration.

  • Data Analysis and Reporting:

    • The software will generate an autocorrelation function and calculate the Z-average diameter (mean hydrodynamic size) and the Polydispersity Index (PDI) using algorithms like the Cumulants analysis.[12]

    • A PDI value < 0.25 is generally considered acceptable for a monodisperse nanoemulsion.

    • Zeta potential values are reported in millivolts (mV). A value greater than |±30 mV| typically indicates good physical stability due to electrostatic repulsion.

    • The report should include the Z-average, PDI, zeta potential, temperature, dispersant properties, and concentration.[12]

Protocol 2: Stability-Indicating HPLC Method for API Quantification

This protocol provides a framework for developing an HPLC method to assess the stability of an API in a this compound-based formulation.

  • Forced Degradation (Stress) Studies:

    • To ensure the method is "stability-indicating," expose the API in the formulation to stress conditions to generate potential degradation products.

    • Acid/Base Hydrolysis: Incubate the sample with 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C).

    • Oxidation: Treat the sample with 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Store the sample at an elevated temperature (e.g., 70°C).

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

    • The goal is to achieve 5-20% degradation of the API.

  • Chromatographic Conditions Development:

    • Column: Start with a standard C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Use a gradient elution to separate the API from this compound and any degradation products. A common starting point is:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile or Methanol[13]

      • Gradient: Start with a high percentage of A, and ramp up to a high percentage of B over 15-20 minutes to elute all components.

    • Detection: Use a UV-Vis or Photodiode Array (PDA) detector. Set the wavelength to the λmax of the API. For tocopherol itself, a wavelength of ~292 nm can be used.[14] A PDA detector is useful during development to check for peak purity.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 30-40°C to ensure reproducible retention times.

  • Sample Preparation for Analysis:

    • Accurately weigh or pipette an amount of the formulation.

    • Dissolve and dilute it in a suitable solvent that completely solubilizes both the API and the formulation components (e.g., methanol or acetonitrile). This step may require sonication.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Method Validation and Analysis:

    • Inject the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main API peak.

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

    • For routine stability testing, quantify the API peak area against a standard curve of the pure API. Calculate the percentage of remaining API and the formation of any major degradants over time.

Visualizations

// Critical Checkpoints node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CCP1 [label="Critical Quality\nAttributes (CQAs) Met?"]; CCP2 [label="Process is\nReproducible & Scalable?"];

Charac -> CCP1 [style=dashed]; CCP1 -> ProcessDev [label="Yes", color="#34A853"]; CCP1 -> Formulation [label="No - Reformulate", color="#EA4335"];

StabilityTest -> CCP2 [style=dashed]; CCP2 -> TechTransfer [label="Yes", color="#34A853"]; CCP2 -> ProcessDev [label="No - Re-optimize", color="#EA4335"]; } end_dot

Caption: General workflow for scaling up this compound-based formulations.

// Solid Path Solid_Issue [label="What is the issue?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Sticky [label="Sticky Granules/\nClogging", shape=box, fillcolor="#FFFFFF"]; Poor_Comp [label="Poor Compressibility/\nTablet Defects", shape=box, fillcolor="#FFFFFF"];

Sol_Sticky [label="Check Binder Conc.\nControl Temperature", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Comp [label="Add Adsorbent (e.g., Aeroperl®)\nOptimize Impeller Speed", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Liquid Path Liquid_Issue [label="What is the issue?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Size [label="Incorrect Droplet\nSize", shape=box, fillcolor="#FFFFFF"]; Instability [label="Poor Stability\n(Size increases over time)", shape=box, fillcolor="#FFFFFF"];

Sol_Size [label="Increase Homogenization Energy\nOptimize Surfactant:Oil Ratio", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Instability [label="Increase this compound Conc.\nCheck pH & for Oxidation", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> Formulation_Type; Formulation_Type -> Solid_Issue [label="Solid"]; Formulation_Type -> Liquid_Issue [label="Liquid"];

Solid_Issue -> Sticky [label="Stickiness"]; Solid_Issue -> Poor_Comp [label="Compressibility"]; Sticky -> Sol_Sticky; Poor_Comp -> Sol_Comp;

Liquid_Issue -> Size [label="Size"]; Liquid_Issue -> Instability [label="Instability"]; Size -> Sol_Size; Instability -> Sol_Instability; } end_dot

Caption: Troubleshooting logic for common scale-up challenges.

References

Technical Support Center: Refining the Purification of Tocofersolan Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Tocofersolan conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks to perform before starting the purification of a this compound conjugate?

A1: Before commencing purification, it is crucial to confirm the successful synthesis of the conjugate. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to verify the presence of the desired conjugate and identify major impurities. Understanding the physicochemical properties of your specific conjugate, such as its molecular weight, isoelectric point (pI), and solubility, is also essential for selecting the appropriate purification method.

Q2: Which purification techniques are most suitable for this compound conjugates?

A2: The choice of purification method depends on the specific characteristics of the conjugate (e.g., size, charge) and the nature of the impurities. Common techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating the typically larger this compound conjugate from smaller impurities like unreacted linkers or drugs.

  • Reverse Phase Chromatography (RPC): Useful for separating molecules based on hydrophobicity. Given the lipophilic nature of the tocopherol moiety, RPC can be a powerful tool.

  • Ion Exchange Chromatography (IEX): Applicable if the conjugated molecule (e.g., a peptide or protein) carries a net charge, allowing for separation based on charge differences.

  • Dialysis/Tangential Flow Filtration (TFF): These methods are useful for removing small molecule impurities and for buffer exchange. The choice of membrane with the correct Molecular Weight Cut-Off (MWCO) is critical.[1]

Q3: How can I assess the purity of my this compound conjugate after purification?

A3: Purity assessment is a critical step. HPLC is the most widely used technique for analyzing tocopherol derivatives.[2] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods can be employed.[2][3][4]

  • RP-HPLC: Often uses C18 columns with methanol or acetonitrile-based mobile phases for efficient separation.[3]

  • Analytical SEC: Can be used to determine the presence of aggregates or fragments.

  • Mass Spectrometry (MS): Confirms the identity and integrity of the conjugate.[3]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the purification of this compound conjugates, presented in a question-and-answer format.

Issue 1: Low Yield of the Purified Conjugate

Q: My final yield of the this compound conjugate is significantly lower than expected. What are the possible causes and solutions?

A: Low recovery can stem from several factors throughout the purification process. The following table summarizes potential causes and recommended actions.

Possible CauseRecommendation
Non-specific binding to purification media Pre-condition the purification column or membrane according to the manufacturer's instructions. Consider using a different type of stationary phase or membrane material known for low protein/conjugate binding.[1] For chromatography, adjusting the ionic strength of the buffer can help minimize non-specific interactions.[1]
Precipitation of the conjugate The amphiphilic nature of this compound can lead to solubility issues. Ensure the buffer conditions (pH, ionic strength) are optimal for the solubility of your specific conjugate. The addition of solubilizing agents may be necessary. If precipitation occurs, heating and/or sonication can sometimes aid in dissolution.[5]
Loss during filtration/dialysis Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane or TFF cassette is appropriate. A general rule is to select a MWCO that is at least 3-6 times smaller than the molecular weight of your conjugate to prevent its loss.[1]
Inefficient elution from chromatography column Optimize the elution conditions. This may involve increasing the concentration of the eluting agent, changing the pH, or decreasing the flow rate to allow more time for the conjugate to elute. Adding a salt like NaCl (0.1-0.2 M) to the elution buffer might also improve recovery.
Issue 2: Presence of Impurities in the Final Product

Q: After purification, my this compound conjugate is still contaminated with unreacted starting materials or other byproducts. How can I improve its purity?

A: The presence of impurities is a common challenge. The following table provides guidance on addressing this issue.

Possible CauseRecommendation
Inefficient removal of small molecules (e.g., unreacted linker, drug) For dialysis or TFF, ensure the MWCO of the membrane is large enough to allow the small molecules to pass through while retaining the conjugate.[1] For SEC, choose a column with an appropriate exclusion limit for the size of your impurities.[1]
Co-elution of impurities during chromatography Optimize the chromatography method. For SEC, ensure the sample volume does not exceed recommended limits (typically <30% of the column bed volume) to avoid poor resolution.[1] For IEX or RPC, adjust the gradient slope or change the mobile phase composition to improve the separation between the conjugate and impurities.
Formation of aggregates High concentrations or shear stress during TFF can lead to aggregation.[1] Optimize the pump speed and avoid overly high final concentrations. Analyze for aggregates using SEC. If aggregates are present, an SEC polishing step may be necessary.
Incomplete reaction If a significant amount of unreacted starting material is present, consider optimizing the conjugation reaction itself to drive it to completion.

Experimental Protocols

General Protocol for Purification of a this compound-Peptide Conjugate using Size Exclusion Chromatography (SEC)

This protocol outlines a general procedure for purifying a this compound-peptide conjugate and removing smaller molecular weight impurities.

1. Materials:

  • Crude this compound-peptide conjugate reaction mixture.
  • SEC column (e.g., Sephadex G-25 or equivalent, with an appropriate exclusion limit).
  • Purification buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
  • Fraction collector.
  • UV-Vis spectrophotometer or HPLC system for analysis.

2. Method:

  • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the purification buffer at a flow rate recommended by the manufacturer.
  • Sample Preparation: Centrifuge the crude conjugate mixture to remove any precipitated material. If necessary, filter the supernatant through a 0.22 µm filter.
  • Sample Loading: Carefully load the prepared sample onto the top of the column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.
  • Elution: Begin elution with the purification buffer at the pre-determined flow rate.
  • Fraction Collection: Collect fractions of a defined volume (e.g., 1 mL). Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 280 nm for proteins/peptides).
  • Fraction Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., RP-HPLC, SDS-PAGE) to identify the fractions containing the purified conjugate.
  • Pooling and Concentration: Pool the pure fractions and, if necessary, concentrate the sample using a suitable method like ultrafiltration.

Visualizations

Experimental Workflow for this compound Conjugate Purification

G cluster_0 Crude Product cluster_1 Purification Step cluster_2 Analysis & Polishing cluster_3 Final Product Crude Crude Conjugate (this compound-conjugate, unreacted materials, byproducts) Purification Primary Purification (e.g., SEC, IEX, or RPC) Crude->Purification Load Analysis Purity Assessment (HPLC, MS) Purification->Analysis Collect & Analyze Fractions Pooling Pool Pure Fractions Analysis->Pooling Identify Pure Fractions Polishing Polishing Step (Optional) (e.g., orthogonal chromatography) Pooling->Polishing If impurities remain Final Purified this compound Conjugate Pooling->Final If pure Polishing->Final G Start Low Yield Observed Q1 Precipitation Observed? Start->Q1 A1_Yes Optimize Buffer Conditions (pH, Solubilizers) Q1->A1_Yes Yes Q2 Using Chromatography? Q1->Q2 No A1_Yes->Q2 A2_Yes Check for Non-specific Binding & Optimize Elution Q2->A2_Yes Yes Q3 Using Dialysis/TFF? Q2->Q3 No A2_Yes->Q3 A3_Yes Verify MWCO of Membrane is appropriate Q3->A3_Yes Yes End Re-evaluate Yield Q3->End No A3_Yes->End

References

Technical Support Center: Tocofersolan Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mitigating the impact of Tocofersolan on assay results. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound (Vitamin E TPGS) in their experiments and encountering unexpected or inconsistent assay outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and mitigate the effects of this compound interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound, also known as Vitamin E TPGS, is a water-soluble derivative of vitamin E. It is an amphiphilic molecule, meaning it has both water-loving (hydrophilic) and fat-loving (hydrophobic) properties. This structure allows it to act as a surfactant and form micelles in aqueous solutions.[1][2] These properties, along with its inherent antioxidant activity from the vitamin E moiety, can lead to several types of assay interference:

  • Surfactant Effects: The detergent-like properties can disrupt protein-protein interactions, such as antibody-antigen binding in immunoassays, or alter enzyme conformations and activity.[1][3]

  • Micelle Formation: At concentrations above its critical micelle concentration (CMC), this compound can form micelles that may sequester assay reagents or the analyte of interest, making them unavailable for reaction.

  • Antioxidant Activity: The vitamin E component of this compound can interfere with assays that rely on redox reactions, such as colorimetric assays that measure changes in the oxidation state of a chromogen.[4][5][6]

Q2: Which types of assays are most susceptible to interference from this compound?

A2: Based on the physicochemical properties of this compound, the following assays are most likely to be affected:

  • Immunoassays (e.g., ELISA, Western Blot): Surfactant properties can disrupt antibody-antigen binding, leading to either false positives or false negatives.[1]

  • Enzymatic Assays: this compound can modulate enzyme activity, potentially causing either inhibition or enhancement of the enzymatic reaction.[3]

  • Cell-Based Assays: As a surfactant, this compound can affect cell membrane integrity at high concentrations. Its use in drug delivery formulations can also influence cellular uptake mechanisms.

  • Colorimetric and Fluorometric Assays: The antioxidant nature of this compound can interfere with assays that use redox-sensitive dyes.[4][5][6]

  • Light-Scattering Based Assays (e.g., Nephelometry, Turbidimetry): The presence of micelles can increase the turbidity of a solution, leading to inaccurate readings.

Q3: How can I determine if this compound is interfering with my assay?

A3: A simple way to test for interference is to run a control experiment. Prepare a sample containing only the assay buffer and this compound at the same concentration used in your experiment. If you observe a signal or a change in signal in the absence of your analyte, it is likely that this compound is interfering. Additionally, you can perform a spike-and-recovery experiment, where a known amount of your analyte is added to a sample with and without this compound. A significant difference in the recovery of the analyte between the two samples would indicate interference.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Immunoassays (e.g., ELISA)
Symptom Potential Cause Suggested Solution
Low signal or no signal This compound is disrupting antibody-antigen binding.1. Sample Dilution: Dilute the sample to reduce the this compound concentration below its CMC. 2. Increase Blocking: Use a higher concentration of a blocking agent (e.g., BSA) to saturate non-specific binding sites.[7] 3. Alternative Surfactants: If a surfactant is necessary in your buffer, consider using a non-ionic surfactant like Tween 20 at a low concentration (0.05-0.1%).[2][8]
High background signal Non-specific binding of antibodies is enhanced by this compound.1. Optimize Washing Steps: Increase the number and duration of washing steps to remove non-specifically bound components. 2. Include Decoy Proteins: Add a high concentration of a decoy protein like Bovine Serum Albumin (BSA) to the assay buffer to pre-saturate any aggregates formed by this compound.[7]
Issue 2: Altered Enzyme Kinetics in Enzymatic Assays
Symptom Potential Cause Suggested Solution
Increased or decreased enzyme activity This compound is altering the conformation and flexibility of the enzyme.[3]1. Control Experiments: Run a control with the enzyme and this compound alone to quantify the effect. 2. Alternative Formulations: If possible, test a formulation of your compound that does not contain this compound.
Non-linear reaction rates Micelle formation is sequestering the substrate or enzyme over time.1. Work Below the CMC: Ensure the final concentration of this compound in the assay is below its critical micelle concentration.
Issue 3: Inaccurate Readings in Colorimetric Redox Assays
Symptom Potential Cause Suggested Solution
Reduced color development The antioxidant property of this compound is reducing the oxidized chromogen.[4][5][6]1. Subtract Background: Run a parallel blank sample containing this compound and subtract its reading from the experimental samples. 2. Alternative Assay Principle: Use an assay that is not based on a redox reaction to measure your analyte.

Experimental Protocols

Protocol 1: Mitigation of Surfactant Interference in Immunoassays using a Decoy Protein

Objective: To reduce non-specific interference from this compound in an ELISA by pre-saturating aggregates with Bovine Serum Albumin (BSA).

Materials:

  • Your standard ELISA reagents (capture antibody, sample, detection antibody, substrate)

  • Bovine Serum Albumin (BSA)

  • Assay buffer

Procedure:

  • Prepare your assay buffer with a final concentration of 0.1 mg/mL BSA.[7]

  • Add the BSA-containing assay buffer to your microplate wells before adding your sample containing this compound.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the BSA to interact with any potential this compound aggregates.

  • Proceed with your standard ELISA protocol by adding your sample, detection antibody, and substrate.

  • Compare the results to an assay performed without the addition of BSA to the assay buffer.

Protocol 2: Removal of this compound using Amberlite Resin

Objective: To physically remove this compound from a sample prior to analysis to prevent interference.

Materials:

  • Amberlite XAD-7 resin (or similar adsorbent resin)

  • Sample containing this compound

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add a small amount of Amberlite XAD-7 resin (e.g., 0.3 g) to a microcentrifuge tube.[9]

  • Add your sample containing this compound to the tube.

  • Vortex the tube for 3-5 minutes to ensure thorough mixing and interaction between the sample and the resin.

  • Centrifuge the tube at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the resin.

  • Carefully collect the supernatant, which now has a reduced concentration of this compound.

  • Proceed with your assay using the treated supernatant.

  • It is advisable to quantify the removal of this compound and the recovery of your analyte of interest during initial validation of this method.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategies cluster_outcome Outcome start Inconsistent Assay Results interference_check Run this compound-only control start->interference_check spike_recovery Perform spike-and-recovery interference_check->spike_recovery dilution Sample Dilution spike_recovery->dilution decoy Add Decoy Protein (BSA) spike_recovery->decoy resin Resin-based Removal spike_recovery->resin assay_change Change Assay Principle spike_recovery->assay_change end Reliable Assay Results dilution->end decoy->end resin->end assay_change->end

Caption: Workflow for troubleshooting this compound interference.

signaling_pathway cluster_drug_delivery This compound-based Drug Delivery cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion TPGS_Drug This compound (TPGS) + Chemotherapy Drug Pgp P-glycoprotein (P-gp) TPGS_Drug->Pgp Inhibition NFkB NF-κB TPGS_Drug->NFkB Modulation STAT3 STAT3 TPGS_Drug->STAT3 Modulation Apoptosis Apoptosis TPGS_Drug->Apoptosis Induction

Caption: this compound's impact on cancer cell signaling pathways.

References

Technical Support Center: Optimal Micelle Formation with Tocofersolan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting pH to achieve optimal Tocofersolan (Vitamin E TPGS) micelle formation.

I. Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound micelles, with a focus on pH-related challenges.

Issue Potential Cause Recommended Solution
Poor or No Micelle Formation pH is too low: In highly acidic conditions (pH < 4), the succinate linker of this compound may be protonated, reducing its hydrophilicity and potentially hindering efficient self-assembly into micelles.Adjust the pH of your aqueous solution to be within the neutral to slightly acidic range (pH 5.0 - 7.4). Use dilute solutions of NaOH or HCl for pH adjustment.
Concentration is below the Critical Micelle Concentration (CMC): Micelles will only form when the concentration of this compound is above its CMC.Ensure the concentration of this compound in your aqueous phase is above its known CMC, which is approximately 0.02% w/w at 37°C or 0.02 mM at room temperature.[1][2][3][4]
Micelle Instability (Precipitation or Phase Separation) pH is too high (alkaline conditions): this compound is known to be unstable in alkaline conditions, which can lead to hydrolysis of the ester linkage over time, breaking down the amphiphilic structure necessary for micelle stability.Maintain the pH of your micellar solution within the recommended stable range of 4.5 to 7.5. For long-term storage, a pH closer to neutral is advisable.
Incorrect Temperature: Micelle formation and stability can be temperature-dependent.Prepare and handle this compound solutions at a consistent and appropriate temperature, typically room temperature or 37°C for biological applications.
Inconsistent Micelle Size or High Polydispersity Inadequate Mixing during Preparation: Insufficient or improper mixing can lead to a heterogeneous distribution of this compound molecules and the formation of micelles of varying sizes.Employ consistent and controlled mixing methods, such as gentle stirring or vortexing, when dissolving this compound and forming micelles. Avoid vigorous shaking that may introduce air bubbles.
pH Fluctuations: Drifting pH during the experiment can alter the surface charge and hydration of the micelles, leading to changes in size and polydispersity.Use a suitable buffer system to maintain a stable pH throughout your experiment, especially if working with components that can alter the pH.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for forming stable this compound micelles?

A1: The optimal pH for forming stable this compound micelles is generally in the slightly acidic to neutral range, from pH 5.0 to 7.4. Aqueous solutions of this compound are reported to be stable in the pH range of 4.5 to 7.5.

Q2: How does pH affect the Critical Micelle Concentration (CMC) of this compound?

A2: While specific quantitative data on the CMC of this compound at various pH values is not extensively published, the chemical structure provides insight into its pH-dependent behavior. This compound has a succinate linker with a carboxylic acid group. The pKa of the similar compound, α-tocopheryl succinate, is approximately 4.35.

  • Below pH 4.35: The succinate group is predominantly protonated and neutral.

  • Above pH 4.35: The succinate group becomes deprotonated, carrying a negative charge. This can lead to increased electrostatic repulsion between the head groups of the this compound molecules, which may slightly increase the CMC.

Q3: Can I prepare this compound micelles in a buffer solution?

A3: Yes, using a buffer is highly recommended to maintain a stable pH, which is crucial for reproducible micelle formation and stability. Common biological buffers such as phosphate-buffered saline (PBS) at pH 7.4 are suitable, provided the salt concentration is not excessively high, as high ionic strength can also influence micellization.

Q4: My solution is cloudy after adding this compound. What should I do?

A4: Cloudiness can indicate several issues. First, ensure the concentration is not excessively high, leading to the formation of larger aggregates or a liquid crystalline phase. If the concentration is appropriate, check the pH. If the pH is outside the optimal range, adjust it accordingly. Gentle heating and stirring can also aid in the dissolution and formation of clear micellar solutions.

Q5: How can I confirm that micelles have formed in my solution?

A5: Micelle formation can be confirmed using several characterization techniques. Dynamic Light Scattering (DLS) is a common method to determine the size and polydispersity of the micelles.[5][6] The critical micelle concentration can be determined by measuring a physical property that changes significantly at the CMC, such as surface tension or by using a fluorescent probe like pyrene.[7][8][9][10][11]

III. Quantitative Data Summary

pH Range Predominant State of Succinate Linker Expected Impact on Micelle Formation Recommendations
< 4.0 (Acidic) Protonated (Neutral)Reduced hydrophilicity of the head group may slightly lower the CMC, but excessive acidity can lead to instability.Use with caution. Monitor for any signs of precipitation or instability.
4.5 - 7.5 (Slightly Acidic to Neutral) Deprotonated (Anionic)Optimal range for stability and micelle formation. The negative charge can provide electrostatic stabilization.Recommended range for most applications.
> 8.0 (Alkaline) Deprotonated (Anionic)Increased risk of ester hydrolysis, leading to the breakdown of this compound and micelle destabilization.Avoid for long-term storage and experiments requiring high stability.

IV. Experimental Protocols

A. Preparation of this compound Micelles

This protocol describes a general method for preparing this compound micelles in an aqueous solution.

Materials:

  • This compound (Vitamin E TPGS)

  • High-purity water (e.g., Milli-Q or equivalent)

  • pH meter

  • Stir plate and stir bar

  • Appropriate buffer (e.g., Phosphate Buffered Saline, PBS)

  • Dilute HCl and NaOH for pH adjustment

Procedure:

  • Weigh the desired amount of this compound to achieve a concentration above its CMC (e.g., 1 mg/mL).

  • Add the this compound to the desired volume of water or buffer.

  • Gently stir the solution at room temperature or 37°C until the this compound is fully dissolved. This may take some time. Gentle heating (to not more than 40-50°C) can aid dissolution.

  • Once dissolved, check the pH of the solution using a calibrated pH meter.

  • If necessary, adjust the pH to the desired value (typically between 5.0 and 7.4) by adding small aliquots of dilute HCl or NaOH while stirring.

  • Allow the solution to equilibrate for at least 30 minutes before use.

  • For applications requiring a sterile solution, filter the micellar solution through a 0.22 µm syringe filter.

B. Characterization of Micelle Size by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the hydrodynamic diameter and polydispersity index (PDI) of this compound micelles.

Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Appropriate cuvettes for the DLS instrument

Procedure:

  • Prepare the this compound micelle solution as described in Protocol A.

  • Ensure the solution is free of dust and large aggregates by filtering through a 0.22 µm filter directly into a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters, including the temperature (e.g., 25°C or 37°C) and the solvent viscosity and refractive index (use values for water or the specific buffer).

  • Allow the sample to equilibrate to the set temperature within the instrument.

  • Perform the DLS measurement according to the instrument's operating procedure.

  • Analyze the data to obtain the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A PDI value below 0.3 generally indicates a monodisperse and homogenous population of micelles.[12]

V. Mandatory Visualizations

Tocofersolan_Micelle_Formation_pH cluster_pH pH Environment cluster_this compound This compound State cluster_Micelle Micelle Properties pH < 4.35 pH < 4.35 Protonated Succinate Protonated Succinate pH < 4.35->Protonated Succinate Leads to pH > 4.35 pH > 4.35 Deprotonated Succinate (-ve charge) Deprotonated Succinate (-ve charge) pH > 4.35->Deprotonated Succinate (-ve charge) Leads to Favorable Micelle Formation Favorable Micelle Formation Protonated Succinate->Favorable Micelle Formation Promotes Increased Head Group Repulsion Increased Head Group Repulsion Deprotonated Succinate (-ve charge)->Increased Head Group Repulsion Causes Potentially Higher CMC Potentially Higher CMC Increased Head Group Repulsion->Potentially Higher CMC Results in

Caption: Logical workflow of pH's influence on this compound's succinate group and micelle formation.

Experimental_Workflow Start Start Prepare Aqueous Phase Prepare Aqueous Phase Start->Prepare Aqueous Phase Add this compound Add this compound Prepare Aqueous Phase->Add this compound Gentle Mixing Gentle Mixing Add this compound->Gentle Mixing Measure pH Measure pH Gentle Mixing->Measure pH Adjust pH (5.0-7.4) Adjust pH (5.0-7.4) Measure pH->Adjust pH (5.0-7.4) Adjust pH (5.0-7.4)->Measure pH pH out of range Characterize Micelles (DLS) Characterize Micelles (DLS) Adjust pH (5.0-7.4)->Characterize Micelles (DLS) pH in range End End Characterize Micelles (DLS)->End

Caption: Experimental workflow for preparing and characterizing this compound micelles with pH adjustment.

References

Validation & Comparative

Tocofersolan vs. Other Non-Ionic Surfactants in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical sciences, the effective delivery of poorly soluble drugs remains a significant hurdle. Non-ionic surfactants are indispensable tools in overcoming this challenge, enhancing drug solubility, permeability, and overall bioavailability. Among these, Tocofersolan (Vitamin E TPGS) has emerged as a multifunctional excipient with unique advantages. This guide provides an objective comparison of this compound with other widely used non-ionic surfactants—Polysorbate 80, Cremophor EL, and Pluronic F68—supported by experimental data to aid researchers and drug development professionals in making informed formulation decisions.

Key Performance Indicators: A Head-to-Head Comparison

The selection of a suitable non-ionic surfactant is a critical determinant of a drug formulation's success. The ideal surfactant should exhibit a high drug solubilization capacity, a low critical micelle concentration (CMC) to ensure micellar stability upon dilution, an appropriate hydrophilic-lipophilic balance (HLB) for the desired application, and minimal cytotoxicity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its counterparts. A lower CMC indicates that the surfactant forms stable micelles at lower concentrations, which is advantageous for maintaining the solubilized state of the drug in vivo.[1] The HLB value is an empirical scale that helps in selecting surfactants for specific purposes like emulsification or solubilization.[2]

SurfactantChemical NameMolecular Weight (approx.)HLB ValueCritical Micelle Concentration (CMC)
This compound (Vitamin E TPGS) D-α-Tocopheryl polyethylene glycol 1000 succinate1513 g/mol 13.20.02% w/v
Polysorbate 80 (Tween® 80) Polyoxyethylene (20) sorbitan monooleate1310 g/mol 15.00.0013% w/v
Cremophor EL Polyoxyl 35 castor oil2500 g/mol 12-140.0095% w/v[3]
Pluronic F68 (Poloxamer 188) Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol)8400 g/mol 290.4-4.5% w/v

Performance in Drug Delivery Applications

The true measure of a surfactant's utility lies in its performance in enhancing drug solubility and bioavailability. The following sections present comparative data on these critical parameters.

Drug Solubilization Enhancement

The ability to increase the aqueous solubility of poorly soluble drugs is a primary function of these surfactants. The extent of solubilization can vary significantly depending on the drug and the surfactant used.

DrugSurfactantConcentrationSolubility EnhancementReference
(S)-zaltoprofen This compoundNot specified484-fold increase compared to aqueous solubility.[4][4]
Paclitaxel Cremophor EL51% (in Taxol® formulation)Solubilizes up to 6 mg/mL.[5][5]
Paclitaxel This compound5 g/L38-fold increase in water solubility.[6][6]
Docetaxel Cremophor EL / TranscutolNot specified4056-6085 fold increase.[4][4]
Amphotericin B Polysorbate 20 (Tween® 20)Not specifiedSoluble to 10 mg/mL.[7][7]
P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an efflux pump that actively transports a wide range of drugs out of cells, reducing their intracellular concentration and therapeutic efficacy. Several non-ionic surfactants have been shown to inhibit P-gp, thereby enhancing the absorption and bioavailability of P-gp substrate drugs.[8][9][10]

The inhibitory potency of these surfactants can be compared using their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor.

SurfactantIC50 for P-gp Inhibition (µM)Reference
This compound (Vitamin E TPGS) 12.48[8]
Polysorbate 80 (Tween® 80) 45.29[8]
Polysorbate 20 (Tween® 20) 74.15[8]
Cremophor EL 11.92[8]

From this data, this compound and Cremophor EL appear to be the most potent P-gp inhibitors among the tested surfactants.[8]

Cytotoxicity Profile

While enhancing drug delivery, the surfactant itself should exhibit minimal toxicity. The cytotoxicity of these surfactants is an important consideration in formulation development.

SurfactantCell LineAssayKey FindingsReference
This compound (Vitamin E TPGS) C6 glioma cellsMTT assayCoated liposomes showed excellent cellular uptake and were haemocompatible and safe after i.v. administration.[3][3]
Polysorbate 80 (Tween® 80) Caco-2 cellsWST-1 assayConcentrations of 0.05-0.125% did not show significant cytotoxicity.[1][1]
Cremophor EL Human serum and plasmaComplement activation assayInduced complement activation, which may contribute to hypersensitivity reactions.[11][11]
Pluronic F68 Not specifiedNot specifiedGenerally considered biocompatible and has been used in various biomedical applications.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.

P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123

This assay is widely used to assess the P-gp inhibitory potential of compounds.[9][12]

  • Cell Culture: P-gp overexpressing cells (e.g., MCF7R or MDCK-MDR1) are cultured to confluence.

  • Incubation: The cells are incubated with the fluorescent P-gp substrate, rhodamine 123, in the presence and absence of various concentrations of the test surfactant.

  • Efflux Measurement: After a defined incubation period, the cells are washed to remove extracellular rhodamine 123.

  • Quantification: The intracellular accumulation of rhodamine 123 is quantified using spectrofluorometry or flow cytometry.

  • Data Analysis: An increase in intracellular rhodamine 123 accumulation in the presence of the surfactant indicates P-gp inhibition. The IC50 value is calculated from the dose-response curve.[12]

Caco-2 Cell Permeability Assay

This in vitro model is considered the gold standard for predicting the intestinal permeability of drugs.[13][14]

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports and cultured for 21 days to form a differentiated and polarized monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test drug, along with the surfactant, is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points to determine the apparent permeability coefficient (Papp) in the absorptive direction (AP to BL). To assess efflux, the drug is added to the BL side, and samples are collected from the AP side.

  • Quantification: The concentration of the drug in the collected samples is analyzed using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The Papp value is calculated, and the efflux ratio (Papp BL-AP / Papp AP-BL) is determined to assess the involvement of efflux transporters like P-gp.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][15][16][17]

  • Cell Seeding: Cells (e.g., Caco-2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the surfactants for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control cells.

Visualizing Mechanisms and Workflows

To better understand the complex processes involved, the following diagrams have been generated using Graphviz.

P-glycoprotein Inhibition Mechanisms

Non-ionic surfactants can inhibit P-gp through various mechanisms, leading to increased intracellular drug concentration.

P_gp_Inhibition cluster_membrane Cell Membrane cluster_inhibition Inhibition Mechanisms Pgp P-glycoprotein (Efflux Pump) Drug_out Drug (intracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Inhibition Increased Intracellular Drug Concentration Drug_in Drug (extracellular) Drug_in->Pgp Binding Surfactant Non-ionic Surfactant (e.g., this compound) Surfactant->Pgp 1. Direct Interaction (Competitive/Non-competitive) ATP ATP Surfactant->ATP 2. Inhibition of ATPase activity cluster_membrane cluster_membrane Surfactant->cluster_membrane 3. Alteration of membrane fluidity ATP->Pgp Energy

Caption: Mechanisms of P-glycoprotein inhibition by non-ionic surfactants.

Experimental Workflow for Caco-2 Permeability Assay

The following diagram illustrates the key steps in performing a Caco-2 cell permeability assay.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add drug +/- surfactant to Apical (AP) side C->D F Add drug +/- surfactant to Basolateral (BL) side C->F E Incubate and collect samples from Basolateral (BL) side D->E H Quantify drug concentration (e.g., LC-MS/MS) E->H G Incubate and collect samples from Apical (AP) side F->G G->H I Calculate Papp (AP-BL) and Papp (BL-AP) H->I J Determine Efflux Ratio I->J

Caption: Workflow for assessing drug permeability using the Caco-2 cell model.

Conclusion

This compound stands out as a versatile non-ionic surfactant with a favorable balance of properties for drug delivery. Its potent P-gp inhibitory activity, comparable to that of Cremophor EL, combined with a good safety profile, makes it an attractive choice for enhancing the oral bioavailability of a wide range of challenging drug candidates. While Polysorbate 80 and Pluronic F68 also offer effective solubilization, their P-gp inhibition capabilities are less pronounced. The potential for hypersensitivity reactions associated with Cremophor EL is a significant consideration for its use in formulations.

Ultimately, the choice of surfactant will depend on the specific physicochemical properties of the drug, the desired dosage form, and the intended route of administration. The data and experimental protocols presented in this guide provide a solid foundation for researchers to make evidence-based decisions in the critical process of formulation development. Further head-to-head studies focusing on a broader range of drugs and comprehensive toxicological profiles will continue to refine our understanding and guide the rational selection of these essential pharmaceutical excipients.

References

A Head-to-Head Comparison of Tocofersolan and Polysorbate 80 for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug's ultimate success. Among the myriad of available options, Tocofersolan (Vitamin E TPGS) and Polysorbate 80 have emerged as leading choices for enhancing the solubility and permeability of poorly absorbed therapeutic agents. This guide provides an objective, data-driven comparison of their efficacy, drawing upon experimental findings to inform formulation decisions.

This comprehensive analysis delves into the performance of this compound and Polysorbate 80 across key formulation parameters: solubility enhancement, permeability enhancement, P-glycoprotein (P-gp) inhibition, and cytotoxicity. Detailed experimental protocols for the foundational assays used to evaluate these parameters are also provided to ensure reproducibility and facilitate further investigation.

At a Glance: Key Performance Metrics

ParameterThis compound (Vitamin E TPGS)Polysorbate 80Key Considerations
Solubility Enhancement Significant for lipophilic compounds. Acts as a powerful solubilizing agent.Effective for a broad range of drugs.The degree of enhancement is drug-dependent.
Permeability Enhancement High, primarily through P-gp inhibition and membrane fluidization.Moderate, with some studies indicating limited to no effect on passive permeability.The mechanism of enhancement differs, which can influence drug uptake pathways.
P-gp Inhibition Potent inhibitor, leading to increased intracellular concentration of P-gp substrates.Weaker inhibitor compared to this compound.Important for overcoming multidrug resistance and improving bioavailability of certain drugs.
Cytotoxicity Generally low, but can be concentration-dependent.Considered safe at typical concentrations used in formulations, but can exhibit cytotoxicity at higher concentrations.Cell line and exposure time are critical factors in toxicity assessment.

Solubility Enhancement: A Comparative Analysis

Both this compound and Polysorbate 80 are effective solubilizing agents, a crucial attribute for improving the bioavailability of poorly water-soluble drugs. Their efficacy, however, can vary depending on the specific drug molecule.

One study investigating the solubility of the anticancer drug paclitaxel found that D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) significantly increased its aqueous solubility. The water solubility of paclitaxel was enhanced approximately 38-fold in the presence of 5 g/L of TPGS. Another study reported that the use of 3% (v/v) Tween 80 (Polysorbate 80) in the hydration media of a liposomal formulation increased the solubility of paclitaxel to 3.39 g/L. While a direct comparison is challenging due to different experimental setups, both excipients demonstrate substantial solubilizing power for this poorly soluble drug.

Table 1: Comparative Solubility Enhancement of Paclitaxel

ExcipientConcentrationFold Increase in SolubilityReference Study
This compound (TPGS)5 g/L~38Varma et al.
Polysorbate 803% (v/v)- (Solubility of 3.39 g/L achieved)Yang et al.
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocol: Phase Solubility Studies

This protocol outlines a general method for determining the solubility enhancement of a poorly soluble drug by surfactants like this compound and Polysorbate 80.

Objective: To determine the saturation solubility of a drug in the presence of varying concentrations of a surfactant.

Materials:

  • Poorly soluble drug

  • This compound and/or Polysorbate 80

  • Phosphate buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of aqueous solutions of the surfactant (e.g., 0.01%, 0.1%, 1%, 5% w/v) in PBS.

  • Add an excess amount of the drug to each vial containing the surfactant solutions and a control vial with only PBS.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm).

  • Dilute the filtered supernatant with a suitable solvent and analyze the drug concentration using a validated HPLC or UV-Vis spectrophotometric method.

  • Plot the solubility of the drug as a function of the surfactant concentration.

G cluster_prep Preparation cluster_incubation Equilibration cluster_separation Separation & Analysis prep_surfactant Prepare Surfactant Solutions prep_drug Add Excess Drug prep_surfactant->prep_drug Dispense incubate Incubate with Shaking prep_drug->incubate Seal Vials centrifuge Centrifuge incubate->centrifuge Equilibrated Samples filter Filter Supernatant centrifuge->filter Collect Supernatant analyze Analyze Drug Concentration filter->analyze Dilute

Workflow for Phase Solubility Studies.

Permeability Enhancement: A Deeper Dive

The ability of an excipient to enhance the transport of a drug across the intestinal epithelium is a key factor in improving oral bioavailability. Both this compound and Polysorbate 80 have been shown to modulate drug permeability, albeit through different primary mechanisms.

This compound is a well-documented inhibitor of the efflux transporter P-glycoprotein (P-gp).[1][2] By inhibiting P-gp, this compound prevents the pumping of substrate drugs out of intestinal cells, thereby increasing their net absorption. Studies have shown that this compound can significantly increase the permeability of P-gp substrates like rhodamine 123 and paclitaxel in Caco-2 cell models.[1]

The effect of Polysorbate 80 on permeability is more complex. Some studies suggest it can increase membrane fluidity and permeability, while others have found it to have a minimal effect on the intestinal permeability of certain drugs in humans.[3] For instance, one study found that low concentrations of Tween-80 could promote the absorption of the P-gp substrate rhodamine 123 across rat intestinal membranes in vitro.[3] However, a human study concluded that Polysorbate 80 did not alter intestinal membrane fluidity or cause disruption that would lead to increased drug absorption.

Table 2: Comparative Effect on Permeability of P-gp Substrates (Caco-2 Model)

ExcipientModel DrugEffect on PermeabilityMechanism
This compound (TPGS)Rhodamine 123, PaclitaxelSignificant IncreaseP-gp Inhibition[1]
Polysorbate 80Rhodamine 123Increased Absorption (in vitro, rat)P-gp Inhibition (at low concentrations)[3]
Note: Direct comparative studies with identical experimental conditions are limited.
Experimental Protocol: Caco-2 Permeability Assay

This protocol describes a standard method for assessing the permeability of a drug across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.[4][5]

Objective: To determine the apparent permeability coefficient (Papp) of a drug in the presence and absence of an excipient.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test drug and excipients (this compound, Polysorbate 80)

  • Lucifer yellow (marker for monolayer integrity)

  • LC-MS/MS or other suitable analytical instrumentation

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test drug solution (with or without the excipient) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis: Analyze the concentration of the drug in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the apical chamber.

G cluster_culture Cell Culture cluster_validation Monolayer Validation cluster_experiment Permeability Experiment cluster_analysis Data Analysis seed_cells Seed Caco-2 Cells on Transwell culture_cells Culture for 21-25 Days seed_cells->culture_cells teer_measurement TEER Measurement culture_cells->teer_measurement lucifer_yellow Lucifer Yellow Assay culture_cells->lucifer_yellow add_drug Add Drug Solution (Apical) teer_measurement->add_drug Validated Monolayer lucifer_yellow->add_drug Validated Monolayer incubate Incubate at 37°C add_drug->incubate sample Sample from Basolateral Chamber incubate->sample analyze_samples Analyze Drug Concentration (LC-MS/MS) sample->analyze_samples calculate_papp Calculate Papp analyze_samples->calculate_papp

Workflow for Caco-2 Permeability Assay.

P-glycoprotein Inhibition: Mechanisms and Potency

The inhibition of P-gp is a key strategy for improving the oral bioavailability of many drugs. This compound is a recognized and potent inhibitor of P-gp.[1][2] Its mechanism of inhibition is thought to involve the inhibition of P-gp's ATPase activity, which is essential for the energy-dependent efflux of substrates.[3]

Polysorbate 80 has also been reported to have P-gp inhibitory effects, though it is generally considered to be less potent than this compound. The mechanism of P-gp inhibition by Polysorbate 80 is less well-defined but may involve alterations in the cell membrane environment.

Table 3: P-glycoprotein Inhibition

ExcipientRelative PotencyProposed Mechanism
This compound (TPGS)HighInhibition of P-gp ATPase activity[3]
Polysorbate 80Lower than this compoundAlteration of cell membrane fluidity
Experimental Protocol: P-gp ATPase Activity Assay

This assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp, providing a direct assessment of its inhibitory potential.

Objective: To determine the IC50 value of an excipient for P-gp ATPase activity.

Materials:

  • P-gp-rich membrane vesicles (e.g., from Sf9 or mammalian cells overexpressing P-gp)

  • ATP

  • ATPase assay buffer

  • Test excipients (this compound, Polysorbate 80)

  • Positive control inhibitor (e.g., Verapamil)

  • Phosphate detection reagent (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the P-gp membrane vesicles, test excipient at various concentrations, and a P-gp substrate (to stimulate ATPase activity).

  • Initiate Reaction: Add ATP to initiate the ATPase reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

  • Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of P-gp ATPase activity relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the excipient concentration to determine the IC50 value.

G cluster_reaction Reaction Setup cluster_assay Assay cluster_detection Detection & Analysis add_vesicles Add P-gp Vesicles add_excipient Add Excipient add_vesicles->add_excipient add_substrate Add P-gp Substrate add_excipient->add_substrate add_atp Add ATP add_substrate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_pi Detect Inorganic Phosphate stop_reaction->detect_pi analyze_data Calculate IC50 detect_pi->analyze_data

Workflow for P-gp ATPase Activity Assay.

Cytotoxicity Assessment

The safety of excipients is of paramount importance in drug formulation. Both this compound and Polysorbate 80 are generally considered safe at the concentrations typically used in pharmaceutical products. However, in vitro studies have shown that they can exhibit cytotoxicity at higher concentrations.

A study evaluating the cytotoxicity of Polysorbate 80 on Caco-2 cells using a WST-1 assay found that at lower concentrations (0.05-0.125%), it did not show significant cytotoxicity. Another study on human fibroblast cells classified Tween 80 as having low cytotoxicity compared to other surfactants.

The cytotoxicity of this compound has also been investigated. While generally having a good safety profile, some studies have reported concentration-dependent toxicity in certain cell lines.

Table 4: Comparative Cytotoxicity

ExcipientCell LineAssayResult
This compound (TPGS)VariousMTT, etc.Concentration-dependent cytotoxicity
Polysorbate 80Caco-2WST-1Low cytotoxicity at low concentrations
Polysorbate 80Human FibroblastsNeutral Red, MTT, LDH releaseLow cytotoxicity
Note: Cytotoxicity is highly dependent on the cell line, assay, and experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the IC50 value of an excipient on a specific cell line.

Materials:

  • Cell line of interest (e.g., Caco-2)

  • 96-well cell culture plates

  • Cell culture medium

  • Test excipients (this compound, Polysorbate 80)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the test excipient. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the excipient concentration to determine the IC50 value.

G cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Measurement & Analysis seed_cells Seed Cells add_excipient Add Excipient seed_cells->add_excipient incubate_treatment Incubate (24-72h) add_excipient->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for MTT Cytotoxicity Assay.

Conclusion

Both this compound and Polysorbate 80 are valuable excipients for enhancing the delivery of poorly soluble drugs. The choice between them will depend on the specific drug candidate, the desired mechanism of action, and the formulation strategy. This compound stands out for its potent P-gp inhibitory activity, making it an excellent choice for drugs that are P-gp substrates. Polysorbate 80 is a versatile and widely used solubilizer with a long history of safe use.

This guide provides a foundational comparison based on available experimental data. For any given drug development program, it is imperative to conduct head-to-head experimental evaluations to determine the optimal excipient and concentration for achieving the desired therapeutic outcome. The provided protocols offer a starting point for such investigations.

References

Validation of Tocofersolan's P-glycoprotein Inhibition Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Tocofersolan (d-α-tocopheryl polyethylene glycol 1000 succinate, TPGS) as a P-glycoprotein (P-gp) inhibitor, benchmarked against other known inhibitors. It is intended for researchers, scientists, and professionals in drug development who are navigating the challenges of multidrug resistance (MDR) and drug bioavailability. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in MDR, actively effluxing a wide range of chemotherapeutic agents and other drugs from cells, thereby reducing their efficacy.[1][2][3] The inhibition of P-gp is a critical strategy to overcome these challenges.[2][4]

This compound has emerged as a potent, non-toxic P-gp inhibitor, enhancing the bioavailability and efficacy of various P-gp substrate drugs.[5][6] This guide details the mechanisms of action, presents comparative data, outlines experimental protocols for validation, and provides visual diagrams to elucidate key processes.

Mechanism of P-gp Inhibition by this compound

The primary mechanism by which this compound inhibits P-gp is through the modulation of its ATPase activity.[4][7] P-gp relies on the energy from ATP hydrolysis to expel substrates from the cell.[8] this compound inhibits substrate-induced ATPase activity without being a P-gp substrate itself, nor does it function as a competitive inhibitor.[4][9][10] This suggests that this compound binds to a site on P-gp distinct from the substrate-binding site, allosterically inhibiting its function.[2]

Key aspects of this compound's inhibitory mechanism include:

  • ATPase Inhibition : this compound has been shown to inhibit the substrate-induced ATPase activity of P-gp, which is essential for the transporter's function.[4][7][11]

  • Non-competitive Inhibition : Studies indicate that this compound does not compete with P-gp substrates for binding, suggesting a non-competitive or allosteric inhibition mechanism.[9][10]

  • Membrane Fluidity : Changes in cell membrane fluidity are not a major contributing factor to P-gp inhibition by this compound at concentrations where full efflux inhibition is observed.[4]

  • No Depletion of Intracellular ATP : The inhibitory action is not due to a general depletion of intracellular ATP levels.[9][12]

Comparison of this compound with Other P-gp Inhibitors

P-gp inhibitors are often categorized into three generations, each with distinct characteristics regarding specificity, potency, and toxicity. This compound, a pharmaceutical excipient, offers a favorable profile compared to many of these agents.

InhibitorType / GenerationMechanism of ActionKey Characteristics
This compound (TPGS) Pharmaceutical ExcipientInhibition of P-gp ATPase activity.[4][7]Low toxicity, enhances bioavailability of co-administered drugs.[5][6] Not a P-gp substrate.[9]
Verapamil First GenerationCalcium channel blocker with P-gp inhibitory activity.[1]Low potency, significant side effects at doses required for P-gp inhibition, including cardiotoxicity.[1]
Cyclosporine A First GenerationImmunosuppressant with P-gp inhibitory activity.[1]Potent but non-specific, causing significant toxicity and pharmacokinetic interactions.[1]
Valspodar (PSC 833) Second GenerationA non-immunosuppressive derivative of cyclosporine D.[13]More potent than first-generation inhibitors but still associated with unpredictable pharmacokinetic interactions.
Tariquidar (XR9576) Third GenerationPotent and specific non-competitive P-gp inhibitor.[2][13]High specificity for P-gp, low intrinsic toxicity, and does not significantly interact with CYP450 enzymes.[2]
Zosuquidar Third GenerationA potent and specific P-gp inhibitor.[3]Developed to have high affinity and specificity for P-gp with reduced side effects.

Experimental Validation Protocols

The P-gp inhibitory activity of a compound can be validated through various in vitro assays. These assays are crucial for screening new drug candidates and understanding their potential for drug-drug interactions.[14][15]

Bidirectional Transport Assay

This assay is a gold standard for assessing P-gp inhibition. It utilizes polarized cell monolayers, such as Caco-2 or MDCKII-MDR1, that express high levels of P-gp.[5][14]

Objective: To determine if a test compound inhibits the efflux of a known P-gp substrate, thereby increasing its net transport across the cell monolayer.

Methodology:

  • Cell Culture: Caco-2 or MDCKII-MDR1 cells are seeded on permeable Transwell® inserts and cultured until a confluent, polarized monolayer is formed. The integrity of the monolayer is typically verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • A known P-gp substrate (e.g., Digoxin, Rhodamine 123) is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.[5][14]

    • The test compound (e.g., this compound) is added to both chambers at various concentrations.

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are taken from the receiver chamber at specific time points.

  • Quantification: The concentration of the P-gp substrate in the samples is quantified using a suitable analytical method, such as LC-MS/MS or fluorescence spectroscopy.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).

    • The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B).

    • A significant reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in efflux, can then be determined.[15]

P-gp ATPase Activity Assay

This assay directly measures the effect of a test compound on the ATP hydrolysis activity of P-gp.

Objective: To determine if a test compound inhibits the ATPase activity of P-gp, which is essential for its transport function.

Methodology:

  • Membrane Preparation: P-gp-rich membranes are prepared from cells overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus carrying the MDR1 gene).

  • Assay Procedure:

    • The P-gp membranes are incubated with the test compound at various concentrations in an assay buffer.

    • A P-gp substrate that stimulates ATPase activity (e.g., Verapamil) is added.[11]

    • ATP is added to initiate the reaction.

    • The reaction is incubated at 37°C.

  • Quantification: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. This is often done using a colorimetric method, such as a malachite green-based assay.

  • Data Analysis: The rate of ATP hydrolysis is calculated. A decrease in the rate of substrate-stimulated ATP hydrolysis in the presence of the test compound indicates inhibition. IC50 values can be calculated from the dose-response curve.

Quantitative Data Summary

The following table summarizes the inhibitory potency of various compounds against P-gp. IC50 values can vary depending on the cell line, P-gp substrate used, and the specific experimental conditions.

InhibitorP-gp SubstrateCell Line / SystemIC50
This compound (TPGS) PaclitaxelHCT-8 / Caco-2Dose-responsive inhibition[5]
This compound (TPGS) Rhodamine 123G185 (MDR1-transfected NIH 3T3)Dose-responsive inhibition[5]
Verapamil DigoxinLLC-PK1-MDR1~1.5 µM
Cyclosporine A DigoxinCaco-2~2.3 µM
Tariquidar N-methyl-quinidineMDR1 Vesicles~0.005 µM (Kd)[13]
Selamectin Not specifiedNot specified120 nM[13]

Visualizations

Experimental Workflow for P-gp Inhibition Assay

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis CellCulture Cell Seeding & Culture (e.g., Caco-2 on Transwells) Monolayer_Integrity Monolayer Integrity Check (TEER Measurement) CellCulture->Monolayer_Integrity Dosing Addition of P-gp Substrate & Test Inhibitor (this compound) Monolayer_Integrity->Dosing Incubation Incubation at 37°C Dosing->Incubation Sampling Sample Collection from Receiver Compartment Incubation->Sampling Quantification Quantification of Substrate (e.g., LC-MS/MS) Sampling->Quantification Calculation Calculate Papp & Efflux Ratio Quantification->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for a bidirectional transport assay to validate P-gp inhibition.

Mechanism of P-gp Inhibition by this compound

Caption: this compound inhibits P-gp's ATPase-dependent drug efflux mechanism.

References

A Comparative Analysis for Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical sciences, the effective delivery of poorly water-soluble drugs remains a significant hurdle. Excipients that enhance solubility and bioavailability are therefore critical tools for drug development professionals. Among the most prominent non-ionic surfactants employed for this purpose are Tocofersolan (D-α-tocopheryl polyethylene glycol 1000 succinate, or Vitamin E TPGS) and Cremophor EL (polyoxyl 35 castor oil). This guide provides an objective, data-driven comparison of these two excipients to aid researchers in selecting the optimal solubilizing agent for their specific application.

This compound is a water-soluble derivative of natural vitamin E, combining a lipophilic α-tocopherol moiety with a hydrophilic polyethylene glycol (PEG) chain.[1][2] Cremophor EL is a synthetic surfactant produced by reacting castor oil with ethylene oxide. Both are widely used to formulate oral and intravenous drug delivery systems, but they possess distinct physicochemical properties, performance characteristics, and safety profiles that warrant a detailed comparative analysis.

Physicochemical and Surfactant Properties

The efficacy of a surfactant in a drug delivery system is largely dictated by its physicochemical properties, such as its Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC). The HLB value indicates the relative balance of hydrophilic and lipophilic portions of the molecule, determining its emulsifying capabilities. The CMC is the concentration at which surfactant molecules self-assemble into micelles, which are crucial for encapsulating and solubilizing hydrophobic drugs.

PropertyThis compound (Vitamin E TPGS)Cremophor EL (Polyoxyl 35 Castor Oil)
Synonyms D-α-tocopheryl polyethylene glycol 1000 succinate, Vitamin E TPGSPolyethoxylated castor oil, PEG-35 Castor Oil
Source Semi-synthetic derivative of natural Vitamin E[3]Synthetic, derived from castor oil and ethylene oxide
Appearance Waxy solidPasty, yellowish-white to white liquid/semi-solid
HLB Value ~13[4]12-14[5]
CMC (mg/L) ~200 (0.02%)[6]~95 (0.0095%)[7][8]

Performance in Drug Delivery Systems

Both this compound and Cremophor EL enhance the solubility and bioavailability of poorly soluble drugs primarily through the formation of micelles that encapsulate the drug molecules.[1] However, their effectiveness and mechanisms of action show notable differences.

Solubility Enhancement

The amphipathic nature of both excipients allows them to form micelles in aqueous environments, creating a hydrophobic core where poorly soluble drugs can be partitioned, thereby increasing their apparent solubility.[2]

DrugExcipientConcentrationSolubility Increase (Approx. Fold)
Paclitaxel This compound5 mg/mL38-fold (from 1.34 µg/mL to 50 µg/mL)[2][4]
Amprenavir This compoundNot Specified20-fold (from 36 µg/mL to 720 µg/mL)[4]
Paclitaxel Cremophor EL50:50 mixture with ethanolUsed in commercial formulation (Taxol®) to solubilize the drug[3][9]
Bioavailability Enhancement via P-glycoprotein (P-gp) Inhibition

A key mechanism by which both excipients enhance the bioavailability of orally administered drugs is through the inhibition of the efflux transporter P-glycoprotein (P-gp).[10][11] P-gp is expressed on the apical membrane of intestinal epithelial cells and actively pumps drugs out of the cell and back into the intestinal lumen, reducing their net absorption. By inhibiting P-gp, this compound and Cremophor EL can significantly increase the intracellular concentration and subsequent systemic absorption of P-gp substrate drugs.[7][8]

Kinetic studies have shown that Cremophor EL inhibits the efflux of P-gp substrates in a noncompetitive manner.[7][8] Both excipients are considered pharmaceutically acceptable and safe P-gp inhibitors that can be incorporated directly into formulations.[10]

ExcipientIC₅₀ Value (P-gp Inhibition)Cell LineSubstrate
This compound (Vit-E-PEG) 12.48 µMMDCK-MDR1Digoxin[12][13]
Cremophor EL 11.92 µMMDCK-MDR1Digoxin[12][13]

The data indicates that both excipients are potent P-gp inhibitors with very similar IC₅₀ values, making them highly effective at overcoming P-gp mediated drug efflux.

P_gp_Inhibition cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell (Enterocyte) cluster_blood Bloodstream drug Drug (P-gp Substrate) pgp P-glycoprotein (P-gp) Efflux Pump drug->pgp Enters Cell (Passive Diffusion) pgp->drug Efflux back to Lumen drug_inside Drug Absorbed excipient This compound or Cremophor EL excipient->pgp Inhibits P-gp drug_blood Increased Drug Bioavailability drug_inside->drug_blood Absorption into Systemic Circulation

Caption: Mechanism of P-gp inhibition by this compound and Cremophor EL.

Safety and Biocompatibility

While both excipients are effective, their safety profiles represent a critical point of differentiation. Cremophor EL is well-known for inducing dose-dependent hypersensitivity reactions, which can be severe and even anaphylactoid in nature.[14] These reactions are attributed to the activation of the complement system.[15][16] It has also been associated with hyperlipidemia, erythrocyte aggregation, and neurotoxicity.[14]

This compound, being a derivative of natural vitamin E, is generally considered to have a more favorable safety profile.[11] It has been approved by regulatory agencies like the FDA and EMA as a safe pharmaceutical excipient.[11] While high doses may cause gastrointestinal disturbances, it is not associated with the severe hypersensitivity reactions linked to Cremophor EL.[17]

AspectThis compoundCremophor EL
Primary Safety Concern Generally well-tolerated; potential for mild gastrointestinal issues at high doses.[17]Severe anaphylactoid hypersensitivity reactions.[14]
Biocompatibility Excellent biocompatibility, derived from a natural vitamin.[3][11]Associated with hyperlipidemia, abnormal lipoprotein patterns, and peripheral neuropathy.[14]
Regulatory Status Approved by FDA and EMA as a safe excipient.[11]Use is established but requires premedication (e.g., with corticosteroids, antihistamines) to manage hypersensitivity when used in IV formulations like Taxol®.[9]
Other Effects Can act as a water-soluble antioxidant after hydrolysis.[2]Can alter the disposition of co-administered drugs via micellar entrapment.[14]

Experimental Protocols

The following sections provide generalized methodologies for common formulation and evaluation procedures involving these surfactants.

Protocol 1: Preparation of a Nanoemulsion

Nanoemulsions are widely used to improve the delivery of hydrophobic drugs. This protocol outlines a high-pressure homogenization method, a common technique for their preparation.[18][19]

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of a poorly soluble active pharmaceutical ingredient (API).

Materials:

  • Lipophilic API

  • Oil Phase (e.g., Capryol 90, medium-chain triglycerides)

  • Aqueous Phase (Purified Water)

  • Surfactant (this compound or Cremophor EL)

  • Co-surfactant (optional, e.g., Transcutol, Ethanol)[20]

Methodology:

  • Preparation of Phases:

    • Oil Phase: Dissolve the lipophilic API completely in the selected oil.

    • Aqueous Phase: Disperse the surfactant (this compound or Cremophor EL) and any co-surfactant in purified water. Heat gently (e.g., to 50-55°C) if necessary to ensure complete dissolution.[18]

  • Formation of Pre-emulsion:

    • Heat both the oil and aqueous phases to the same temperature (e.g., 50-55°C).[18]

    • Add the oil phase to the aqueous phase dropwise while stirring continuously with a magnetic stirrer.

    • Subject the resulting mixture to high-speed stirring (e.g., 16,000 rpm for 5 minutes) using a high-shear homogenizer (e.g., Ultra-Turrax) to form a coarse pre-emulsion.[18]

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.[19]

    • Apply high pressure (e.g., 10,000 psi) for a set number of cycles (e.g., 5-7 cycles) until a translucent nanoemulsion with the desired particle size is obtained.[18]

  • Characterization:

    • Measure the average particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Assess the morphology using transmission electron microscopy (TEM).

    • Determine the encapsulation efficiency by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant via HPLC.[21]

Nanoemulsion_Workflow start Start prep_oil Prepare Oil Phase: Dissolve API in Oil start->prep_oil prep_aq Prepare Aqueous Phase: Disperse Surfactant in Water start->prep_aq mix Combine Phases: Add Oil Phase to Aqueous Phase prep_oil->mix prep_aq->mix pre_emulsion Create Pre-emulsion: High-Shear Homogenization mix->pre_emulsion homogenize Final Nanoemulsion: High-Pressure Homogenization pre_emulsion->homogenize characterize Characterization: (DLS, TEM, HPLC) homogenize->characterize end End characterize->end

Caption: Experimental workflow for nanoemulsion preparation.

Protocol 2: In Vitro Drug Release Study

This protocol describes the dialysis bag method, a standard technique for assessing the release of a drug from a nano-formulation.[9][22]

Objective: To determine the in vitro release profile of an API from a formulation containing this compound or Cremophor EL.

Materials:

  • Drug-loaded formulation

  • Dialysis membrane bag (with an appropriate molecular weight cut-off, e.g., 12 kDa)[9]

  • Release Medium: Phosphate Buffered Saline (PBS), pH 7.4, often containing a small amount of a surfactant like Tween 80 (e.g., 0.5%) to maintain sink conditions.[9]

  • Shaking water bath or dissolution apparatus.

Methodology:

  • Preparation:

    • Soak the dialysis bag in the release medium for a specified time (e.g., 12 hours) to ensure it is fully hydrated.

    • Accurately measure a specific volume of the drug-loaded formulation (e.g., 1 mL) and place it inside the dialysis bag.[9]

    • Securely seal both ends of the bag.

  • Release Study:

    • Immerse the sealed dialysis bag in a known volume of pre-warmed (37°C) release medium (e.g., 40 mL).[9]

    • Place the entire setup in a shaking water bath set to 37°C and a constant agitation speed (e.g., 100 rpm).[9]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) of the release medium.[9]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[9]

  • Analysis:

    • Filter the collected samples through a suitable filter (e.g., 0.22 µm syringe filter).[9]

    • Quantify the concentration of the released API in each sample using a validated analytical method, typically HPLC-UV.[21][23]

    • Calculate the cumulative percentage of drug released at each time point and plot it against time.

Conclusion

Both this compound and Cremophor EL are highly effective non-ionic surfactants that play a crucial role in formulating poorly water-soluble drugs. They exhibit comparable performance in terms of solubility enhancement and P-gp inhibition, making them powerful tools for improving drug bioavailability.

The primary distinguishing factor lies in their safety and biocompatibility. Cremophor EL , while a potent and widely used solubilizer, carries a significant risk of hypersensitivity reactions, necessitating careful patient monitoring and premedication for intravenous applications. This compound offers a superior safety profile, leveraging its origin from natural vitamin E to provide excellent biocompatibility without the associated risk of severe allergic reactions.[3][14]

For researchers and drug development professionals, the choice between this compound and Cremophor EL will depend on the specific application, the route of administration, and the risk-benefit assessment for the target patient population. For oral formulations where P-gp inhibition is desired, both are excellent candidates. However, for parenteral formulations, particularly those intended for chronic use, the favorable safety profile of this compound presents a compelling advantage, positioning it as a more modern and versatile alternative in the development of safe and effective drug delivery systems.[11][24]

References

In Vivo Performance of Tocofersolan-Based Drug Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of drug formulations incorporating D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), commonly known as Tocofersolan. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document serves as a comprehensive resource for professionals in drug development seeking to enhance the bioavailability and efficacy of therapeutic agents.

Executive Summary

This compound (TPGS) is a water-soluble derivative of vitamin E that has garnered significant attention as a pharmaceutical excipient. Its amphipathic nature, ability to inhibit P-glycoprotein (P-gp) mediated drug efflux, and capacity to form stable micelles and nanoparticles make it a powerful tool for improving the oral bioavailability and overall in vivo performance of a wide range of drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II and IV (poorly soluble and/or poorly permeable). This guide presents comparative in vivo data for several key drugs formulated with this compound versus their conventional counterparts, demonstrating the significant advantages conferred by this excipient.

Data Presentation: Comparative In Vivo Pharmacokinetics

The following tables summarize the in vivo pharmacokinetic parameters of various drugs formulated with this compound (TPGS) compared to their respective commercial or control formulations. The data clearly demonstrates the superior performance of TPGS-based formulations in enhancing oral bioavailability, as evidenced by increased Area Under the Curve (AUC) and maximum plasma concentration (Cmax).

Table 1: Oral Bioavailability of Paclitaxel Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Fold Increase in Oral Bioavailability
Taxol® (Oral)10---1 (Reference)
TPGS-emulsified PLGA Nanoparticles10--->10[1]

Table 2: In Vivo Performance of Docetaxel Formulations

FormulationVehicleApplicationKey Finding
Taxotere®-Brain Cancer Cells (in vitro)Reference for IC50
Docetaxel-loaded TPGS micellesMicellesBrain Cancer Cells (in vitro)Lower IC50 values compared with Taxotere®[2][3]
Taxotere®-C26 Colon Carcinoma (in vivo, mice)80% mortality after 30 days at 10 mg/kg
Oral Docetaxel Nanomicelles (TPGS-based)NanomicellesC26 Colon Carcinoma (in vivo, mice)60% survival after 44 days at 100 mg/kg[4]

Table 3: Oral Bioavailability of Cyclosporine A Formulations in Dogs

FormulationDoseKey Finding
Sandimmune®Single Oral DoseReference Bioavailability
Sandimmune® + Vitamin E TPGSSingle Oral DoseIncreased oral bioavailability of Sandimmune®[5]
Neoral®Single Oral DoseGreater bioavailability than Sandimmune®
Neoral® + Vitamin E TPGSSingle Oral DoseNo consistent effect on the bioavailability of Neoral®[5]

Table 4: In Vivo Efficacy of Amphotericin B Formulations in Murine Models of Aspergillosis

FormulationAdministration RouteEfficacy
Fungizone™IntravenousReference
Ambisome®IntravenousReference
Oral Amphotericin B Polymer Nanoparticles (PLGA)OralComparable or superior efficacy to parenteral Fungizone™ and Ambisome®[2][6]

Experimental Protocols

The following is a generalized methodology for a typical in vivo pharmacokinetic study designed to compare a this compound-based drug formulation with a control formulation.

1. Animal Model:

  • Species: Beagle dogs, Sprague-Dawley rats, or BALB/c mice are commonly used. The choice of species depends on the drug's metabolic profile and the objectives of the study.

  • Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the study.

2. Study Design:

  • A randomized, two-period, two-sequence crossover design is often employed, particularly for larger animals like dogs, to minimize inter-individual variability. A washout period of at least one week is maintained between the two periods. For rodent studies, a parallel-group design is more common.

3. Formulation Administration:

  • Oral Administration (Gavage): For oral bioavailability studies, the drug formulations are administered via oral gavage using a suitable gavage needle. Animals are typically fasted overnight prior to dosing.

  • Intravenous Administration: For determining absolute bioavailability, the drug is administered intravenously, often through the tail vein in rodents or the cephalic vein in dogs.

4. Blood Sampling:

  • Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • In rodents, blood is often collected via the retro-orbital sinus or tail vein. In dogs, the jugular or cephalic vein is typically used.

  • Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.

5. Bioanalytical Method:

  • The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.

6. Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2: Elimination half-life.

  • Relative oral bioavailability is calculated as (AUCoral, Test / AUCoral, Reference) x 100.

  • Absolute oral bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and pathways relevant to the in vivo performance of this compound-based drug formulations.

P_Glycoprotein_Inhibition cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space Pgp {P-glycoprotein (P-gp) Efflux Pump | ATP-Binding Cassette (ABC) Transporter} Drug_out Drug Pgp->Drug_out Drug Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug Drug_in->Pgp Binds to P-gp ATP ATP ATP->Pgp Hydrolysis provides energy This compound This compound (TPGS) This compound->Pgp Inhibits ATPase Activity

Mechanism of P-glycoprotein (P-gp) inhibition by this compound (TPGS).

Experimental_Workflow start Start: In Vivo Pharmacokinetic Study animal_prep Animal Model Preparation (e.g., Rats, Dogs) Acclimatization & Fasting start->animal_prep dosing Drug Administration animal_prep->dosing group1 Group 1: Control Formulation (e.g., Oral Gavage) dosing->group1 group2 Group 2: This compound Formulation (e.g., Oral Gavage) dosing->group2 sampling Serial Blood Sampling group1->sampling group2->sampling analysis Plasma Drug Concentration Analysis (LC-MS/MS) sampling->analysis pk_calc Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) analysis->pk_calc comparison Comparative Analysis of Bioavailability and Efficacy pk_calc->comparison end End: Conclusion on Formulation Performance comparison->end Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway Microtubules->PI3K_AKT Inhibition MAPK MAPK Pathway Microtubules->MAPK Activation JNK JNK Pathway Microtubules->JNK Activation Bcl2 Bcl-2 (Anti-apoptotic) PI3K_AKT->Bcl2 Activation Bax Bax (Pro-apoptotic) MAPK->Bax Activation JNK->Bax Activation Caspases Caspase Activation Bcl2->Caspases Inhibition Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

References

Tocofersolan: A Safer Alternative in Pharmaceutical Formulations? A Comparative Safety Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in ensuring the overall safety and efficacy of a pharmaceutical product. This guide provides an objective comparison of the safety profile of Tocofersolan (Vitamin E TPGS) against two other commonly used non-ionic surfactants, Polysorbate 80 and Cremophor EL. The information presented is supported by available experimental data to aid in making informed decisions during formulation development.

This compound, a water-soluble derivative of natural vitamin E, has gained prominence as a solubilizer and bioavailability enhancer for poorly soluble active pharmaceutical ingredients (APIs).[1][2] Its safety profile is a key consideration for its use in various pharmaceutical, cosmetic, and food products.[1] This guide evaluates its safety in comparison to Polysorbate 80 and Cremophor EL, two excipients that have been associated with certain adverse effects.

Comparative Safety Data

The following tables summarize the available quantitative data on the safety profiles of this compound, Polysorbate 80, and Cremophor EL. It is important to note that the data are compiled from various sources and may not be from direct head-to-head comparative studies.

ParameterThis compound (Vitamin E TPGS)Polysorbate 80Cremophor ELSource(s)
Acute Oral Toxicity (LD50) >7 g/kg (rat)>25,000 mg/kg (mouse), 34,500 µL/kg to >63,840 mg/kg (rat)No specific value found, but considered to have low acute oral toxicity.[3],[4],[5]
Primary Irritation (Skin) No irritant effectMild skin irritationInformation not readily available[3],[5]
Primary Irritation (Eye) No irritating effectMild eye irritationInformation not readily available[3],[5]
Sensitization No sensitizing effects knownCan be associated with hypersensitivity reactionsAssociated with severe anaphylactoid hypersensitivity reactions[3],[6]
AssayThis compound (Vitamin E TPGS)Polysorbate 80Cremophor ELSource(s)
In Vitro Cytotoxicity (Caco-2 cells) IC50 values not directly found in comparative studies. Generally considered to have low cytotoxicity at typical usage concentrations.At concentrations of 0.05-0.125%, did not show significant cytotoxicity.Showed dose- and time-dependent damage, with toxicity observed at concentrations of 5 mg/mL and above.[7],[8]
Hemolytic Activity Information on direct hemolytic activity not readily available in comparative studies.Can cause hemolysis, particularly with certain components of the mixture.Can cause aggregation of erythrocytes and has hemolytic potential.[9],[6],[10]
Complement Activation Not typically associated with complement activation.Activates the complement system in vitro.Activates the complement system in vitro.[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the safety evaluation of these excipients are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

Objective: To determine the concentration of an excipient that reduces the viability of a cell line (e.g., Caco-2) by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cells (e.g., Caco-2) in a 96-well plate at a predetermined density and allow them to adhere and grow to a confluent monolayer.

  • Excipient Exposure: Prepare serial dilutions of the test excipients (this compound, Polysorbate 80, Cremophor EL) in a suitable cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the excipients. Include a vehicle control (medium without the excipient).

  • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[12]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[13] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each excipient concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the excipient concentration to determine the IC50 value.

In Vitro Hemolysis Assay

This assay evaluates the potential of an excipient to damage red blood cells (erythrocytes), leading to the release of hemoglobin.[14][15]

Objective: To determine the hemolytic potential of injectable excipients.

Protocol:

  • Blood Collection: Obtain fresh whole blood from a relevant species (e.g., human, rat) in tubes containing an anticoagulant (e.g., EDTA).[14]

  • Preparation of Erythrocyte Suspension: Centrifuge the whole blood to separate the plasma. Wash the red blood cells multiple times with a buffered saline solution (e.g., PBS) and resuspend them to a specific concentration (e.g., 2% v/v).

  • Excipient Incubation: Prepare different concentrations of the test excipients in the buffered saline solution. Mix the excipient solutions with the erythrocyte suspension.[15]

  • Controls: Include a negative control (erythrocytes in buffered saline) and a positive control (erythrocytes in a solution known to cause complete hemolysis, such as Triton X-100).[16]

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.[15]

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at a wavelength of 540 nm.[16]

  • Data Analysis: Calculate the percentage of hemolysis for each excipient concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. Formulations with a hemolysis value of <10% are generally considered non-hemolytic, while values >25% indicate a risk of hemolysis.[17][18]

Signaling Pathways and Experimental Workflows

Complement Activation Pathway by Polysorbate 80 and Cremophor EL

Hypersensitivity reactions to Polysorbate 80 and Cremophor EL are often attributed to the activation of the complement system, a part of the innate immune system.[11] The diagram below illustrates a simplified overview of the classical complement pathway, which can be initiated by these excipients.

Complement_Activation cluster_Initiation Initiation cluster_Enzyme_Cascade Enzyme Cascade cluster_Effector_Functions Effector Functions Excipient Polysorbate 80 or Cremophor EL C1 C1 Complex Excipient->C1 Activation C4_C2 C4 & C2 C1->C4_C2 Cleavage C3_convertase C3 Convertase (C4b2a) C4_C2->C3_convertase Formation C3 C3 C3_convertase->C3 Cleavage C3a C3a (Anaphylatoxin) C3->C3a C3b C3b C3->C3b Inflammation Inflammation C3a->Inflammation Recruitment of inflammatory cells Opsonization Phagocytosis C3b->Opsonization Opsonization Cytotoxicity_Workflow start Start cell_culture Seed and culture cells (e.g., Caco-2) in 96-well plate start->cell_culture excipient_prep Prepare serial dilutions of excipients cell_culture->excipient_prep exposure Expose cells to excipients for 24/48 hours excipient_prep->exposure mtt_addition Add MTT reagent and incubate exposure->mtt_addition solubilization Add solubilizing agent mtt_addition->solubilization measurement Measure absorbance at 570-590 nm solubilization->measurement analysis Calculate % cell viability and determine IC50 measurement->analysis end End analysis->end Safety_Comparison cluster_this compound This compound cluster_Alternatives Alternatives cluster_Concerns Primary Safety Concerns Excipients Excipients T_Safety Generally Favorable Safety Profile Excipients->T_Safety leads to PS80 Polysorbate 80 Excipients->PS80 CrEL Cremophor EL Excipients->CrEL Hypersensitivity Hypersensitivity (Complement Activation) PS80->Hypersensitivity Hemolysis Hemolytic Potential PS80->Hemolysis CrEL->Hypersensitivity CrEL->Hemolysis

References

Cross-Validation of Tocofersolan's Efficacy in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of Tocofersolan (d-α-tocopheryl polyethylene glycol succinate, TPGS) and other Vitamin E isoforms across various cancer models. The data presented herein is curated from a range of preclinical studies to facilitate an objective evaluation of their therapeutic potential, both as standalone agents and in combination with conventional chemotherapy. Detailed experimental protocols and signaling pathway diagrams are included to support the replication and extension of these findings.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of this compound and other tocopherols in breast, prostate, lung, and colon cancer models.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of the compound required to inhibit the proliferation of cancer cells by 50% over a specified time period.

Cancer TypeCell LineCompoundIC50 (µM)Citation
Breast Cancer SKBR3Vitamin E119[1]
MDA-MB-231Vitamin E151[1]
MDA-MB-231Paclitaxel~2.5[2][3]
SK-BR-3Paclitaxel~5[2][3]
T-47DPaclitaxel~1[2][3]
Prostate Cancer PC-3γ-Tocotrienol17.0 ± 1.0[4]
Lung Cancer A549α-Tocotrienol> 4[5]
A549γ-Tocotrienol< 4[5]
A549δ-Tocotrienol< 4[5]
U87MGα-Tocotrienol> 4[5]
U87MGγ-Tocotrienol< 4[5]
U87MGδ-Tocotrienol< 4[5]
Colon Cancer HCT116γ-Tocopherol + AspirinSynergistic Inhibition[6]
SW480, HCT-15, HCT-116, HT-29RRR-γ-TocopherolSignificant cell death[7]
SW480, HCT-15, HCT-116, HT-29RRR-α-TocopherolNo significant effect[7]
Liver Cancer HepG2Doxorubicin1.18 µg/mL[8]
HepG2P/TOS-DOX (this compound-Doxorubicin)0.72 µg/mL[8]
In Vivo Tumor Growth Inhibition

The following table summarizes the percentage of tumor growth inhibition observed in xenograft mouse models treated with different forms of Vitamin E.

Cancer TypeMouse ModelCompound/TreatmentDosing RegimenTumor Growth Inhibition (%)Citation
Breast Cancer MCF-7 Xenograft0.2% γ-TmT in diet5 weeksSignificant[9]
MCF-7 Xenograft0.2% γ-Tocopherol in diet5 weeksSignificant[9]
MCF-7 Xenograft0.2% δ-Tocopherol in diet5 weeksSignificant[9]
MCF-7 Xenograft0.2% α-Tocopherol in dietLess effective[9]
MDA-MB-231 Xenograftγ-Tocopherol (oral gavage)-Significant[10]
MDA-MB-231 Xenograftall-rac-α-Tocopherol (oral gavage)-Significant[10]
MDA-MB-231 Xenograftα-TEA (oral gavage)-Significant[10]
MDA-MB-231 Xenograftα-Tocopherol (oral gavage)No significant effect[10]
Prostate Cancer LNCaP Xenograft0.3% or 0.5% γ-TmT in diet48 daysSignificant[11]
Ptenp-/- mice0.2% δ-Tocopherol in diet-Reduced adenocarcinoma multiplicity by 42.7-53.3%[12]
Ptenp-/- mice0.2% α-Tocopherol in dietNo significant effect[12]
TRAMP mice0.1% γ-Tocopherol-enriched mixed tocopherols-Significantly suppressed tumor incidence[13]
22Rv1 XenograftMethaneseleninic acid + γ-Tocopherol-Significant decrease in tumor volume/weight[14]
Lung Cancer CL13 Syngeneic Model0.1% γ-TmT in diet50 days53.9%[15]
CL13 Syngeneic Model0.3% γ-TmT in diet50 days80.5%[15]
H1299 Xenograft0.3% γ-TmT in diet6 weeks56% (volume), 47% (weight)[16]
A/J mice (NNK+B[a]P induced)0.3% γ-TmT in diet19 weeks30% (multiplicity), 50% (volume), 55% (burden)[16]
Colon Cancer Azoxymethane/DSS modelAspirin (250 ppm) + γ-Tocopherol (500 ppm)-60% (area), 50% (multiplicity of large tumors)[6]
HCT116 Xenograftγ-Tocotrienol (oral)-Inhibited tumor growth[17]
HCT116 Xenograftγ-Tocotrienol + Capecitabine (oral)-Enhanced antitumor efficacy[17]

Note: γ-TmT refers to a γ-tocopherol-rich mixture of tocopherols. α-TEA is a novel ether derivative of α-tocopherol.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO or media).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis for NF-κB Pathway
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

In Vivo Xenograft Mouse Model
  • Cell Preparation: Harvest cancer cells during the exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or other treatments via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined schedule and dosage. The control group should receive the vehicle.

  • Endpoint: Continue treatment for the specified duration or until the tumors in the control group reach the maximum allowed size.

  • Data Collection: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and the general workflow of the experimental models.

Tocofersolan_Signaling_Pathway This compound This compound (TPGS) PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces MDR Multidrug Resistance (P-gp) This compound->MDR Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Activates Akt->Apoptosis Inhibits Proliferation Cell Proliferation NFkB->Proliferation Promotes

Caption: this compound's multifaceted anti-cancer mechanism.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines (Breast, Lung, Prostate, Colon) Treatment Treatment with this compound & Other Compounds CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT, MTS) Treatment->ViabilityAssay WesternBlot Western Blot (NF-κB, Akt pathways) Treatment->WesternBlot IC50 IC50 Determination ViabilityAssay->IC50 Mechanism Mechanism of Action WesternBlot->Mechanism Xenograft Xenograft Mouse Model (Tumor Implantation) InVivoTreatment In Vivo Treatment Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement Efficacy Evaluation of Anti-Tumor Efficacy TumorMeasurement->Efficacy

Caption: Workflow for evaluating this compound's anti-cancer effects.

References

Tocofersolan and Vitamin E Derivatives: A Comparative Guide to Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Vitamin E, a crucial lipid-soluble antioxidant, comprises a family of eight distinct molecules: four tocopherols and four tocotrienols. While α-tocopherol is the most prevalent and studied form, emerging research highlights the varied and sometimes superior neuroprotective capabilities of other derivatives, including the water-soluble formulation Tocofersolan (Vitamin E TPGS). This guide offers an objective comparison of this compound and other key Vitamin E derivatives, focusing on their mechanisms of action and supported by experimental data for researchers, scientists, and drug development professionals.

Overview of Key Vitamin E Derivatives

  • α-Tocopherol (α-Toc): The most common form of Vitamin E found in supplements and the body. It is a potent chain-breaking antioxidant that protects cell membranes from lipid peroxidation.[1][2]

  • Tocotrienols (TCTs): Distinguished by an unsaturated side chain, which enhances their mobility in cell membranes and allows for more efficient penetration into tissues like the brain.[3] They exhibit both antioxidant-dependent and potent antioxidant-independent neuroprotective activities.[4][5]

  • This compound (Vitamin E TPGS): A synthetic, water-soluble derivative of α-tocopherol.[6] Its amphiphilic structure, combining a lipid-soluble α-tocopherol molecule with a water-soluble polyethylene glycol (PEG) chain, allows it to form micelles. This property significantly enhances the solubility and bioavailability of Vitamin E, particularly in conditions of fat malabsorption.[6][7] It also functions as a P-glycoprotein (P-gp) inhibitor, which can increase the intracellular concentration of co-administered drugs.[7][8]

Comparative Efficacy and Mechanisms of Action

Emerging evidence suggests that tocotrienols, and by extension formulations that enhance Vitamin E delivery like this compound, may offer neuroprotective advantages over α-tocopherol alone.

Tocotrienols vs. Tocopherols:

Studies consistently show that tocotrienols, particularly α-tocotrienol, provide potent neuroprotection at nanomolar concentrations, an effect not observed with α-tocopherol, which typically requires higher micromolar concentrations.[4][9] The primary distinction lies in their mechanisms:

  • α-Tocotrienol operates via a dual mechanism. At high concentrations, it acts as a traditional antioxidant. However, its most potent neuroprotective effects are seen at low (nanomolar) concentrations and are antioxidant-independent. This pathway involves the suppression of key signaling molecules in glutamate-induced cell death pathways, such as the c-Src kinase and 12-lipoxygenase (12-Lox).[4][9][10]

  • α-Tocopherol primarily functions as a classic chain-breaking antioxidant, donating a hydrogen atom to neutralize peroxyl radicals within cell membranes.[4] It can also modulate inflammatory pathways by inhibiting the activation of NF-κB.[4]

The Role of this compound:

This compound's primary advantage is its formulation. As a water-soluble derivative, it overcomes the poor bioavailability of natural Vitamin E.[6] By forming micelles, it enhances absorption in the gastrointestinal tract and facilitates efficient delivery of α-tocopherol to various tissues, including the brain.[6][11] This enhanced delivery can be critical for achieving therapeutic concentrations of Vitamin E in the central nervous system. Furthermore, its ability to inhibit P-gp efflux pumps may be beneficial for delivering other neuroprotective agents across the blood-brain barrier.[7]

Quantitative Data Comparison

The following tables summarize key experimental findings from in vitro studies, highlighting the superior potency of certain Vitamin E derivatives.

Table 1: Neuroprotection Against Glutamate-Induced Toxicity

CompoundEffective ConcentrationKey FindingCitation
α-Tocotrienol Nanomolar (nmol/L)Blocks glutamate-induced neuronal death by suppressing c-Src kinase activation.[4][9]
α-Tocopherol Micromolar (µmol/L)Does not block glutamate-induced death at nanomolar concentrations.[4][9]

Table 2: Neuroprotection Against Oxidative Stress (H₂O₂-Induced Cell Damage)

CompoundRelative ActivityKey FindingCitation
Tocotrienols More activeShowed greater protective effects against H₂O₂-induced LDH release and loss of cell viability in SH-SY5Y cells.[12][13]
Tocopherols Less activeδ-Tocopherol was the most effective among tocopherols, but overall activity was lower than tocotrienols.[13]
α-Tocopherol Least activeShowed neuroprotective activity only at higher concentrations (20 µM).[13]

Signaling Pathways in Neuroprotection

Vitamin E derivatives exert their neuroprotective effects through various signaling pathways. The two primary mechanisms are the direct antioxidant (scavenging) activity and the modulation of specific intracellular signaling cascades.

Antioxidant-Independent Pathway of α-Tocotrienol:

At nanomolar concentrations, α-tocotrienol inhibits glutamate-induced neurotoxicity by modulating a specific signaling cascade. This pathway is independent of its free radical scavenging ability and is a key differentiator from α-tocopherol.[4][5]

Tocotrienol_Pathway cluster_membrane Cell Membrane Glutamate Glutamate Stimulus cSrc pp60 c-Src Kinase Glutamate->cSrc Activates Lox 12-Lipoxygenase (12-Lox) cSrc->Lox Phosphorylates & Activates Neurodegeneration Neurodegeneration Lox->Neurodegeneration TCT α-Tocotrienol (Nanomolar) TCT->cSrc Inhibits

References

A Comparative Guide to Tocofersolan and Pluronic F127 in Nanomedicine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

In the rapidly evolving field of nanomedicine, the choice of excipients is critical to the success of a drug delivery system. Among the most promising polymers used for creating nanoparticles, micelles, and other drug carriers are D-α-tocopheryl polyethylene glycol 1000 succinate (Tocofersolan or Vitamin E TPGS) and Pluronic F127. Both are amphiphilic polymers approved by the FDA, valued for their ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2][3] This guide provides a detailed, data-driven comparison of their physicochemical properties, formulation characteristics, and performance in nanomedicine applications to aid researchers in selecting the optimal polymer for their specific needs.

Physicochemical and Structural Properties

This compound is a synthetic, water-soluble derivative of natural vitamin E, created by esterifying vitamin E succinate with polyethylene glycol (PEG) 1000.[4] Pluronic F127 (also known as Poloxamer 407) is a triblock copolymer consisting of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks.[3] These distinct structures dictate their self-assembly behavior and interaction with drug molecules.

G cluster_T This compound (Vitamin E TPGS) cluster_P Pluronic F127 T_Struct Lipophilic Vitamin E Head (Hydrophobic) T_Linker Succinate Linker T_Struct->T_Linker T_PEG PEG 1000 Tail (Hydrophilic) T_Linker->T_PEG P_PEO1 PEO Block (Hydrophilic) P_PPO PPO Block (Hydrophobic) P_PEO1->P_PPO P_PEO2 PEO Block (Hydrophilic) P_PPO->P_PEO2

The critical micelle concentration (CMC) is a key parameter, indicating the concentration at which polymers self-assemble into micelles. A lower CMC suggests greater stability of the micelles upon dilution in the bloodstream.[3] this compound generally exhibits a very low CMC, contributing to the high stability of its nanoformulations.[5] The CMC for Pluronic F127 can vary with temperature and measurement technique but is also low enough to ensure micelle stability in vivo.[1][6][7]

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Vitamin E TPGS)Pluronic F127 (Poloxamer 407)
Molecular Weight (Da) ~1,513[4]~12,600[1]
Structure Amphiphilic derivative of Vitamin E[4]Triblock copolymer (PEO-PPO-PEO)[8]
HLB Value 13[9]22[1]
CMC (Aqueous, 25°C) ~0.02% w/v (0.2 mg/mL)0.004% w/w to 0.7% w/v (0.04 to 7 mg/mL)[1][3]
FDA Approval Status Approved as a safe pharmaceutical excipient[2]Approved for use in living organisms[1][3]

Nanoparticle Formulation and Performance

Both polymers are extensively used to formulate nanoparticles that encapsulate hydrophobic drugs, thereby increasing their solubility and stability. Common formulation methods include thin-film hydration and nanoprecipitation. The choice of polymer significantly impacts key nanoparticle characteristics such as size, drug loading, and release kinetics.

Micelle Formation
(Self-Assembly in Aqueous Solution)

Experimental data reveals that formulation parameters can be optimized to achieve desired outcomes. For instance, mixed micelles of Pluronic F127 and this compound have been shown to possess lower CMCs than Pluronic F127 alone, indicating enhanced stability.[10]

Table 2: Comparative Performance in Drug Delivery Formulations

DrugPolymer(s)Particle Size (nm)PDIEncapsulation Efficiency (%)Drug Loading (%)Reference
DoxorubicinPluronic F127 / TPGS (5:5)25 - 35-88%-[10]
Paclitaxel & LapatinibPluronic F12764.810.30968.3% (PTX), 70.1% (LPT)-[11]
CurcuminTPGS (Lipid Nanocapsules)190-51%-[4]
DocetaxelPluronic F12743.8-56.8%-[12]
DoxorubicinPluronic F127122.4-45.8%-[12]
LuteolinPullulan Acetate / Pluronic F127--74.87%-[13]

PDI: Polydispersity Index, a measure of the heterogeneity of sizes of particles in a mixture. A smaller PDI indicates a more uniform particle size.

Biocompatibility and Special Features

Both this compound and Pluronic F127 are considered highly biocompatible and are non-toxic at concentrations typically used in drug delivery.[2][3][14] However, they offer distinct secondary advantages.

This compound (Vitamin E TPGS):

  • P-glycoprotein (P-gp) Inhibition: this compound is a potent inhibitor of the P-gp efflux pump, a key mechanism of multidrug resistance (MDR) in cancer cells. This makes it an excellent choice for delivering chemotherapy agents to resistant tumors.[15]

  • Enhanced Permeability: It can improve drug permeation across biological barriers.[2]

  • Antioxidant Properties: As a derivative of Vitamin E, it possesses inherent antioxidant activity.[16]

Pluronic F127:

  • Thermo-responsive Gelation: At concentrations above 15-20%, Pluronic F127 solutions can undergo a sol-gel transition, forming a gel at physiological temperatures. This property is exploited for creating injectable, sustained-release drug depots.[17]

  • Stealth Properties: The hydrophilic PEO chains form a dense corona on the nanoparticle surface, which helps to reduce opsonization and prolong circulation time in the bloodstream.[3]

  • Sensitization of MDR Cells: Pluronic block copolymers can sensitize MDR cancer cells, enhancing the efficacy of co-administered drugs.[18]

Experimental Protocols

The data presented in this guide is derived from standard methodologies in nanomedicine research. Below is a representative protocol for nanoparticle preparation using the thin-film hydration method.

Protocol: Thin-Film Hydration for Micelle/Nanoparticle Preparation

  • Dissolution: The polymer (this compound or Pluronic F127) and the hydrophobic drug are accurately weighed and dissolved in a suitable organic solvent (e.g., ethanol, chloroform, acetone) in a round-bottom flask.[19][20]

  • Film Formation: The organic solvent is slowly removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform film of the polymer and drug deposited on the inner wall of the flask.[19][20][21]

  • Hydration: The lipid film is hydrated with an aqueous solution (e.g., phosphate-buffered saline or distilled water), which is pre-heated above the phase transition temperature of the polymer if necessary.[20][21] The flask is agitated (e.g., vortexing or stirring) to facilitate the self-assembly of the polymers into micelles or nanoparticles, encapsulating the drug.[20]

  • Sizing (Optional): To obtain a uniform size distribution, the resulting nanoparticle suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.[22]

  • Purification: Free, unencapsulated drug is removed from the formulation by methods such as dialysis or centrifugation.

G

Conclusion and Recommendations

The choice between this compound and Pluronic F127 depends heavily on the specific therapeutic goal.

Choose this compound when:

  • The primary challenge is overcoming multidrug resistance (MDR) due to its P-gp inhibition.[15]

  • A very low CMC is required for maximum formulation stability.

  • The inherent antioxidant properties of Vitamin E provide a synergistic therapeutic benefit.

Choose Pluronic F127 when:

  • An injectable, sustained-release depot system is desired, leveraging its thermo-gelling properties.[17]

  • Longer circulation time is a priority, benefiting from the "stealth" effect of its PEO chains.[3]

  • A versatile, well-characterized, and cost-effective polymer is needed for general solubility enhancement.[23]

For some applications, a combination of both polymers in a mixed-micelle system may offer the best of both worlds, achieving superior stability and leveraging the unique biological activities of each component.[10] Researchers are encouraged to use the data presented here as a starting point for their formulation development, followed by empirical testing to optimize for their specific drug candidate and application.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Tocofersolan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Tocofersolan (also known as Vitamin E TPGS), reinforcing a culture of safety and environmental responsibility within your laboratory.

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), and smaller quantities may be permissible for household waste disposal, it is crucial to adhere to established laboratory safety protocols and local regulations to prevent environmental contamination and ensure a safe working environment.[1] The substance is recognized as slightly hazardous to water, and therefore, uncontrolled release into the environment must be avoided.[1]

Immediate Safety and Handling Precautions

Prior to beginning any disposal procedure, ensure you are familiar with the following safety measures:

  • Personal Protective Equipment (PPE): While no special protective equipment is required, it is best practice to follow usual precautionary measures for handling chemicals.[1] This includes wearing standard laboratory attire such as a lab coat, safety glasses, and gloves.

  • Ventilation: Handle this compound in a well-ventilated area to avoid the formation and inhalation of any dust or aerosols.[2]

  • Spill Management: In the event of a spill, pick up the material mechanically.[1] Avoid letting the substance enter sewers or surface and ground water.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Preparing for Disposal (for non-empty containers):

    • For disposal of the original product container, ensure it is completely empty.

    • Triple rinse the empty container with a suitable solvent (e.g., water, as this compound is water-soluble).[3] Collect the rinsate as chemical waste.

    • Deface the label of the empty container to prevent misuse.

  • Disposal of Small Quantities:

    • While the Safety Data Sheet suggests that smaller quantities can be disposed of with household waste, for a laboratory setting, it is recommended to follow your institution's guidelines for non-hazardous chemical waste.[1]

    • This typically involves placing the sealed waste container in a designated area for collection by your EHS provider.

  • Disposal of Large Quantities:

    • For larger quantities, it is imperative to prevent release into the environment.[1]

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for proper disposal in accordance with local, state, and federal regulations.

    • Provide the waste disposal service with the Safety Data Sheet for this compound.

  • Documentation:

    • Maintain a log of all this compound waste generated and disposed of, including quantities and dates. This is good laboratory practice and may be required for regulatory compliance.

Quantitative Data

No specific quantitative data for disposal procedures (e.g., concentration limits for waste streams) were identified in the reviewed safety data sheets. The primary guidance is qualitative, emphasizing disposal in accordance with official regulations.[1]

Data PointValueSource
Oral LD50 (Rat)>7 g/kg[1]
Water Hazard Class1 (Self-assessment): slightly hazardous for water[1]

Experimental Protocols

No experimental protocols for the disposal or neutralization of this compound were cited in the provided safety information. The recommended disposal method is based on regulatory compliance and standard laboratory practices for non-hazardous materials.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Tocofersolan_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated collect_waste Collect in Labeled, Sealed Container start->collect_waste assess_quantity Assess Quantity of Waste small_quantity Small Quantity assess_quantity->small_quantity Small large_quantity Large Quantity assess_quantity->large_quantity Large dispose_household Follow Institutional Guidelines for Non-Hazardous Waste small_quantity->dispose_household contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service large_quantity->contact_ehs collect_waste->assess_quantity document_disposal Document Disposal (Log Quantity and Date) dispose_household->document_disposal provide_sds Provide Safety Data Sheet contact_ehs->provide_sds arrange_pickup Arrange for Professional Disposal provide_sds->arrange_pickup arrange_pickup->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Tocofersolan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling Tocofersolan (also known as Vitamin E TPGS) in a laboratory setting. Adherence to these procedures is crucial for maintaining a safe research environment and ensuring the integrity of your work.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/Recommendation
Eye Protection Safety GlassesShould be worn at all times in the laboratory where chemicals are handled.
Chemical Splash GogglesRecommended when handling larger quantities of this compound or when there is a potential for splashing.
Hand Protection Disposable GlovesNitrile or latex gloves are suitable.[1] Due to a lack of specific testing for this compound, it is advisable to use chemical-resistant gloves.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from potential spills.

Safe Handling and Experimental Protocols

2.1. General Handling Precautions:

  • Work in a well-ventilated area.[2]

  • Avoid direct contact with skin and eyes.[2][3]

  • Do not inhale any dust or aerosols that may form.[3]

  • Follow general good industrial hygiene and safety practices.[4]

  • Wash hands thoroughly after handling.

2.2. Step-by-Step Handling Procedure:

  • Preparation: Before handling this compound, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace by clearing it of any unnecessary items and ensuring all necessary equipment is within reach.

  • Dispensing:

    • For solid forms, use a clean spatula or scoop to transfer the desired amount from the main container to a secondary container or weighing vessel.

    • For liquid or semi-solid forms, use a clean pipette or syringe.

  • In Case of a Spill:

    • For small spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[4]

    • Collect the absorbed material and place it in a suitable container for disposal.

    • Clean the spill area thoroughly.

    • For larger spills, contain the spill and follow your institution's established procedures for chemical cleanup.

Disposal Plan

Proper disposal of this compound and its containers is necessary to ensure environmental safety and regulatory compliance.

Waste TypeDisposal Recommendation
Small Quantities Can be disposed of with household waste, according to some safety data sheets.[1] However, it is best practice to follow institutional guidelines.
Larger Quantities Disposal must be made according to official, local, and institutional regulations.[1] Do not allow the product to enter sewers or waterways.[1]
Uncleaned Packaging Dispose of in accordance with official regulations.[1]

Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Tocofersolan_Handling_Workflow start Start: Receive this compound ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe prep_workspace Prepare Well-Ventilated Workspace ppe->prep_workspace weigh_transfer Weigh or Transfer This compound prep_workspace->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment spill Spill Occurs? experiment->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes decontaminate Decontaminate Workspace and Equipment spill->decontaminate No cleanup->decontaminate dispose_waste Dispose of Waste (Following Guidelines) decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of this compound in a laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tocofersolan
Reactant of Route 2
Reactant of Route 2
Tocofersolan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.